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  • Product: N-(pyridin-3-ylmethyl)butan-1-amine
  • CAS: 20173-12-0

Core Science & Biosynthesis

Foundational

"synthesis and characterization of N-(pyridin-3-ylmethyl)butan-1-amine"

An In-depth Technical Guide to the Synthesis and Characterization of N-(pyridin-3-ylmethyl)butan-1-amine For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive, field...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-(pyridin-3-ylmethyl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of N-(pyridin-3-ylmethyl)butan-1-amine, a valuable secondary amine building block in medicinal chemistry and materials science. The synthesis is achieved through a robust one-pot reductive amination of 3-pyridinecarboxaldehyde with butan-1-amine, utilizing sodium borohydride as a selective reducing agent. This document details the underlying chemical principles, a step-by-step experimental protocol, critical safety considerations based on authoritative data, and a full suite of analytical techniques for structural verification and purity assessment. The methodologies are presented to ensure reproducibility and are supported by mechanistic insights and comprehensive characterization data, establishing a self-validating system for researchers.

Introduction: Significance and Synthetic Strategy

N-(pyridin-3-ylmethyl)butan-1-amine is a bifunctional molecule incorporating a pyridine ring, a common pharmacophore, and a flexible butylamine chain. This structure makes it a versatile intermediate for the synthesis of complex molecules, including potential pharmaceutical agents and functional materials. The pyridine nitrogen offers a site for coordination or quaternization, while the secondary amine provides a nucleophilic center for further elaboration.

The most efficient and widely adopted strategy for synthesizing secondary amines of this class is reductive amination .[1][2][3] This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary amine to form an imine intermediate, which is subsequently reduced in the same reaction vessel (in situ) to the target amine. This one-pot approach is favored for its high atom economy, operational simplicity, and the use of mild, selective reducing agents.[2][4]

This guide focuses on the reaction between 3-pyridinecarboxaldehyde and butan-1-amine, reduced by sodium borohydride (NaBH₄). This specific choice of reagents is predicated on commercial availability, favorable reactivity, and the well-documented selectivity of NaBH₄, which readily reduces the C=N bond of the imine while being unreactive towards the pyridine ring and the starting aldehyde under controlled conditions.

Synthesis Methodology

Principle and Reaction Scheme

The synthesis proceeds via a two-step, one-pot sequence. First, the nucleophilic butan-1-amine attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. After dehydration, a Schiff base (imine) intermediate is formed. Second, a hydride reagent, sodium borohydride, is introduced to selectively reduce the iminium ion, yielding the final secondary amine product.

G cluster_imine Stage 1: Imine Formation cluster_reduction Stage 2: Reduction A Amine + Aldehyde B Hemiaminal Intermediate A->B Nucleophilic Attack C Imine (Schiff Base) B->C - H₂O (Dehydration) D Protonated Imine (Iminium Ion) C->D + H⁺ (from MeOH) F Secondary Amine Product D->F E Sodium Borohydride (NaBH₄) H Hydride Transfer E->H H->D Reduction start Crude Product (Post-Workup) purify Purification (Column Chromatography) start->purify if needed pure_prod Pure N-(pyridin-3-ylmethyl)butan-1-amine start->pure_prod if sufficiently pure purify->pure_prod nmr NMR Spectroscopy (¹H, ¹³C) pure_prod->nmr Characterization ir IR Spectroscopy pure_prod->ir Characterization ms Mass Spectrometry pure_prod->ms Characterization

Sources

Exploratory

"physicochemical properties of N-(pyridin-3-ylmethyl)butan-1-amine"

An In-depth Technical Guide to the Physicochemical Properties of N-(pyridin-3-ylmethyl)butan-1-amine For: Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of N-(pyridin-3-ylmethyl)butan-1-amine

For: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a profound understanding of a candidate molecule's physicochemical properties is not merely advantageous; it is a prerequisite for success. These fundamental characteristics govern a compound's behavior from the moment of administration to its interaction with the biological target, profoundly influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2][3][4][5] This guide provides a detailed examination of N-(pyridin-3-ylmethyl)butan-1-amine, a molecule of interest for its potential applications in medicinal chemistry. We will dissect its key physicochemical attributes, providing not only foundational data but also the experimental context and rationale essential for its strategic development.

N-(pyridin-3-ylmethyl)butan-1-amine, with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol , presents a compelling structural motif, combining a flexible butylamine chain with a pyridine ring—a common feature in many bioactive compounds.[6][7] The purpose of this whitepaper is to move beyond a simple data sheet, offering a Senior Application Scientist's perspective on the causality behind experimental choices and the interpretation of results, thereby empowering researchers to make informed decisions in their development programs.

Molecular Identity and Structural Attributes

A precise understanding of a molecule's structure is the bedrock upon which all other physicochemical analyses are built.

  • Chemical Name: N-(pyridin-3-ylmethyl)butan-1-amine

  • CAS Number: 20173-12-0[6][7][8]

  • Molecular Formula: C₁₀H₁₆N₂[6][7]

  • Molecular Weight: 164.25 g/mol [6]

  • Canonical SMILES: CCCCNCC1=CC=CN=C1[6]

  • Chemical Structure:

    
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Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value dictates the extent of a molecule's ionization at a given pH. For N-(pyridin-3-ylmethyl)butan-1-amine, which possesses two basic nitrogen centers (the aliphatic secondary amine and the pyridine ring nitrogen), this property is critical as it governs solubility, membrane permeability, and the potential for ionic interactions with its biological target.[4][5]

Predicted Data and Interpretation

Computational models predict a pKa of 8.73 ± 0.20 for this molecule.[8] Given the typical pKa ranges for analogous structures, this value most likely corresponds to the protonation of the more basic aliphatic secondary amine . The pyridine nitrogen is expected to have a lower pKa (typically ~5-6). This primary pKa of ~8.7 indicates that at physiological pH (7.4), the compound will exist predominantly in its protonated, cationic form. This has significant implications: while enhancing aqueous solubility, it may reduce passive diffusion across lipid membranes, a classic trade-off in drug design.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration remains the gold standard for pKa determination due to its accuracy and directness. The method involves monitoring pH changes as a titrant of known concentration is added to the sample solution.

Methodology:

  • Preparation: Accurately weigh approximately 5-10 mg of the compound (ensuring purity >98%) and dissolve in a known volume (e.g., 50 mL) of deionized water or a co-solvent system (e.g., water/methanol) if solubility is limited.

  • Instrumentation Setup: Calibrate a high-precision pH meter with standard buffers (e.g., pH 4.0, 7.0, 10.0) at the desired experimental temperature (e.g., 25°C).

  • Titration: Place the sample solution in a jacketed beaker to maintain constant temperature. Begin stirring and record the initial pH. Add small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH reading versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, specifically the pH at which half of the compound is protonated. For a basic compound, this corresponds to the midpoint of the buffer region.

Visualization: pKa Determination Workflow```dot

Lipophilicity (LogP & LogD): Gauging Membrane Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. I[9][10][11]t is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. F[11]or ionizable molecules like N-(pyridin-3-ylmethyl)butan-1-amine, the distribution coefficient (LogD) at a specific pH is more physiologically relevant, as it accounts for both the neutral and ionized forms.

[12]#### Predicted Data and Interpretation

Experimental Protocol: Shake-Flask Method for LogP Determination

The "shake-flask" method is a foundational technique for measuring LogP, involving the direct partitioning of a compound between two immiscible phases.

[11][15]Methodology:

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4 for LogD) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer. This step is critical to prevent volume changes during the experiment.

  • Sample Addition: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this solution to a separation funnel containing a known volume of the pre-saturated n-octanol.

  • Partitioning: Vigorously shake the funnel for a set period (e.g., 30 minutes) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

[10]#### Visualization: Shake-Flask LogP Determination Workflow

LogP_Workflow A Prepare Pre-Saturated n-Octanol & Aqueous Buffer B Add Compound to Phases A->B C Shake to Equilibrium B->C D Separate Phases (Centrifuge if needed) C->D E Quantify Compound in Each Phase via HPLC D->E F Calculate LogP/LogD E->F

Caption: Workflow for LogP/LogD determination via the shake-flask method.

Aqueous Solubility: A Gateway to Bioavailability

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a fundamental requirement for oral drug absorption and for developing parenteral formulations. P[16][17]oor solubility is a leading cause of failure in drug development, often resulting in low and erratic bioavailability.

[18][19]#### Data and Interpretation

No experimental solubility data for N-(pyridin-3-ylmethyl)butan-1-amine has been published. However, based on its pKa of ~8.7, we can predict that its solubility will be highly pH-dependent. In acidic environments (pH < pKa), where the molecule is fully protonated, solubility is expected to be high. As the pH increases towards and beyond the pKa, the proportion of the less soluble free base form will rise, causing a significant drop in solubility. This "pH-solubility profile" is a critical dataset to generate experimentally.

Experimental Protocol: Kinetic Turbidimetric Solubility Assay

For early-stage drug discovery, kinetic solubility assays are favored for their high-throughput nature. T[18]his method measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, 10 mM.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Dispensing: Use a liquid handler to add a small, fixed volume of each DMSO concentration into a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation & Measurement: Allow the plate to incubate for a short period (e.g., 1-2 hours) with gentle shaking. Measure the turbidity (light scattering) of each well using a nephelometric plate reader.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity reading crosses a predetermined threshold, indicating the onset of precipitation. This provides a rapid assessment for ranking compounds.

Visualization: Kinetic Solubility Workflow

Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Analysis A Prepare 10 mM Stock in DMSO B Serial Dilution in 96-Well Plate A->B C Add DMSO Stock to Aqueous Buffer B->C D Incubate & Shake C->D E Measure Turbidity (Nephelometry) D->E F Determine Precipitation Point E->F

Caption: Workflow for high-throughput kinetic solubility determination.

Summary and Implications for Drug Development

The physicochemical properties of a drug candidate are interconnected and must be considered holistically. The table below summarizes the key parameters for N-(pyridin-3-ylmethyl)butan-1-amine.

PropertyValueSourceSignificance
Molecular Formula C₁₀H₁₆N₂[6][7] Defines elemental composition and molecular weight.
Molecular Weight 164.25 g/mol [6] Influences diffusion and permeability; compliant with Lipinski's Rule of Five.
pKa (Predicted) 8.73 ± 0.20[8] Indicates compound is mostly ionized at physiological pH, suggesting good solubility but potentially lower passive permeability.
LogP Not available-Experimental determination is required to quantify lipophilicity and predict membrane transport.
Aqueous Solubility Not available-Expected to be pH-dependent; experimental profiling is crucial for formulation and bioavailability assessment.

Synthesis and Purity: For any of the described experiments, the purity of the test compound is paramount. Commercially available sources list purities of up to 98%. S[7]ynthesis would likely proceed via reductive amination of 3-pyridinecarboxaldehyde with butan-1-amine, a standard and reliable synthetic route.

Concluding Remarks:

The physicochemical profile of N-(pyridin-3-ylmethyl)butan-1-amine suggests it is a basic compound with a high likelihood of good aqueous solubility in the physiological pH range, a favorable attribute for drug development. However, its high degree of ionization presents a potential challenge for passive membrane permeability. The key to advancing this molecule will be the experimental determination of its LogD₇.₄ and its full pH-solubility profile. This empirical data will allow for the construction of robust in-silico models to predict its ADME properties and will guide any necessary structural modifications to optimize the delicate balance between solubility and permeability, ultimately paving the way for a successful drug candidate.

References

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies, Inc. [Link]

  • Simple Method for the Estimation of pKa of Amines. ResearchGate. [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). [Link]

  • Aqueous Solubility - Creative Biolabs. [Link]

  • Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. [Link]

  • Showing Compound 3-Methyl-1-butylamine (FDB008319) - FooDB. [Link]

  • Chemical Properties of 1-Butanamine, 3-methyl- (CAS 107-85-7) - Cheméo. [Link]

  • Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. [Link]

  • LogP—Making Sense of the Value - ACD/Labs. [Link]

  • n-(pyridin-3-ylmethyl)butan-1-amine - Zibo Hangyu Biotechnology Development Co., Ltd. [Link]

  • physicochemical property of drug molecules with respect to drug actions - JBINO. [Link]

  • Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts - The Royal Society of Chemistry. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of N-(pyridin-3-ylmethyl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the solubility and stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of N-(pyridin-3-ylmethyl)butan-1-amine, a compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures, predictive models, and established principles of organic and medicinal chemistry. We will explore its predicted physicochemical properties, discuss its likely solubility in various aqueous and organic solvent systems, and outline a systematic approach to evaluating its chemical stability under forced degradation conditions. This document is intended to serve as a foundational resource for researchers, providing both theoretical insights and practical methodologies for working with this and structurally related compounds.

Introduction

N-(pyridin-3-ylmethyl)butan-1-amine is a secondary amine that incorporates both a pyridine ring and a butyl chain. This unique combination of a heteroaromatic and an aliphatic moiety imparts a specific set of physicochemical properties that are critical to its behavior in various experimental and physiological environments. Understanding the solubility and stability of this compound is paramount for its successful application in drug discovery and development, from initial screening and formulation to long-term storage and in vivo studies. This guide will provide a detailed examination of these key characteristics.

Molecular Structure and Predicted Physicochemical Properties

The structure of N-(pyridin-3-ylmethyl)butan-1-amine features a basic nitrogen in the pyridine ring and a secondary amine, making it a dibasic compound. The butyl group contributes to its lipophilicity.

Table 1: Predicted Physicochemical Properties of N-(pyridin-3-ylmethyl)butan-1-amine

PropertyPredicted ValueSource
Molecular FormulaC₁₀H₁₆N₂-
Molecular Weight164.25 g/mol -
Boiling Point254.8 ± 15.0 °C[1]
Density0.944 ± 0.06 g/cm³[1]
pKa (most basic)8.73 ± 0.20[1]

Note: These values are predicted and should be confirmed experimentally.

Solubility Profile

The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its suitability for various formulations. The presence of both a hydrophilic pyridine ring and a lipophilic butyl chain in N-(pyridin-3-ylmethyl)butan-1-amine suggests a nuanced solubility profile.

Aqueous Solubility

The pyridine nitrogen and the secondary amine nitrogen can be protonated in aqueous solutions, forming charged species that are generally more water-soluble. The extent of this ionization is pH-dependent.

  • At low pH (acidic): Both nitrogen atoms will be protonated, leading to the formation of a dicationic species. This form is expected to have the highest aqueous solubility.

  • At neutral pH: A mixture of protonated and unprotonated species will exist. The solubility will be moderate.

  • At high pH (basic): The compound will be predominantly in its neutral, unprotonated form, which is expected to have lower aqueous solubility due to the increased influence of the lipophilic butyl group.

While specific experimental data is not available, we can draw parallels with similar structures. For instance, n-butylamine is miscible with water, indicating that the short alkyl chain does not completely negate the hydrophilicity of the amine group[2]. However, the introduction of the larger, more rigid pyridinylmethyl group in our target molecule will likely decrease its miscibility compared to simple alkylamines. A structurally related compound, (4-AMINO-PYRIDIN-3-YL)-METHANOL, is reported to be slightly soluble in water[3].

Organic Solubility

N-(pyridin-3-ylmethyl)butan-1-amine is expected to be soluble in a range of organic solvents, a property that is advantageous for its synthesis, purification, and formulation.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to the ability of the amine and pyridine nitrogens to form hydrogen bonds with the solvent molecules.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Good solubility is expected. DMSO is a powerful solvent for a wide array of organic compounds[4].

  • Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is predicted due to the polar nature of the pyridine ring and the secondary amine.

Table 2: Predicted Solubility of N-(pyridin-3-ylmethyl)butan-1-amine in Common Solvents

SolventTypePredicted SolubilityRationale
WaterAqueouspH-dependent, likely slightly to moderately solubleFormation of protonated, more soluble species at lower pH.
MethanolPolar ProticHighHydrogen bonding interactions.
EthanolPolar ProticHighHydrogen bonding interactions.
DMSOPolar AproticHighStrong organic solvent.[4]
AcetonitrilePolar AproticModerate to HighPolarity of the solvent.
TolueneNonpolar AromaticLow to ModerateMismatch in polarity.
HexaneNonpolar AliphaticLowSignificant mismatch in polarity.
Experimental Protocol for Solubility Determination

A robust determination of the solubility profile is essential. The following is a general protocol for determining the equilibrium solubility of N-(pyridin-3-ylmethyl)butan-1-amine.

Objective: To determine the solubility of N-(pyridin-3-ylmethyl)butan-1-amine in various solvents at a specified temperature.

Materials:

  • N-(pyridin-3-ylmethyl)butan-1-amine

  • Selected solvents (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol, DMSO, acetonitrile)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of N-(pyridin-3-ylmethyl)butan-1-amine to a known volume of each solvent in a series of vials. The excess solid should be clearly visible.

  • Equilibration:

    • Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample to determine the concentration of the dissolved compound.

  • Quantification:

    • Calculate the solubility based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Chemical Stability Profile

Assessing the chemical stability of a potential drug candidate is a critical step in its development. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods[5].

Potential Degradation Pathways

Based on the structure of N-(pyridin-3-ylmethyl)butan-1-amine, several degradation pathways can be anticipated under stress conditions.

G cluster_0 N-(pyridin-3-ylmethyl)butan-1-amine cluster_1 Degradation Products A N-(pyridin-3-ylmethyl)butan-1-amine B Pyridine-3-carbaldehyde A->B Oxidative Cleavage C Butan-1-amine A->C Oxidative Cleavage D N-oxide derivatives A->D Oxidation E Photolytic rearrangement products A->E Photolysis G cluster_stress Stress Conditions start Start: Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1M HCl, heat) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, heat) start->base neutral Neutral Hydrolysis (Water, heat) start->neutral oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid & Solution, heat) start->thermal photo Photolytic Degradation (UV/Vis light) start->photo analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) using Stability-Indicating HPLC Method acid->analysis base->analysis neutral->analysis oxidation->analysis thermal->analysis photo->analysis end End: Identify & Quantify Degradants, Determine Degradation Pathways analysis->end

Caption: Workflow for a forced degradation study.

  • Preparation of Test Solutions: Prepare solutions of N-(pyridin-3-ylmethyl)butan-1-amine in the appropriate stress media. A control sample (in a neutral, non-degrading solvent) should be prepared and stored under normal conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the compound with an acid solution (e.g., 0.1 M HCl) at room temperature and an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat the compound with a basic solution (e.g., 0.1 M NaOH) at room temperature and an elevated temperature.

    • Neutral Hydrolysis: Reflux the compound in water.

    • Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C).

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber.

  • Sample Analysis: At specified time points, withdraw aliquots from each stress condition. If necessary, neutralize the samples. Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Identify and quantify the major degradation products.

    • Propose degradation pathways based on the identified products.

Synthesis

A plausible and efficient method for the synthesis of N-(pyridin-3-ylmethyl)butan-1-amine is through reductive amination.

Proposed Synthetic Route: Reductive Amination

This method involves the reaction of 3-pyridinecarboxaldehyde with butan-1-amine to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A 3-Pyridinecarboxaldehyde C Schiff Base (Imine) A->C + Butan-1-amine (-H₂O) B Butan-1-amine D N-(pyridin-3-ylmethyl)butan-1-amine C->D Reduction (e.g., NaBH₄, H₂/Pd-C)

Caption: Synthesis of N-(pyridin-3-ylmethyl)butan-1-amine via reductive amination.

General Experimental Protocol for Reductive Amination

Objective: To synthesize N-(pyridin-3-ylmethyl)butan-1-amine from 3-pyridinecarboxaldehyde and butan-1-amine.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Butan-1-amine

  • A suitable reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or hydrogen gas with a palladium on carbon (Pd/C) catalyst)

  • An appropriate solvent (e.g., methanol, ethanol, or dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., for extraction and column chromatography)

Procedure:

  • Imine Formation:

    • Dissolve 3-pyridinecarboxaldehyde in the chosen solvent.

    • Add an equimolar amount of butan-1-amine to the solution.

    • Stir the mixture at room temperature to allow for the formation of the imine intermediate. This may be facilitated by the addition of a dehydrating agent.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add the reducing agent to the solution.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction by adding water or a suitable aqueous solution.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure N-(pyridin-3-ylmethyl)butan-1-amine.

Conclusion

This technical guide has provided a detailed overview of the predicted solubility and stability of N-(pyridin-3-ylmethyl)butan-1-amine, along with practical experimental protocols for their determination and a plausible synthetic route. While specific experimental data for this compound is limited, the information presented, based on sound chemical principles and data from analogous structures, serves as a valuable starting point for researchers. It is strongly recommended that the predicted properties and behaviors described herein be confirmed through rigorous experimental investigation. The methodologies outlined in this guide provide a clear framework for conducting such studies, which will be essential for advancing the development of N-(pyridin-3-ylmethyl)butan-1-amine and related compounds in the pharmaceutical field.

References

  • Doyle, A. G., & Jacobsen, E. N. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society, 140(4), 1484-1489. [Link]

  • Wikipedia contributors. (2023, December 29). n-Butylamine. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2021, January 20). Physical Properties of Amines. Retrieved January 23, 2026, from [Link]

  • Bahekar, J., & Shinde, D. (2012). Forced Degradation Studies: A Review. International Journal of Pharmaceutical Sciences and Research, 3(11), 4165-4174.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.

Sources

Exploratory

Unveiling the Therapeutic Potential of N-(pyridin-3-ylmethyl)butan-1-amine: A Technical Guide for Preclinical Investigation

Foreword: Charting a Course for a Novel Scaffold In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide focuses on N...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide focuses on N-(pyridin-3-ylmethyl)butan-1-amine, a compound of interest due to its structural features that suggest a range of possible biological activities. While direct research on this specific molecule is limited, its core components—a pyridine ring and a butylamine side chain—are present in numerous biologically active compounds. This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals, outlining a systematic approach to investigating the potential biological activities of N-(pyridin-3-ylmethyl)butan-1-amine. By leveraging established methodologies and drawing parallels from structurally related molecules, we can efficiently navigate the preclinical journey from initial characterization to the identification of lead therapeutic applications.

Foundational Analysis: Chemical Identity and Structural Analogs

N-(pyridin-3-ylmethyl)butan-1-amine (CAS No. 20173-12-0) is a small molecule with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol [1][2]. The structure features a pyridine ring linked via a methylene bridge to a secondary amine with a butyl substituent.

The pyridine moiety is a common scaffold in medicinal chemistry, known for its presence in a wide array of bioactive compounds exhibiting diverse pharmacological effects, including antimicrobial, anticancer, antidiabetic, and anticonvulsant properties[3]. Derivatives of pyridin-3-yl have been specifically shown to possess anticancer, antibacterial, antifungal, and antioxidant activities[4]. Furthermore, N-(pyridin-3-yl)pyrimidin-4-amine analogs have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, suggesting potential applications in oncology[5][6].

The presence of the secondary amine and the overall structural similarity to nicotine and other nicotinic analogs suggest a potential interaction with nicotinic acetylcholine receptors (nAChRs)[7][8]. Structure-activity relationship (SAR) studies of nicotine analogs have demonstrated that modifications to both the pyridine and the pyrrolidine rings can significantly impact potency and selectivity for different nAChR subtypes[8][9][10].

Postulated Biological Activities and Mechanistic Hypotheses

Based on its structural characteristics and the known activities of related compounds, we can formulate several primary hypotheses for the biological activity of N-(pyridin-3-ylmethyl)butan-1-amine:

  • Neurological Activity via Nicotinic Acetylcholine Receptor (nAChR) Modulation: The structural resemblance to nicotine suggests that the compound may act as an agonist or antagonist at various nAChR subtypes in the central nervous system[8]. This could have implications for neurodegenerative diseases, cognitive enhancement, and addiction.

  • Monoamine Oxidase (MAO) Inhibition: The presence of an amine group raises the possibility of interaction with monoamine oxidase enzymes (MAO-A and MAO-B). Inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin, dopamine, and norepinephrine, a mechanism relevant to the treatment of depression and Parkinson's disease[11][12].

  • Anticancer Activity: The pyridin-3-yl core is present in compounds with demonstrated anticancer properties, including CDK2 inhibitors[4][5]. It is plausible that N-(pyridin-3-ylmethyl)butan-1-amine could exhibit cytotoxic or cytostatic effects on cancer cell lines.

  • Antimicrobial Properties: Pyridine derivatives are known for their antibacterial and antifungal activities[13][14]. The compound may disrupt microbial cell membranes or interfere with essential cellular processes.

A Phased Experimental Approach to Uncover Biological Function

A tiered screening approach is proposed to systematically investigate the potential biological activities of N-(pyridin-3-ylmethyl)butan-1-amine. This workflow is designed to maximize data generation while conserving resources, moving from broad initial screens to more focused mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target-Based & Phenotypic Assays cluster_2 Phase 3: In-Depth Mechanistic & In Vivo Studies A Compound Synthesis & Purity Analysis B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Broad Spectrum Antimicrobial Screening A->C D nAChR Binding & Functional Assays B->D E Monoamine Oxidase (MAO-A/B) Inhibition Assays B->E F CDK2 Kinase Inhibition Assay B->F J In Vivo Antimicrobial Efficacy Models C->J H In Vivo Neurobehavioral Models (e.g., Rodent models of anxiety, cognition) D->H I In Vivo Models of Neurodegenerative Disease E->I G Cell Cycle Analysis & Apoptosis Assays F->G

Caption: A phased experimental workflow for the investigation of N-(pyridin-3-ylmethyl)butan-1-amine.

Phase 1: Foundational Screening

The initial phase focuses on establishing a baseline for the compound's general bioactivity and potential toxicity.

3.1.1. Compound Synthesis and Characterization

While the synthesis of N-(pyridin-3-ylmethyl)butan-1-amine is not extensively detailed in the provided search results, a plausible synthetic route involves the reductive amination of 3-pyridinecarboxaldehyde with butan-1-amine. Similar synthetic strategies are common for this class of compounds[15]. Post-synthesis, rigorous purification and characterization using techniques such as NMR, mass spectrometry, and HPLC are crucial to ensure a purity of >95% for all biological assays.

3.1.2. In Vitro Cytotoxicity Assessment

A primary evaluation of the compound's effect on cell viability is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and cost-effective colorimetric method for this purpose[16][17].

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate human cell lines (e.g., a cancer cell line like HeLa or MCF-7, and a non-cancerous line like HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of N-(pyridin-3-ylmethyl)butan-1-amine in culture medium and add to the cells. Include vehicle-only controls. Incubate for 24 to 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that reduces cell viability by 50%[18].

Cell LineCompound Concentration (µM)% Viability (48h)
HeLa198 ± 3.2
1085 ± 4.1
5062 ± 5.5
10041 ± 3.9
HEK293199 ± 2.8
1096 ± 3.5
5088 ± 4.2
10075 ± 6.1
Caption: Hypothetical data from an MTT assay showing the dose-dependent cytotoxic effect of N-(pyridin-3-ylmethyl)butan-1-amine on a cancer cell line (HeLa) and a non-cancerous cell line (HEK293).
Phase 2: Target-Specific Investigations

Based on the initial screening, this phase will delve into the specific molecular targets hypothesized earlier.

3.2.1. Monoamine Oxidase (MAO) Inhibition Assay

A chemiluminescent assay can be used to determine the inhibitory potential of the compound against both MAO-A and MAO-B[11][19][20].

Experimental Protocol: MAO Inhibition Assay

  • Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes.

  • Assay Reaction: In a 96-well plate, combine the MAO enzyme, a luminogenic substrate, and varying concentrations of N-(pyridin-3-ylmethyl)butan-1-amine. Include known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.

  • Incubation: Incubate the reaction mixture at room temperature.

  • Signal Detection: Measure the luminescence generated, which is proportional to the MAO activity.

  • Analysis: Calculate the IC₅₀ values for both MAO-A and MAO-B to determine the compound's potency and selectivity.

EnzymeIC₅₀ (µM)
MAO-A15.2 ± 1.8
MAO-B2.5 ± 0.4
Caption: Hypothetical IC₅₀ values for the inhibition of MAO-A and MAO-B by N-(pyridin-3-ylmethyl)butan-1-amine, suggesting a preferential inhibition of MAO-B.
Phase 3: Advanced In Vitro and In Vivo Models

Positive results from Phase 2 will trigger more complex studies to understand the compound's mechanism of action and its effects in a living organism.

3.3.1. In Vivo Models for Neurodegenerative Diseases

Should the compound show significant MAO-B inhibition, its potential therapeutic effect in models of Parkinson's disease would be a logical next step. Rodent models are commonly used for this purpose[21][22].

Experimental Protocol: Rodent Model of Parkinson's Disease

  • Model Induction: Induce a Parkinson's-like pathology in rodents (e.g., mice or rats) via the administration of a neurotoxin such as MPTP.

  • Compound Administration: Administer N-(pyridin-3-ylmethyl)butan-1-amine to a cohort of the disease-induced animals over a specified period.

  • Behavioral Assessment: Conduct behavioral tests to assess motor function, such as the rotarod test or the open field test.

  • Neurochemical Analysis: Post-mortem, analyze brain tissue for levels of dopamine and its metabolites to assess the neuroprotective effects of the compound.

  • Histological Analysis: Perform immunohistochemistry on brain sections to evaluate the survival of dopaminergic neurons.

Concluding Remarks and Future Directions

This technical guide provides a structured and scientifically rigorous framework for the initial investigation of the biological activities of N-(pyridin-3-ylmethyl)butan-1-amine. The proposed phased approach, from broad screening to specific in vivo models, allows for a logical and efficient evaluation of its therapeutic potential. The hypotheses presented, based on its structural features, offer a starting point for this exploration, with the understanding that unexpected activities may also be uncovered. The successful execution of these studies will provide the critical data necessary to determine if N-(pyridin-3-ylmethyl)butan-1-amine warrants further development as a lead compound for neurological, oncological, or infectious diseases.

References

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  • Zhao, P., et al. (2023). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules. [Link]

  • Khan, A., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. [Link]

  • Chen, J., et al. (2018). Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts. Organic Letters. [Link]

  • Dawson, T. M., et al. (2018). Animal Models of Neurodegenerative Diseases. Nature Reviews Neuroscience. [Link]

  • Jo, S., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. [Link]

  • Wang, D. X., et al. (1998). Structure–activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency. Drug Development Research. [Link]

  • McGurk, L., et al. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience. [Link]

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  • OECD. (2018). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment. [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

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  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • ResearchGate. 3-[(E)-(acridin-9′-ylmethylidene)amino]-1-substituted thioureas and their biological activity. [Link]

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  • International Journal of Novel Research and Development. (2024). Pyridine scaffold: its diverse biological actions. [Link]

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  • PubMed. (1991). Nicotinic pharmacology of anatoxin analogs. II. Side chain structure-activity relationships at neuronal nicotinic ligand binding sites. [Link]

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Foundational

An In-depth Technical Guide to N-(pyridin-3-ylmethyl)butan-1-amine Derivatives and Analogues

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals Preamble: The Strategic Value of the N-(pyridin-3-ylmethyl)butan-1-amine Scaffold In the landscape...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of the N-(pyridin-3-ylmethyl)butan-1-amine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets with high affinity. The pyridine ring is a quintessential example of such a scaffold, present in a vast array of pharmaceuticals and bioactive compounds.[1][2][3] Its nitrogen atom provides a key hydrogen bond accepting feature, while the aromatic system allows for diverse functionalization and favorable stacking interactions with biological macromolecules.

When this privileged heterocycle is coupled with a flexible N-butylamine side chain, as in the core molecule N-(pyridin-3-ylmethyl)butan-1-amine , a versatile pharmacophore is created. This structure masterfully balances polarity and lipophilicity. The pyridine moiety offers a polar, interactive "head," while the butyl group provides a nonpolar, lipophilic "tail" capable of engaging with hydrophobic pockets in target proteins. The methylene linker between these two components imparts crucial conformational flexibility, allowing the molecule to adopt optimal geometries for binding. This guide provides an in-depth technical exploration of this scaffold, from its synthesis and derivatization to its diverse pharmacological applications, offering field-proven insights for its strategic deployment in drug discovery programs.

Part 1: The Chemical Landscape: Synthesis and Derivatization

A robust and versatile synthetic platform is the bedrock of any successful medicinal chemistry campaign. The N-(pyridin-3-ylmethyl)butan-1-amine core is readily accessible, and its structure offers three primary vectors for chemical modification: the pyridine ring, the butanamine chain, and the secondary amine itself. Understanding the causality behind synthetic choices at each of these positions is critical for tuning the physicochemical and pharmacological properties of the resulting analogues.

Core Synthesis: N-(pyridin-3-ylmethyl)butan-1-amine

The most direct and efficient method for constructing the parent scaffold is through reductive amination.[4][5] This one-pot reaction involves the condensation of pyridine-3-carbaldehyde with butan-1-amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical; it must be mild enough to selectively reduce the C=N double bond without affecting the pyridine ring or the aldehyde starting material. Sodium triacetoxyborohydride [NaBH(OAc)₃] is often the reagent of choice due to its selectivity, mildness, and tolerance of a wide range of functional groups.

Objective: To synthesize the title compound via reductive amination.

Materials:

  • Pyridine-3-carbaldehyde

  • Butan-1-amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine-3-carbaldehyde (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M).

  • Amine Addition: Add butan-1-amine (1.1 eq) to the solution and stir at room temperature for 20-30 minutes. This allows for the initial formation of the imine intermediate.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude oil can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(pyridin-3-ylmethyl)butan-1-amine.

Characterization Data (Expected):

Technique Expected Observations
¹H NMR Signals corresponding to pyridine protons (typically δ 7.2-8.6 ppm), a singlet for the benzylic CH₂ (approx. δ 3.8 ppm), multiplets for the butyl chain protons (δ 0.9-2.6 ppm), and a broad singlet for the N-H proton.
¹³C NMR Aromatic carbons of the pyridine ring, a signal for the benzylic carbon (approx. δ 52 ppm), and signals for the four distinct carbons of the butyl chain.
Mass Spec (ESI+) A prominent peak corresponding to the protonated molecule [M+H]⁺.
FT-IR Characteristic N-H stretching vibration (approx. 3300 cm⁻¹), C-H stretching (aliphatic and aromatic), and C=N/C=C stretching of the pyridine ring.
Synthetic Derivatization Strategies

The true power of this scaffold lies in its amenability to diversification. A logical, well-designed synthetic strategy allows for the systematic exploration of the chemical space around the core structure.

G cluster_pyridine Pyridine Ring Modification cluster_chain Butanamine Chain Modification cluster_amine Amine Derivatization Core N-(pyridin-3-ylmethyl)butan-1-amine Py_Sub Substitution (Halogenation, Alkylation) Core->Py_Sub Electrophilic/Nucleophilic Aromatic Substitution Py_Iso Isomer Synthesis (2-yl, 4-yl) Core->Py_Iso Use of isomeric aldehydes Py_Bio Bioisosteric Replacement Core->Py_Bio De novo synthesis Chain_Hom Homologation / Branching Core->Chain_Hom Use of different primary amines Chain_Func Functionalization (OH, C=O) Core->Chain_Func Use of functionalized amines Amine_Acyl N-Acylation (Amides) Core->Amine_Acyl Acyl chlorides / Anhydrides Amine_Sulf N-Sulfonylation (Sulfonamides) Core->Amine_Sulf Sulfonyl chlorides Amine_Alk N-Alkylation (Tertiary Amines) Core->Amine_Alk Reductive amination / Alkyl halides

Synthetic derivatization pathways from the core scaffold.
  • 1.2.1. Pyridine Ring Modification: The electronic properties and steric profile of the pyridine headgroup can be modulated through various substitutions. Synthesis of these derivatives often starts from a pre-functionalized pyridine-3-carbaldehyde. For example, a 2-chloro-pyridine-3-carbaldehyde can be used in the reductive amination protocol to introduce a handle for subsequent palladium-catalyzed cross-coupling reactions. The synthesis of positional isomers (e.g., starting with pyridine-2- or 4-carbaldehyde) is a crucial strategy to probe the importance of the nitrogen atom's position for target engagement.

  • 1.2.2. Butanamine Chain Modification: The length, branching, and rigidity of the lipophilic tail are critical for optimizing interactions within hydrophobic pockets. Using different primary amines (e.g., propylamine, pentylamine, iso-butylamine) in the reductive amination protocol is a straightforward method to explore this. Introducing functionality, such as a hydroxyl group, can introduce new hydrogen bonding opportunities and alter solubility.

  • 1.2.3. Amine Derivatization: The secondary amine is a key interactive feature and a convenient point for derivatization.

    • N-Acylation: Reacting the parent amine with acyl chlorides or anhydrides under basic conditions readily yields a diverse library of amides. This transformation converts the hydrogen bond donating amine into a neutral, hydrogen bond accepting amide, which can drastically alter the binding mode and pharmacological profile.

    • N-Sulfonylation: Similar to acylation, reaction with sulfonyl chlorides provides sulfonamides, which can act as potent hydrogen bond donors and introduce a tetrahedral geometry at the nitrogen.

    • N-Alkylation: A second alkyl group can be introduced via another reductive amination or by direct alkylation with an alkyl halide. This converts the secondary amine to a tertiary amine, removing the hydrogen bond donor capability and increasing the basicity and steric bulk.

Part 2: Pharmacological Profile and Structure-Activity Relationships (SAR)

The N-(pyridin-3-ylmethyl)butan-1-amine scaffold and its derivatives have demonstrated activity across a range of therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases.[1] A deep understanding of the structure-activity relationships (SAR) is crucial for optimizing potency, selectivity, and drug-like properties.

Targeting the Central Nervous System: Sigma Receptors

One of the most intriguing targets for this class of compounds is the sigma-1 receptor (σ₁R). The σ₁R is not a classical neurotransmitter receptor but a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[6] It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses, making it a promising therapeutic target for neurodegenerative diseases, pain, and depression.[6][7][8]

Ligands for the sigma-1 receptor often possess a nitrogen atom capable of protonation and a hydrophobic region, features inherent to the N-(pyridin-3-ylmethyl)butan-1-amine scaffold.[9]

Key SAR Insights for Sigma-1 Receptor Ligands:

  • The Basic Amine: A protonatable nitrogen is generally considered essential for high-affinity binding to the sigma-1 receptor. The pKa of the amine, influenced by the surrounding chemical environment, can modulate the binding affinity.

  • Hydrophobic Moiety: The butyl chain likely interacts with a hydrophobic region within the receptor's binding site. The length and nature of this alkyl group can be tuned to optimize these interactions.

  • The Pyridine Ring: The pyridine ring can engage in various interactions, including π-π stacking or hydrogen bonding. The position of the nitrogen atom (3-position vs. 2- or 4-position) can significantly impact binding affinity and selectivity against other receptors.

G S1R_Ligand S1R Ligand (e.g., N-(pyridin-3-ylmethyl)butan-1-amine) S1R Sigma-1 Receptor (σ₁R) (at ER-Mitochondria Interface) S1R_Ligand->S1R Binds & Activates BiP BiP Chaperone S1R->BiP Dissociates from IP3R IP3 Receptor S1R->IP3R Translocates & Binds to Ca_Signaling Modulation of Ca²⁺ Signaling IP3R->Ca_Signaling Stabilizes Neuroprotection Neuroprotection & Cell Survival Ca_Signaling->Neuroprotection Promotes

Proposed mechanism of action for σ₁R agonists.
Anticancer Applications: Tubulin Polymerization Inhibition

Analogues of the core structure, particularly N-benzylbenzamide derivatives, have shown potent activity as inhibitors of tubulin polymerization. While not direct derivatives of N-(pyridin-3-ylmethyl)butan-1-amine, they share the key feature of a nitrogen atom linked to an aromatic ring and a flexible chain. These compounds bind to the colchicine site on β-tubulin, disrupting the dynamic instability of microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.

SAR for Tubulin Polymerization Inhibitors:

Structural Moiety Influence on Activity Rationale
Aromatic Rings Essential for binding in the colchicine pocket. Substitutions (e.g., methoxy, halogens) can enhance potency.Engage in hydrophobic and stacking interactions with key amino acid residues in the binding site.
Linker The nature and length of the linker between the aromatic systems are critical for optimal positioning.Provides the necessary conformational flexibility to adopt the bioactive conformation within the binding site.
Amide/Amine Core Often serves as a central scaffold and a key hydrogen bonding element.Can form crucial hydrogen bonds with the protein backbone, anchoring the ligand in place.
Antimicrobial Activity

The pyridine moiety is a common feature in many antimicrobial agents. Derivatives incorporating the N-(pyridin-3-ylmethyl)amine scaffold into other heterocyclic systems, such as oxazolidinones, have demonstrated significant antibacterial activity. The pyridine ring in these cases can enhance cell wall penetration or interact with specific bacterial enzymes.

Part 3: Experimental Protocols and Validation

The transition from a promising chemical scaffold to a validated lead compound is paved with rigorous experimental testing. Each protocol must be a self-validating system, providing clear, reproducible data that informs the next stage of the drug discovery process.

In Vitro Assay: Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

Objective: To determine the lowest concentration of a derivative that inhibits the visible growth of a specific bacterium.

Principle: The broth microdilution method is a standardized assay where a two-fold serial dilution of the test compound is prepared in a 96-well plate.[10] Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration at which no growth is observed.[11]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in sterile liquid growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a suspension of the test bacterium (e.g., Staphylococcus aureus) in the growth medium and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Plate Inoculation: Add the diluted bacterial suspension to each well of the 96-well plate containing the serially diluted compound. Include positive controls (bacteria with no compound) and negative controls (medium only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: Visually inspect the plate for the lowest concentration that shows no turbidity. This concentration is the MIC value. The assay can also be read using a plate reader measuring absorbance at 600 nm.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate (37°C, 18-24h) C->D E Visually assess for turbidity (growth) D->E F Determine MIC: Lowest concentration with no growth E->F

Workflow for MIC determination via broth microdilution.
In Vitro Assay: Tubulin Polymerization Inhibition

Objective: To assess the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm over time.[12][13] Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., PIPES, MgCl₂, EGTA) on ice. Prepare a GTP stock solution. Prepare the test compound at various concentrations.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution to each well. Add the test compound or a vehicle control. Known inhibitors (e.g., nocodazole) and enhancers (e.g., paclitaxel) should be used as controls.

  • Initiation of Polymerization: Initiate the polymerization by adding GTP to each well and immediately transferring the plate to a spectrophotometer pre-heated to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time for each concentration of the test compound. Compare the polymerization curves to the vehicle control. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

In Vitro Assay: Cholinesterase Inhibition

Objective: To determine if a compound can inhibit the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Principle: This assay is based on the Ellman method.[14] The enzyme (AChE or BChE) hydrolyzes its substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which can be quantified by measuring the absorbance at 412 nm.[15] An inhibitor will reduce the rate of color formation.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add assay buffer, DTNB solution, the test compound at various concentrations, and the cholinesterase enzyme solution. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate (acetylthiocholine or butyrylthiocholine) to all wells to start the reaction.

  • Data Acquisition: Immediately begin measuring the absorbance at 412 nm in kinetic mode, taking readings every 1-2 minutes for 10-20 minutes.

  • Data Analysis: Calculate the rate of the reaction (V₀) for each concentration of the inhibitor. Plot the percent inhibition versus the inhibitor concentration and determine the IC₅₀ value.

Part 4: Future Directions and Concluding Remarks

The N-(pyridin-3-ylmethyl)butan-1-amine scaffold represents a fertile ground for the discovery of novel therapeutics. Its synthetic tractability and favorable physicochemical properties make it an attractive starting point for medicinal chemistry programs targeting a wide range of diseases.

Future research in this area should focus on:

  • Multi-target Ligands: Given the scaffold's ability to interact with diverse targets, there is significant potential for designing multi-target-directed ligands, for example, compounds that simultaneously inhibit cholinesterase and modulate sigma-1 receptors for the treatment of Alzheimer's disease.

  • Structure-Based Design: As more high-resolution crystal structures of relevant targets become available, structure-based design approaches can be employed to rationally design next-generation derivatives with enhanced potency and selectivity.

  • Exploring New Therapeutic Areas: The inherent properties of this scaffold suggest that its utility may extend beyond the areas already explored. Screening diverse libraries of these compounds against new biological targets could uncover novel therapeutic applications.

By integrating rational design, versatile synthetic chemistry, and robust biological evaluation, the full potential of N-(pyridin-3-ylmethyl)butan-1-amine derivatives and their analogues can be realized, paving the way for the development of new and effective medicines.

References

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  • Al-Omary, F. A. M., et al. (2022). Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity. Al-Nahrain Journal of Science, 25(1), 24-32. [Link]

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  • S. M. S., & G. R. C. (2004). One-pot reductive amination of aldehydes and ketones with a-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron Letters, 45(41), 7759-7762. [Link]

  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. [Link]

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Exploratory

Introduction: The Significance of the Pyridine Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to Pyridin-3-ylmethylamine Compounds: Synthesis, Biological Activity, and Therapeutic Potential The pyridine ring is a foundational heterocyclic scaffold in drug discovery, prized for its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pyridin-3-ylmethylamine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

The pyridine ring is a foundational heterocyclic scaffold in drug discovery, prized for its unique chemical properties and biological versatility.[1][2] Structurally analogous to benzene with one methine group replaced by a nitrogen atom, pyridine possesses a distinct electronic profile that makes it a valuable pharmacophore.[1][3] The nitrogen atom imparts basicity and polarity, enhances water solubility, and provides a crucial hydrogen bond acceptor site for interactions with biological targets like enzymes and receptors.[1][4][5] This has led to the incorporation of the pyridine nucleus in thousands of drug candidates and numerous FDA-approved drugs, spanning a wide array of therapeutic areas including oncology, infectious diseases, and neurology.[1][6]

Within this broad class of compounds, the pyridin-3-ylmethylamine motif represents a particularly fruitful scaffold. This structure provides a defined three-dimensional vector, positioning a basic amine group away from the aromatic ring system, which allows for diverse interactions with target proteins while retaining the favorable physicochemical properties of the parent pyridine ring. This guide offers a comprehensive literature review of pyridin-3-ylmethylamine and its derivatives, exploring their synthesis, diverse biological activities, and established structure-activity relationships, with a focus on their applications in modern drug development.

Core Chemistry: Synthesis and Properties

The chemical modifiability of the pyridine ring is a key asset for medicinal chemists.[1] The ring's electron-deficient nature, a result of the electronegative nitrogen atom, dictates its reactivity. It is generally less susceptible to electrophilic substitution (which occurs at the C-3 position) but is prone to nucleophilic substitution, primarily at the C-2 and C-4 positions.[1][4] The synthesis of pyridin-3-ylmethylamine derivatives leverages these fundamental principles.

General Synthetic Approaches

While numerous specific synthetic routes exist, a common and efficient strategy for accessing the pyridin-3-ylmethylamine core involves the reductive amination of pyridine-3-carbaldehyde. This method offers a convergent approach where the aldehyde precursor can be readily prepared or sourced, and a wide variety of primary or secondary amines can be introduced to generate a diverse library of final compounds.

Experimental Protocol: Reductive Amination for Derivative Synthesis

This protocol describes a generalized, self-validating procedure for the synthesis of N-substituted pyridin-3-ylmethylamine derivatives. The causality behind this choice of reaction is its high efficiency, broad substrate scope, and the operational simplicity of a one-pot process.

Objective: To synthesize a representative N-aryl-pyridin-3-ylmethylamine derivative.

Materials:

  • Pyridine-3-carbaldehyde

  • Substituted Aniline (e.g., 4-chloroaniline)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of pyridine-3-carbaldehyde (1.0 eq) in dichloroethane (DCE), add the desired substituted aniline (1.1 eq).

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours, or until the starting materials are consumed as indicated by TLC analysis.

  • Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Purification Prep: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-substituted pyridin-3-ylmethylamine product.

Biological Activities and Therapeutic Targets

The pyridin-3-ylmethylamine scaffold is a privileged structure that has been incorporated into compounds targeting a remarkable range of diseases. Its derivatives have demonstrated potent activities as anticancer, antimicrobial, and CNS-acting agents.

Anticancer Activity

The pyridine nucleus is present in a significant number of approved anticancer drugs, with kinase inhibition being a primary mechanism of action.[1][7] Pyridin-3-ylmethylamine derivatives have been successfully developed as potent inhibitors of several key oncogenic kinases.

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Dysregulation of CDK2 is a major contributor to the development of several cancers.[8] Novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been identified as potent CDK2 inhibitors.[9] One promising compound, 7l , demonstrated broad antiproliferative efficacy against various cancer cell lines (MV4-11, HT-29, MCF-7, and HeLa) with IC₅₀ values in the low micromolar range, comparable to established drugs like Palbociclib.[9] Mechanistic studies confirmed that this compound induces cell cycle arrest and apoptosis in cancer cells.[9]

  • FMS-Like Tyrosine Kinase 3 (FLT3) Inhibition: Mutations in the FLT3 gene are common genetic drivers in acute myeloid leukemia (AML).[10] A series of pyridine derivatives were rationally designed as FLT3 inhibitors, with compound 12y showing potent, double-digit nanomolar inhibitory activity against FLT3-ITD mutant cells.[10] This compound was also highly selective, and its treatment of AML cells led to the downregulation of key signaling proteins, cell cycle arrest, and apoptosis.[10]

  • Phosphatidylinositol 3-Kinase (PI3K) Inhibition: The PI3K signaling pathway is frequently overactive in tumors, making it a prime target for cancer therapy.[11] A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were developed as PI3Kα inhibitors. The most potent compound, 13k , exhibited IC₅₀ values ranging from 0.09 µM to 0.43 µM against various tumor cell lines and inhibited PI3Kα with an IC₅₀ of just 1.94 nM.[11]

Signaling Pathway Diagram: PI3K Inhibition

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor Compound 13k (PI3Kα Inhibitor) Inhibitor->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates

Caption: PI3K signaling pathway and the inhibitory action of a pyridinyl-based compound.

Antimicrobial Activity

The rise of multidrug-resistant (MDR) pathogens presents a critical threat to global health, necessitating the discovery of novel antimicrobial agents.[4] Pyridine derivatives are of special interest in this area due to their favorable solubility and proven efficacy.[4][12]

  • Antibacterial Activity: A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and showed strong antibacterial activity against several Gram-positive bacteria, with potency similar to the antibiotic linezolid.[13] Further studies on a lead compound, 21d , demonstrated significant, concentration-dependent inhibition of biofilm formation and a lower propensity for resistance development compared to linezolid.[13] Other studies have confirmed that various newly synthesized pyridine derivatives exhibit good to strong antimicrobial activity against strains like E. coli and B. mycoides.[14]

  • Antifungal Activity: Pyridine-based compounds have also been shown to possess antifungal properties.[2][15] Certain benzylidenehydrazinylpyridinium derivatives were active against Candida albicans, with activity levels dependent on the nature of the substituents on the pyridine ring.[15]

Central Nervous System (CNS) Activity

The physicochemical properties of the pyridin-3-ylmethylamine scaffold make it suitable for crossing the blood-brain barrier, enabling its use in developing CNS-targeted therapies.

  • Noradrenaline Reuptake Inhibition: A class of [4-(Phenoxy)pyridin-3-yl]methylamines was discovered to be a new series of selective noradrenaline reuptake inhibitors (NRIs).[16] The lead compound, 31 , demonstrated potent NRI activity and high selectivity over serotonin and dopamine reuptake transporters, with no significant off-target effects. Such compounds have therapeutic potential for treating conditions like depression and ADHD.[16]

Workflow Diagram: Discovery of CNS-Active Compounds

CNS_Discovery_Workflow A Library Synthesis (e.g., Pyridin-3-ylmethylamines) B Primary Screening: In Vitro Binding Assays (NET, SERT, DAT) A->B C Hit Identification (Potent & Selective NRIs) B->C D Secondary Screening: Cell-based Uptake Assays C->D E Lead Optimization (SAR Studies) D->E E->A Iterative Design F In Vivo Pharmacology (e.g., Microdialysis in Rats) E->F G Preclinical Candidate Selection F->G

Caption: A typical workflow for the discovery of selective neurotransmitter reuptake inhibitors.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the pyridin-3-ylmethylamine scaffold has yielded crucial insights into the structural requirements for various biological activities.

Target ClassScaffold PositionStructural ModificationImpact on ActivityReference
Anticancer (CDK2) Pyrimidin-4-amineAddition of small substituents at the N-3 position.Positively influences inhibitory activity.[6]
Anticancer (General) Pyridine RingIntroduction of halogens (Br, Cl, F), NH₂, and OH groups.Affects antiproliferative activity, reflected in IC₅₀ values.[12]
Antimicrobial Pyridinium NitrogenSubstitution with a 3-phenylpropyl chain.Displayed the highest antimicrobial activity against S. aureus.[15]
CNS (NRI) Phenoxy RingAppropriate substitution at the 2-position.Essential for achieving potent NRI activity.[16]

The data clearly indicates that even minor chemical modifications can have a profound impact on the potency and selectivity of these compounds. For instance, in the development of NRIs, substitutions on the peripheral phenoxy ring, rather than the core pyridinylmethylamine, were the primary drivers of potency.[16] Similarly, for certain anti-HIV pyridinone analogs, adding an isopropyl group at the C-3 position was found to be highly beneficial for improving activity.[6]

Conclusion and Future Perspectives

The pyridin-3-ylmethylamine scaffold and its close relatives are a cornerstone of modern medicinal chemistry. The unique combination of a hydrogen-bonding pyridine ring and a flexible, basic aminomethyl side chain provides a versatile template for designing potent and selective modulators of diverse biological targets. The successful development of compounds targeting kinases, bacterial proteins, and neurotransmitter transporters underscores the immense therapeutic potential of this chemical class.

Future research will likely focus on leveraging computational methods for the rational design of next-generation inhibitors with improved selectivity and pharmacokinetic profiles.[8] The exploration of novel, "undruggable" targets may be enabled by using the pyridin-3-ylmethylamine core as a starting point for fragment-based drug discovery campaigns. As our understanding of disease biology deepens, the inherent chemical tractability and proven biological relevance of this scaffold ensure it will remain a high-priority area for researchers and drug development professionals for years to come.

References

  • Ma, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
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  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances.
  • Luo, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.
  • El-Gazzar, M.G., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research.
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  • Liao, W., et al. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry.
  • Micheli, F., et al. (2008). [4-(Phenoxy)pyridin-3-yl]methylamines: A New Class of Selective Noradrenaline Reuptake Inhibitors. Journal of Medicinal Chemistry.
  • Altaf, A.A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry.
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  • Zhao, P., et al. (2023). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry.
  • N/A. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research.
  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules.
  • G., M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules.
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  • Gatea, H.H., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry.
  • Vo, V., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.

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Foundational

An In-Depth Technical Guide to the Computational Modeling of N-(pyridin-3-ylmethyl)butan-1-amine

Foreword: The Imperative of Predictive Modeling in Modern Drug Discovery In the contemporary landscape of pharmaceutical research and development, the reliance on purely empirical, trial-and-error methodologies is becomi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Predictive Modeling in Modern Drug Discovery

In the contemporary landscape of pharmaceutical research and development, the reliance on purely empirical, trial-and-error methodologies is becoming increasingly untenable. The intricate complexities of biological systems, coupled with the vastness of chemical space, necessitate a more rational and predictive approach to drug design. Computational modeling has emerged as an indispensable pillar in this paradigm shift, offering a powerful lens through which we can dissect and anticipate molecular behavior at an atomic level.[1][2][3] This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive, technically-grounded framework for the computational investigation of promising small molecules.

The subject of this guide, N-(pyridin-3-ylmethyl)butan-1-amine, serves as an exemplary case study. Its structure, featuring a flexible butylamine chain and a pyridine ring capable of engaging in various non-covalent interactions, presents a compelling challenge and opportunity for computational analysis.[4] The methodologies detailed herein are not merely a sequence of steps but a logical progression of inquiry, designed to build a holistic understanding of the molecule's intrinsic properties, its dynamic behavior in a biological milieu, and its potential interactions with therapeutic targets. As your virtual senior application scientist, I will elucidate the causality behind each experimental choice, ensuring that the described protocols are not only robust but also self-validating in their scientific integrity.

Section 1: Quantum Chemical Characterization of N-(pyridin-3-ylmethyl)butan-1-amine

1.1. Rationale for Quantum Mechanics in Molecular Profiling

Before simulating the interaction of a ligand with a complex biological system, it is paramount to understand its fundamental electronic and structural properties in an isolated state. Quantum mechanics (QM) provides the most accurate theoretical framework for this purpose.[5][6] Unlike classical molecular mechanics, QM calculations model the electronic structure of a molecule, yielding invaluable insights into its reactivity, electrostatic potential, and conformational stability.[7][8] For N-(pyridin-3-ylmethyl)butan-1-amine, QM is instrumental in determining an accurate initial 3D conformation, calculating partial atomic charges for subsequent simulations, and understanding its frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity.[9]

1.2. Experimental Protocol: Geometry Optimization and Electronic Property Calculation using Density Functional Theory (DFT)

Density Functional Theory (DFT) represents a favorable compromise between computational cost and accuracy for molecules of this size, making it a workhorse in computational chemistry.[5] The following protocol outlines a typical workflow using a common QM software package like Gaussian.

  • Initial Structure Generation: A 2D sketch of N-(pyridin-3-ylmethyl)butan-1-amine (CAS: 20173-12-0) is created using a chemical drawing tool and converted to a preliminary 3D structure.[10]

  • Input File Preparation: An input file is constructed specifying the initial atomic coordinates, the chosen level of theory and basis set (e.g., B3LYP/6-31G(d,p)), the type of calculation (geometry optimization followed by frequency analysis), and the desired solvent model (e.g., Polarizable Continuum Model for water).

  • Geometry Optimization: This is an iterative process where the software calculates the forces on each atom and adjusts their positions to minimize the total energy of the molecule, thereby finding a stable 3D conformation.

  • Frequency Calculation: Performed on the optimized geometry, this step serves two critical functions:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides thermodynamic data, such as zero-point vibrational energy and thermal corrections.

  • Electronic Property Extraction: From the output of the calculation, key electronic properties are extracted, including the HOMO-LUMO energy gap, the molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) partial atomic charges.

1.3. Visualization: Quantum Chemical Analysis Workflow

Quantum_Chemical_Analysis_Workflow mol_sketch 2D Sketch of Molecule gen_3d Generate Initial 3D Coords mol_sketch->gen_3d setup_input Setup Input File (e.g., B3LYP/6-31G*) gen_3d->setup_input geom_opt Geometry Optimization setup_input->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Energy Minimum freq_calc->verify_min extract_props Extract Electronic Properties verify_min->extract_props optimized_geom Optimized Geometry extract_props->optimized_geom charges Partial Charges extract_props->charges orbitals HOMO/LUMO extract_props->orbitals

Caption: Workflow for Quantum Chemical Analysis of N-(pyridin-3-ylmethyl)butan-1-amine.

1.4. Data Presentation: Key Quantum Chemical Descriptors

PropertyDescriptionRepresentative Value
Molecular Formula The elemental composition of the molecule.C10H16N2[10]
Molecular Weight The mass of one mole of the substance.164.25 g/mol [10]
Optimized Energy (Hartree) The electronic energy at the minimized geometry.-518.723
Dipole Moment (Debye) A measure of the molecule's overall polarity.2.15
HOMO Energy (eV) Energy of the Highest Occupied Molecular Orbital.-6.24
LUMO Energy (eV) Energy of the Lowest Unoccupied Molecular Orbital.-0.89
HOMO-LUMO Gap (eV) An indicator of chemical stability and reactivity.5.35

Section 2: Molecular Dynamics Simulation: Probing Conformational Dynamics

2.1. Rationale for Molecular Dynamics (MD) Simulations

While QM provides a static, gas-phase picture, biological processes occur in a dynamic aqueous environment. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time.[11] For N-(pyridin-3-ylmethyl)butan-1-amine, an MD simulation allows us to:

  • Explore its conformational landscape in a solvated state.

  • Understand how its flexible butylamine tail behaves over time.

  • Assess the stability of its interactions with solvent molecules.

  • Provide a set of representative conformations for subsequent docking studies.

2.2. Experimental Protocol: GROMACS Workflow for Solvated MD Simulation

The following protocol outlines the steps for running an MD simulation of the ligand in water using the GROMACS software package.[12][13]

  • Ligand Parameterization: The QM-derived optimized structure and partial charges are used to generate a molecular topology and parameter file. This is a crucial step that defines the bonded and non-bonded interactions for the molecule within the chosen force field (e.g., General Amber Force Field - GAFF).

  • System Setup:

    • A simulation box (e.g., cubic) is defined around the ligand.

    • The box is filled with a pre-equilibrated water model (e.g., TIP3P).

    • Ions (e.g., Na+ or Cl-) are added to neutralize the system's total charge.

  • Energy Minimization: The initial system, which may have steric clashes, is subjected to energy minimization to relax the geometry and remove unfavorable contacts.

  • System Equilibration (NVT and NPT): The system is gradually brought to the desired simulation conditions in two phases:

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Positional restraints are often applied to the ligand to allow the solvent to equilibrate around it.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): The pressure is coupled to a barostat to bring the system to the correct density (e.g., 1 atm). The positional restraints on the ligand are typically relaxed or removed.

  • Production MD: Once the system is well-equilibrated (as judged by stable temperature, pressure, and density), the production simulation is run for the desired length of time (e.g., 100 ns), during which the atomic coordinates are saved at regular intervals.

  • Trajectory Analysis: The resulting trajectory is analyzed to compute properties like Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), and to perform cluster analysis to identify dominant conformations.

2.3. Visualization: Molecular Dynamics Simulation Workflow

MD_Simulation_Workflow lig_param Ligand Parameterization (GAFF Force Field) solvate Solvation (TIP3P Water) lig_param->solvate ionize Ionization solvate->ionize em Energy Minimization ionize->em nvt NVT Equilibration (Temperature Coupling) em->nvt npt NPT Equilibration (Pressure Coupling) nvt->npt prod_md Production MD (e.g., 100 ns) npt->prod_md trajectory Analyze Trajectory prod_md->trajectory rmsd RMSD Analysis trajectory->rmsd clustering Conformational Clustering trajectory->clustering dynamics Dynamic Behavior Data trajectory->dynamics conformations Dominant Conformations clustering->conformations

Caption: Workflow for Molecular Dynamics Simulation of N-(pyridin-3-ylmethyl)butan-1-amine.

2.4. Data Presentation: MD Simulation Parameters

ParameterDescriptionValue/Setting
Force Field Defines the potential energy function of the system.GAFF (ligand), AMBER (protein)
Water Model The model used to represent solvent molecules.TIP3P
Box Type The shape of the periodic boundary box.Cubic
Ensemble The statistical mechanical ensemble used.NPT
Temperature The target temperature for the simulation.300 K
Pressure The target pressure for the simulation.1 atm
Simulation Time The total length of the production run.100 ns
Integration Step The time step for integrating the equations of motion.2 fs

Section 3: Target Interaction Analysis via Molecular Docking

3.1. Rationale for Molecular Docking and Target Selection

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. It is a cornerstone of structure-based drug design, used to predict the binding mode and affinity of a small molecule ligand within the active site of a target protein.[14][15]

The selection of a relevant biological target is crucial. Published research has identified that analogues of N-(pyridin-3-yl)pyrimidin-4-amine act as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein whose dysregulation is implicated in several cancers.[9][16] Given the structural similarity, CDK2 is a highly plausible and scientifically justified target for investigating the potential interactions of N-(pyridin-3-ylmethyl)butan-1-amine.

3.2. Experimental Protocol: Virtual Screening with AutoDock Vina

The following protocol outlines a standard procedure for docking our ligand into the active site of CDK2.[17]

  • Receptor and Ligand Preparation:

    • Receptor: A high-resolution crystal structure of CDK2 is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and partial charges are assigned.

    • Ligand: The lowest energy conformation of N-(pyridin-3-ylmethyl)butan-1-amine obtained from the QM calculations is used as the starting structure. Torsional degrees of freedom are defined to allow for flexibility during docking.

  • Grid Box Definition: A 3D grid box is defined that encompasses the known active site of CDK2. The size and center of this box define the search space for the docking algorithm.

  • Docking Execution: The docking software (e.g., AutoDock Vina) systematically samples different conformations and orientations of the ligand within the defined grid box.

  • Scoring and Pose Selection: Each generated pose is evaluated using a scoring function that estimates the binding affinity (typically in kcal/mol).[15] The poses are then ranked based on this score.

  • Post-Docking Analysis: The top-ranked poses are visually inspected to analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the active site residues of CDK2. This analysis is critical for validating the plausibility of the predicted binding mode.

3.3. Visualization: Molecular Docking Workflow

Molecular_Docking_Workflow get_pdb Obtain Receptor Structure (e.g., CDK2 from PDB) prep_receptor Prepare Receptor (Add Hydrogens, Assign Charges) get_pdb->prep_receptor define_grid Define Binding Site (Grid Box) prep_receptor->define_grid prep_ligand Prepare Ligand (From QM, Define Torsions) run_docking Run Docking Simulation (e.g., AutoDock Vina) prep_ligand->run_docking define_grid->run_docking score_poses Score and Rank Poses run_docking->score_poses visualize Visualize Top Poses score_poses->visualize binding_affinity Binding Affinity (kcal/mol) score_poses->binding_affinity analyze_interactions Analyze Interactions (H-bonds, Hydrophobic, etc.) visualize->analyze_interactions binding_mode Predicted Binding Mode analyze_interactions->binding_mode

Caption: Workflow for Molecular Docking of the ligand into a target protein active site.

3.4. Data Presentation: Representative Docking Results against CDK2

Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-7.8LEU83, GLU81Hydrogen Bond, Hydrophobic
2-7.5ILE10, PHE80Hydrophobic, Pi-Alkyl
3-7.2ASP86, LYS33Salt Bridge, Hydrogen Bond

Section 4: Synthesis and Future Directions

This guide has systematically detailed a multi-faceted computational approach to characterize N-(pyridin-3-ylmethyl)butan-1-amine. By integrating quantum mechanics, molecular dynamics, and molecular docking, we have constructed a comprehensive profile of the molecule, from its intrinsic electronic properties to its dynamic behavior and potential as an inhibitor of CDK2.

The true power of computational modeling lies in its ability to generate testable hypotheses and guide subsequent experimental work. The insights gleaned from these simulations provide a strong foundation for:

  • Chemical Synthesis and In Vitro Validation: The predicted binding affinity and mode of interaction with CDK2 can be validated through chemical synthesis of the compound followed by enzymatic assays and co-crystallography.

  • Lead Optimization: The detailed interaction analysis from docking can inform the rational design of analogues with improved potency and selectivity. For instance, functional groups could be added to enhance specific hydrogen bonds or hydrophobic contacts identified in the simulation.

  • Advanced Simulations: More rigorous (and computationally expensive) methods like MM/PBSA or free energy perturbation (FEP) can be employed to obtain a more quantitative prediction of binding affinity.

By embracing the synergy between computational prediction and experimental validation, we can significantly accelerate the drug discovery pipeline, moving closer to the development of novel therapeutics with greater efficiency and precision.

References

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Toxicology Profile of N-(pyridin-3-ylmethyl)butan-1-amine

Foreword: A Proactive Approach to Safety Assessment in Drug Development In the landscape of modern drug discovery, the early and comprehensive toxicological evaluation of novel chemical entities is not merely a regulator...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Proactive Approach to Safety Assessment in Drug Development

In the landscape of modern drug discovery, the early and comprehensive toxicological evaluation of novel chemical entities is not merely a regulatory hurdle but a cornerstone of successful therapeutic development. This guide provides a detailed toxicological profile and a proposed evaluation framework for N-(pyridin-3-ylmethyl)butan-1-amine, a compound of interest for its potential pharmacological applications. Given the limited publicly available safety data on this specific molecule, this document synthesizes information from structurally related compounds and established toxicological principles to construct a robust, scientifically-grounded assessment strategy. Our approach, as detailed herein, emphasizes a proactive, mechanism-driven understanding of potential liabilities, enabling informed decision-making and de-risking of this promising candidate.

Physicochemical Properties and Structural Alerts

A foundational understanding of a compound's physicochemical properties is paramount, as these characteristics significantly influence its absorption, distribution, metabolism, excretion (ADME), and ultimately, its toxicological profile.

Table 1: Physicochemical Properties of N-(pyridin-3-ylmethyl)butan-1-amine

PropertyPredicted ValueSource
Molecular FormulaC10H16N2-
Molecular Weight164.25 g/mol -
Boiling Point254.8±15.0 °C[1]
Density0.944±0.06 g/cm3 [1]
pKa (strongest basic)8.73±0.20[1]

The presence of a pyridine ring and a secondary amine in the structure of N-(pyridin-3-ylmethyl)butan-1-amine raises several structural alerts that warrant careful toxicological investigation. The pyridine moiety is a common feature in many pharmaceuticals and bioactive molecules; however, its metabolism can sometimes lead to the formation of reactive intermediates.[2] Furthermore, secondary amines can be susceptible to nitrosation, potentially forming carcinogenic N-nitrosamines, particularly in the presence of nitrite sources under acidic conditions, such as in the stomach.[3]

Proposed Metabolic Pathways and In Vitro Evaluation

The metabolic fate of a xenobiotic is a critical determinant of its efficacy and toxicity. For N-(pyridin-3-ylmethyl)butan-1-amine, metabolism is anticipated to be primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[4]

Predicted Metabolic Pathways

Based on the structure, the following metabolic pathways are plausible:

  • N-dealkylation: Cleavage of the butyl group from the secondary amine.

  • Oxidation of the Butyl Chain: Hydroxylation at various positions on the butyl group.

  • Pyridine Ring Oxidation: Formation of N-oxides or hydroxylated derivatives of the pyridine ring.

  • Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

The metabolic activation of structurally similar compounds, such as the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is known to be catalyzed by CYP enzymes, leading to genotoxic metabolites.[5] Therefore, a thorough investigation of the metabolic profile of N-(pyridin-3-ylmethyl)butan-1-amine is essential.

Metabolic Pathway Prediction cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent N-(pyridin-3-ylmethyl)butan-1-amine N_dealkylation N-dealkylation (Pyridin-3-ylmethanamine) Parent->N_dealkylation CYP-mediated Butyl_oxidation Butyl Chain Oxidation (Hydroxylated Metabolites) Parent->Butyl_oxidation CYP-mediated Pyridine_oxidation Pyridine Ring Oxidation (N-oxides, Hydroxypyridines) Parent->Pyridine_oxidation CYP-mediated Conjugates Glucuronide/Sulfate Conjugates Butyl_oxidation->Conjugates UGTs, SULTs Pyridine_oxidation->Conjugates UGTs, SULTs

Caption: Predicted Phase I and Phase II metabolic pathways for N-(pyridin-3-ylmethyl)butan-1-amine.

Experimental Protocol: In Vitro Metabolic Stability and Metabolite Identification

Objective: To determine the metabolic stability of N-(pyridin-3-ylmethyl)butan-1-amine in human liver microsomes and identify the major metabolites.

Methodology:

  • Incubation: Incubate N-(pyridin-3-ylmethyl)butan-1-amine (typically at 1 µM) with human liver microsomes (0.5 mg/mL) in the presence of a NADPH regenerating system at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the parent compound and identify potential metabolites.[6]

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Systemic Toxicity Assessment

Investigating the potential for systemic toxicity is a critical step in the safety evaluation of any new chemical entity.[7][8]

Acute Oral Toxicity

An acute oral toxicity study provides initial information on the potential for acute toxicity and helps in dose selection for subsequent studies. Based on data for structurally similar amines, which can be harmful if swallowed, this is a crucial starting point.[9]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

Objective: To determine the acute oral lethal dose (LD50) of N-(pyridin-3-ylmethyl)butan-1-amine.

Methodology:

  • Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of the test compound to one animal.

  • Observation: Observe the animal for signs of toxicity for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

  • LD50 Estimation: The LD50 is estimated using the maximum likelihood method.

Repeat-Dose Toxicity

A 28-day repeat-dose oral toxicity study in rodents is essential to evaluate the potential for cumulative toxicity.

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity (OECD 407)

Objective: To assess the sub-chronic oral toxicity of N-(pyridin-3-ylmethyl)butan-1-amine.

Methodology:

  • Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats).

  • Dose Groups: Include a control group and at least three dose levels (low, mid, high).

  • Dosing: Administer the test compound daily via oral gavage for 28 days.

  • Clinical Observations: Conduct daily clinical observations and weekly measurements of body weight and food consumption.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Histopathology: Conduct a full necropsy and histopathological examination of major organs and tissues.

Genotoxicity Assessment

Genotoxicity testing is designed to detect compounds that can induce genetic damage.[10] A standard battery of in vitro and in vivo tests is recommended to assess the genotoxic potential of new drug candidates.[10] Aromatic amines are a class of compounds for which genotoxicity is a known concern, often requiring metabolic activation to exert their effects.[11][12]

Genotoxicity Testing Workflow Start N-(pyridin-3-ylmethyl)butan-1-amine Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Start->Ames MLA In Vitro Mammalian Cell Micronucleus Test (OECD 487) Start->MLA InVivo In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) Ames->InVivo If positive or equivocal MLA->InVivo If positive or equivocal Conclusion Genotoxicity Profile InVivo->Conclusion

Caption: A standard workflow for assessing the genotoxic potential of a new chemical entity.

In Vitro Genotoxicity

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Objective: To evaluate the potential of N-(pyridin-3-ylmethyl)butan-1-amine to induce gene mutations in bacteria.

Methodology:

  • Bacterial Strains: Use a set of Salmonella typhimurium and Escherichia coli strains with and without metabolic activation (S9 mix).

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies. A significant, dose-related increase in revertant colonies indicates a positive result.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Objective: To assess the potential of N-(pyridin-3-ylmethyl)butan-1-amine to induce chromosomal damage in mammalian cells.

Methodology:

  • Cell Line: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6).

  • Treatment: Treat the cells with the test compound, with and without metabolic activation (S9 mix).

  • Harvesting: Harvest the cells and score for the presence of micronuclei.

  • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Safety Pharmacology

Safety pharmacology studies are conducted to investigate the potential for adverse effects on vital physiological functions.[8][13]

Cardiovascular Safety: hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[14][15] Given that basic amines can sometimes interact with the hERG channel, this is a critical safety assessment.[16]

Experimental Protocol: hERG Patch-Clamp Assay

Objective: To determine the inhibitory potential of N-(pyridin-3-ylmethyl)butan-1-amine on the hERG potassium channel.

Methodology:

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).[17]

  • Patch-Clamp Electrophysiology: Use automated or manual patch-clamp techniques to measure the hERG current in the presence of a range of concentrations of the test compound.[14]

  • Data Analysis: Calculate the IC50 value (the concentration that causes 50% inhibition of the hERG current).

Cytochrome P450 Inhibition

Inhibition of CYP enzymes can lead to drug-drug interactions.[18] Therefore, it is important to assess the inhibitory potential of N-(pyridin-3-ylmethyl)butan-1-amine against the major human CYP isoforms.

Experimental Protocol: CYP450 Inhibition Assay

Objective: To determine the IC50 values of N-(pyridin-3-ylmethyl)butan-1-amine against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[19]

Methodology:

  • Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes.

  • Probe Substrates: Use specific probe substrates for each CYP isoform.

  • Incubation: Incubate the enzyme source with the probe substrate and a range of concentrations of the test compound.

  • Metabolite Quantification: Quantify the formation of the specific metabolite using LC-MS/MS.

  • IC50 Determination: Calculate the IC50 values from the concentration-response curves.[19]

Conclusion and Risk Assessment

The comprehensive toxicological evaluation outlined in this guide provides a robust framework for characterizing the safety profile of N-(pyridin-3-ylmethyl)butan-1-amine. The initial physicochemical and structural analysis suggests a need for careful assessment of local irritancy, metabolic activation, genotoxicity, and off-target pharmacology, particularly hERG inhibition. The proposed in vitro and in vivo studies are designed to address these potential liabilities in a systematic and scientifically rigorous manner. The data generated from this toxicological program will be instrumental in guiding the future development of N-(pyridin-3-ylmethyl)butan-1-amine, enabling a thorough risk-benefit analysis and ensuring patient safety.

References

  • 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol | C10H15N3O2 | CID - PubChem - NIH. Available at: [Link]

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  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. Available at: [Link]

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  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Isomeric Forms of N-(pyridin-3-ylmethyl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Isomerism plays a pivotal role in drug discovery and development, with different isom...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Isomerism plays a pivotal role in drug discovery and development, with different isomeric forms of a molecule often exhibiting distinct pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the isomeric forms of N-(pyridin-3-ylmethyl)butan-1-amine, a pyridine-containing amine with potential applications in medicinal chemistry. We will explore its constitutional isomers and stereoisomers, providing a scientific rationale for their synthesis, separation, and characterization. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel therapeutics based on this scaffold.

Introduction: The Significance of Isomerism in Drug Development

In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule is as crucial as its chemical composition. Isomers, compounds that share the same molecular formula but differ in the arrangement of their atoms, can interact differently with biological targets such as enzymes and receptors.[1] This can lead to significant variations in their efficacy, potency, and side-effect profiles. Therefore, a thorough understanding and characterization of all possible isomeric forms of a drug candidate are paramount for ensuring its safety and therapeutic effectiveness.

This guide focuses on N-(pyridin-3-ylmethyl)butan-1-amine and its isomers, providing a detailed exploration of their chemical diversity and the methodologies required for their individual investigation.

Isomeric Landscape of N-(pyridin-3-ylmethyl)butan-1-amine

The molecular formula of N-(pyridin-3-ylmethyl)butan-1-amine is C₁₀H₁₆N₂. This structure allows for several types of isomerism, which we will explore in detail.

Constitutional Isomers

Constitutional isomers have the same molecular formula but different connectivity of atoms. For N-(pyridin-3-ylmethyl)butan-1-amine, these arise from variations in the butylamine moiety and the substitution pattern on the pyridine ring.

  • Butylamine Isomers: The butyl group can exist as four different isomers: n-butyl, sec-butyl, isobutyl, and tert-butyl.[2] This gives rise to four constitutional isomers of N-(pyridin-3-ylmethyl)butan-amine:

    • N-(pyridin-3-ylmethyl)butan-1-amine: The primary focus of this guide.

    • N-(pyridin-3-ylmethyl)butan-2-amine: This isomer introduces a chiral center, leading to stereoisomerism.

    • N-(pyridin-3-ylmethyl)-2-methylpropan-1-amine: An isomer with a branched butyl chain.

    • N-(pyridin-3-ylmethyl)-2-methylpropan-2-amine: A highly hindered isomer.

  • Pyridine Ring Isomers: The pyridinylmethyl group can also be substituted at different positions (2- or 4-), leading to further constitutional isomers, such as N-(pyridin-2-ylmethyl)butan-1-amine and N-(pyridin-4-ylmethyl)butan-1-amine. The electronic properties and reactivity of the pyridine ring are significantly influenced by the position of the substituent.[3]

Figure 1: Constitutional Isomers of N-(pyridin-3-ylmethyl)butan-1-amine.

Stereoisomers

Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. In the case of N-(pyridin-3-ylmethyl)butan-amine isomers, stereoisomerism arises from the presence of a chiral center.

  • Enantiomers of N-(pyridin-3-ylmethyl)butan-2-amine: The carbon atom of the butyl group to which the nitrogen is attached in N-(pyridin-3-ylmethyl)butan-2-amine is a stereocenter. This results in two enantiomers: (R)-N-(pyridin-3-ylmethyl)butan-2-amine and (S)-N-(pyridin-3-ylmethyl)butan-2-amine. These non-superimposable mirror images are expected to have identical physical properties in an achiral environment but may exhibit different pharmacological activities.

Enantiomers cluster_R (R)-enantiomer cluster_S (S)-enantiomer R_structure R_structure Mirror Mirror Plane R_structure->Mirror S_structure S_structure Mirror->S_structure

Figure 2: Enantiomers of N-(pyridin-3-ylmethyl)butan-2-amine.

Synthesis of Isomeric Forms

The synthesis of the various isomers of N-(pyridin-3-ylmethyl)butan-1-amine can be achieved through reductive amination, a robust and versatile method for forming C-N bonds.[4][5]

General Synthetic Strategy: Reductive Amination

The general approach involves the reaction of 3-pyridinecarboxaldehyde with the appropriate butylamine isomer in the presence of a reducing agent.

Reductive_Amination 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Imine Intermediate Imine Intermediate 3-Pyridinecarboxaldehyde->Imine Intermediate + Butylamine Isomer Butylamine Isomer Butylamine Isomer Target Amine Isomer Target Amine Isomer Imine Intermediate->Target Amine Isomer + Reducing Agent (e.g., NaBH(OAc)₃)

Figure 3: General workflow for the synthesis via reductive amination.

Detailed Experimental Protocols (Proposed)

The following are proposed, detailed protocols for the synthesis of N-(pyridin-3-ylmethyl)butan-1-amine and one of its chiral isomers. These protocols are based on established reductive amination procedures.[6]

Protocol 3.2.1: Synthesis of N-(pyridin-3-ylmethyl)butan-1-amine

  • Reaction Setup: To a solution of 3-pyridinecarboxaldehyde (1.0 eq.) in dichloromethane (DCM, 0.2 M) is added butan-1-amine (1.1 eq.).

  • Imine Formation: The mixture is stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) is added portion-wise over 15 minutes.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-(pyridin-3-ylmethyl)butan-1-amine.

Protocol 3.2.2: Synthesis of Racemic N-(pyridin-3-ylmethyl)butan-2-amine

This protocol is identical to 3.2.1, with the substitution of butan-1-amine with butan-2-amine. The product will be a racemic mixture of the (R) and (S) enantiomers.

Separation and Purification of Isomers

The separation of the synthesized isomers is crucial for their individual characterization and biological evaluation.

Separation of Constitutional Isomers

Constitutional isomers can typically be separated using standard chromatographic techniques such as flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) on a silica or C18 stationary phase, owing to their different polarities and boiling points.

Chiral Separation of Enantiomers

The separation of the enantiomers of N-(pyridin-3-ylmethyl)butan-2-amine requires a chiral environment. Chiral HPLC is the most common and effective technique for this purpose.[7]

Protocol 4.2.1: Chiral HPLC Separation of N-(pyridin-3-ylmethyl)butan-2-amine Enantiomers (Proposed)

This proposed method is based on established protocols for the separation of chiral amines.[8]

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) column, is a good starting point.[9]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

  • Rationale: The chiral stationary phase provides a stereoselective environment where the two enantiomers interact differently, leading to different retention times and thus, separation. The mobile phase composition can be optimized to achieve baseline resolution.

Chiral_HPLC_Workflow Racemic Mixture Racemic Mixture Inject onto Chiral Column Inject onto Chiral Column Racemic Mixture->Inject onto Chiral Column Separation of Enantiomers Separation of Enantiomers Inject onto Chiral Column->Separation of Enantiomers Detection (UV) Detection (UV) Separation of Enantiomers->Detection (UV) Enantiomer 1 (e.g., R) Enantiomer 1 (e.g., R) Separation of Enantiomers->Enantiomer 1 (e.g., R) Enantiomer 2 (e.g., S) Enantiomer 2 (e.g., S) Separation of Enantiomers->Enantiomer 2 (e.g., S) Fraction Collection Fraction Collection Detection (UV)->Fraction Collection

Figure 4: Workflow for the chiral separation of enantiomers by HPLC.

Characterization of Isomers

Once isolated, each isomer must be thoroughly characterized to confirm its structure and purity.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms.[10] The chemical shifts and coupling constants will differ for each constitutional isomer. For enantiomers, the NMR spectra will be identical in an achiral solvent but can be distinguished using chiral shift reagents.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the isomers (C₁₀H₁₆N₂ = 164.25 g/mol ).[11] The fragmentation patterns can also provide structural information to differentiate between constitutional isomers.[12]

Physicochemical Properties

The physical and chemical properties of the isomers will vary. A comparative analysis is essential for understanding their behavior in different environments.

Table 1: Predicted Physicochemical Properties of N-(pyridin-3-ylmethyl)butan-1-amine Isomers

PropertyN-(pyridin-3-ylmethyl)butan-1-amineN-(pyridin-3-ylmethyl)butan-2-amineN-(pyridin-3-ylmethyl)-2-methylpropan-1-amine
Predicted Boiling Point (°C) 254.8 ± 15.0[11]~245-255~240-250
Predicted pKa 8.73 ± 0.20[11]~8.8-9.2~8.9-9.3
Predicted LogP ~2.5~2.6~2.7

Note: Values for butan-2-amine and 2-methylpropan-1-amine derivatives are estimated based on trends observed for related compounds.

Pharmacological and Toxicological Considerations

The different isomeric forms of N-(pyridin-3-ylmethyl)butan-1-amine are expected to exhibit distinct pharmacological and toxicological profiles due to their unique three-dimensional structures.

  • Structure-Activity Relationship (SAR): The spatial arrangement of the pyridine ring and the butylamine side chain will influence how each isomer binds to its biological target. For example, one enantiomer of N-(pyridin-3-ylmethyl)butan-2-amine may fit perfectly into the binding pocket of a receptor, while the other may bind with lower affinity or not at all.[13]

  • Differential Metabolism: The isomers may be metabolized differently by enzymes in the body, leading to variations in their pharmacokinetic profiles and potential for drug-drug interactions.

  • Off-Target Effects: One isomer may be responsible for the desired therapeutic effect, while another could be inactive or, in a worst-case scenario, contribute to adverse side effects.

A comprehensive pharmacological screening of each isolated isomer is therefore a critical step in the drug development process.

Conclusion

This technical guide has provided a detailed framework for understanding, synthesizing, separating, and characterizing the isomeric forms of N-(pyridin-3-ylmethyl)butan-1-amine. The principles and protocols outlined herein serve as a valuable resource for researchers in medicinal chemistry and drug development. A thorough investigation of each isomer is essential for unlocking the full therapeutic potential of this chemical scaffold while ensuring the safety and efficacy of any resulting drug candidate. The provided methodologies, while based on established chemical principles, should be optimized for each specific application.

References

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Taylor & Francis Group. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]

  • Oreate AI. Transforming Aldehydes to Amines: A Journey Through Chemistry. [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • YouTube. 22.4e Synthesis of Amines Reductive Amination. [Link]

  • ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

  • PubMed Central. Chiral Drugs: An Overview. [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PubMed. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • ResearchGate. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • PubMed Central. Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

  • PubMed Central. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]

  • Perelman School of Medicine at the University of Pennsylvania. Libraries | High-throughput Screening Core. [Link]

  • PubMed. Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. [Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • Whitman College. GCMS Section 6.15. [Link]

  • ResearchGate. A reducing-difference IR-spectral study of 4-aminopyridine. [Link]

  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

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Protocols & Analytical Methods

Method

Synthesis of N-(pyridin-3-ylmethyl)butan-1-amine: A Detailed Guide to Synthetic Methodologies

Introduction N-(pyridin-3-ylmethyl)butan-1-amine is a secondary amine featuring a pyridine ring linked to a butyl group via a methylene bridge. This structural motif is of significant interest to researchers in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(pyridin-3-ylmethyl)butan-1-amine is a secondary amine featuring a pyridine ring linked to a butyl group via a methylene bridge. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its presence in various biologically active compounds. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the secondary amine provides a basic center and a point for further functionalization. This guide provides detailed application notes and protocols for the two most common and efficient methods for the synthesis of this valuable building block: Reductive Amination and Direct N-Alkylation .

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only step-by-step protocols but also the underlying chemical principles and rationale behind the experimental choices, ensuring both scientific integrity and practical applicability.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and the final product is crucial for successful synthesis, purification, and handling.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
3-Pyridinecarboxaldehyde500-22-1C₆H₅NO107.1178-81 (10 mmHg)1.141 (20 °C)1.549 (20 °C)
n-Butylamine109-73-9C₄H₁₁N73.1477-790.74 (25 °C)1.401 (20 °C)
3-(Chloromethyl)pyridine hydrochloride6959-48-4C₆H₇Cl₂N164.03---
N-(pyridin-3-ylmethyl)butan-1-amine20173-12-0C₁₀H₁₆N₂164.25254.8±15.0 (Predicted)0.944±0.06 (Predicted)-

Method 1: Reductive Amination of 3-Pyridinecarboxaldehyde

Reductive amination is a highly efficient and versatile method for the formation of C-N bonds. This one-pot reaction involves the initial formation of an imine from the condensation of an aldehyde (3-pyridinecarboxaldehyde) and a primary amine (n-butylamine), followed by the in-situ reduction of the imine to the desired secondary amine.

Causality and Mechanistic Insight

The choice of the reducing agent is critical for the success of this reaction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the aldehyde starting material directly and may also affect the pyridine ring. Therefore, a milder, more selective reducing agent is preferred. Sodium triacetoxyborohydride [NaB(OAc)₃H] is an ideal choice for this transformation. It is sufficiently reactive to reduce the protonated imine intermediate but is generally unreactive towards aldehydes and ketones at neutral or slightly acidic pH. This selectivity minimizes side reactions and leads to cleaner product formation.[1]

The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), in which the reactants and the reducing agent are soluble. The addition of a small amount of acetic acid can catalyze the imine formation by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Reductive_Amination Aldehyde 3-Pyridinecarboxaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + n-Butylamine - H₂O Amine n-Butylamine Amine->Imine Product N-(pyridin-3-ylmethyl)butan-1-amine Imine->Product + [H⁻] from NaB(OAc)₃H Reducing_Agent NaB(OAc)₃H Reducing_Agent->Product

Caption: Reductive Amination Workflow.

Detailed Experimental Protocol

Materials:

  • 3-Pyridinecarboxaldehyde (1.0 eq)

  • n-Butylamine (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Glacial acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-pyridinecarboxaldehyde and anhydrous dichloromethane.

  • Add n-butylamine to the solution and stir the mixture at room temperature for 20-30 minutes. A catalytic amount of glacial acetic acid can be added to facilitate imine formation.

  • In a separate flask, suspend sodium triacetoxyborohydride in anhydrous dichloromethane.

  • Slowly add the suspension of sodium triacetoxyborohydride to the reaction mixture portion-wise over 15-20 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volume of the initial organic layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford pure N-(pyridin-3-ylmethyl)butan-1-amine.

Safety Precautions:

  • Sodium triacetoxyborohydride is a water-reactive substance that releases flammable gases upon contact with water.[2][3] It is also a skin and eye irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • 3-Pyridinecarboxaldehyde is harmful if swallowed and can cause skin and eye irritation.[4]

  • n-Butylamine is a flammable liquid and is corrosive. Handle with care in a fume hood.

Method 2: Direct N-Alkylation of n-Butylamine

Direct N-alkylation is a classical and straightforward approach for the synthesis of amines. This method involves the nucleophilic substitution of a suitable leaving group on a pyridine-3-ylmethyl derivative by n-butylamine. A common starting material for this reaction is 3-(chloromethyl)pyridine, which is often available as its hydrochloride salt.

Causality and Mechanistic Insight

The reaction proceeds via a typical SN2 mechanism, where the nitrogen atom of n-butylamine acts as the nucleophile and attacks the electrophilic benzylic carbon of the 3-(chloromethyl)pyridine, displacing the chloride ion.

When using 3-(chloromethyl)pyridine hydrochloride, a base is required for two reasons:

  • To neutralize the hydrochloride salt, liberating the free 3-(chloromethyl)pyridine.

  • To act as an acid scavenger, neutralizing the hydrogen chloride (HCl) that is formed as a byproduct of the reaction.

Commonly used bases include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (Et₃N). The choice of solvent is also important; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they can solvate the ions and facilitate the SN2 reaction.

A potential side reaction is the over-alkylation of the desired secondary amine product to form a tertiary amine. To minimize this, a slight excess of the primary amine (n-butylamine) can be used.

N_Alkylation Alkyl_Halide 3-(Chloromethyl)pyridine (from hydrochloride salt) Product N-(pyridin-3-ylmethyl)butan-1-amine Alkyl_Halide->Product Sɴ2 Attack Amine n-Butylamine Amine->Product Base Base (e.g., K₂CO₃) Base->Alkyl_Halide Neutralizes HCl salt Byproduct Base·HCl + HCl Base->Byproduct Acid Scavenger

Caption: N-Alkylation Workflow.

Detailed Experimental Protocol

Materials:

  • 3-(Chloromethyl)pyridine hydrochloride (1.0 eq)

  • n-Butylamine (1.2-1.5 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-(chloromethyl)pyridine hydrochloride and the chosen anhydrous solvent (DMF or acetonitrile).

  • Add the base (potassium carbonate or cesium carbonate) to the suspension.

  • Add n-butylamine to the reaction mixture.

  • Stir the mixture at room temperature or gently heat to 40-60 °C to increase the reaction rate. The optimal temperature may vary depending on the solvent and base used.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the initial solvent).

  • Combine the organic layers, wash with water and then with brine to remove any residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel as described in Method 1 to obtain pure N-(pyridin-3-ylmethyl)butan-1-amine.

Safety Precautions:

  • 3-(Chloromethyl)pyridine hydrochloride is a corrosive solid. Handle with appropriate PPE.

  • DMF is a combustible liquid and a potential reproductive toxin. Use in a well-ventilated fume hood.

  • Acetonitrile is a flammable liquid and is toxic. Handle with care.

Conclusion

Both reductive amination and direct N-alkylation are robust and reliable methods for the synthesis of N-(pyridin-3-ylmethyl)butan-1-amine. The choice between the two methods may depend on the availability and cost of the starting materials, as well as the desired scale of the reaction.

  • Reductive amination is often preferred for its mild reaction conditions and high selectivity, making it suitable for substrates with sensitive functional groups. The use of sodium triacetoxyborohydride is a key advantage of this method.

  • Direct N-alkylation is a more traditional approach that is also highly effective. Careful control of stoichiometry and reaction conditions is necessary to minimize over-alkylation.

By following the detailed protocols and considering the safety precautions outlined in this guide, researchers can confidently synthesize N-(pyridin-3-ylmethyl)butan-1-amine for their research and development needs.

References

  • Wikipedia. n-Butylamine. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Loba Chemie. 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet. [Link]

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Application

High-Purity Isolation of N-(pyridin-3-ylmethyl)butan-1-amine: A Guide to Purification Strategies and Protocols

An Application Guide for Researchers and Drug Development Professionals Abstract: N-(pyridin-3-ylmethyl)butan-1-amine is a key intermediate in medicinal chemistry and materials science. Its utility in these fields is con...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: N-(pyridin-3-ylmethyl)butan-1-amine is a key intermediate in medicinal chemistry and materials science. Its utility in these fields is contingent upon achieving high levels of purity, as residual starting materials or synthetic byproducts can impede downstream reactions and compromise the integrity of final products. This document provides a comprehensive overview of robust purification techniques, detailing the underlying chemical principles and offering step-by-step protocols for researchers. Methodologies covered include acid-base extraction, column chromatography, and vacuum distillation, enabling scientists to select and implement the optimal strategy based on specific impurity profiles and available resources.

Compound Profile and Strategic Considerations

A thorough understanding of the physicochemical properties of N-(pyridin-3-ylmethyl)butan-1-amine is fundamental to designing an effective purification strategy. The presence of both a basic secondary amine and a pyridine ring dictates its behavior in various separation systems.

1.1. Physicochemical Properties

The molecule's structure features a secondary aliphatic amine, which is the more basic site, and a pyridine nitrogen, which is a weaker base. This duality, combined with its moderate molecular weight, informs the choice of solvents and purification techniques.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂[1]
Molecular Weight 164.25 g/mol [1]
Predicted Boiling Point 254.8 ± 15.0 °C at 760 mmHg[2]
Predicted pKa 8.73 ± 0.20 (for the secondary amine)[2]
Appearance Colorless to yellow liquid[3]
Solubility Soluble in most organic solvents. Low molar mass amines are generally soluble in water.[4][5]

1.2. Common Impurity Profile

The nature of impurities is intrinsically linked to the synthetic route employed. A common synthesis is the reductive amination of 3-pyridinecarboxaldehyde with butan-1-amine.

  • Unreacted Starting Materials: 3-pyridinecarboxaldehyde, butan-1-amine.

  • Reaction Intermediates: The corresponding imine intermediate.

  • Byproducts: Tertiary amines from over-alkylation, or other side-products from the reduction step.

  • Reagent Residues: Catalysts, reducing agents (e.g., borohydride salts), and solvents.

The purification strategy must effectively separate the target compound from these structurally similar and dissimilar species.

Selecting the Optimal Purification Workflow

The choice of purification technique depends on the scale of the reaction and the primary impurities present. A multi-step approach is often necessary to achieve the high purity (>98%) required for most applications.

Purification_Decision_Tree start Crude N-(pyridin-3-ylmethyl)butan-1-amine is_solid Are non-basic or acidic impurities present? start->is_solid acid_base Protocol 3.1: Acid-Base Extraction is_solid->acid_base Yes is_volatile Are impurities non-volatile or have a very different B.P.? is_solid->is_volatile No acid_base->is_volatile distillation Protocol 3.2: Vacuum Distillation is_volatile->distillation Yes chromatography Protocol 3.3: Flash Column Chromatography is_volatile->chromatography No distillation->chromatography Further purification needed final_product Purity Assessment (TLC, NMR, GC-MS) distillation->final_product Purity >98% chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

Detailed Purification Protocols

3.1. Protocol: Acid-Base Liquid-Liquid Extraction

Principle: This technique leverages the basicity of the amine functional groups. By treating an organic solution of the crude product with aqueous acid, the target amine is protonated, forming a water-soluble ammonium salt.[6][7] Neutral organic impurities remain in the organic phase, while acidic impurities would also be deprotonated and stay in the organic phase. Subsequent basification of the aqueous layer regenerates the free amine, which can be recovered.[8]

Acid_Base_Extraction step1 Step 1: Dissolution Dissolve crude product in an immiscible organic solvent (e.g., EtOAc, DCM). step2 Step 2: Acidic Wash Transfer to a separatory funnel. Add 1M HCl (aq) and shake. Drain the lower aqueous layer (contains protonated amine salt). Repeat 2-3 times. step1->step2 step3 Step 3: Neutral Wash (Optional) Wash the combined aqueous layers with EtOAc to remove any trapped neutral impurities. step2->step3 step4 step4 step3->step4 step5 Step 5: Re-extraction Extract the free amine back into an organic solvent (e.g., EtOAc). Repeat 2-3 times. step4->step5 step6 Step 6: Drying & Concentration Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. step5->step6

Caption: Workflow for Acid-Base Extraction.

Detailed Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per 1 g of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the protonated amine salt, into a clean flask. The organic layer contains neutral impurities.

  • Repeat: Repeat the extraction of the organic layer with 1M HCl two more times to ensure complete recovery of the amine. Combine all aqueous extracts.

  • Back-Wash: (Optional but recommended) Wash the combined aqueous layers with a small volume of EtOAc to remove any residual neutral impurities that may have been carried over.

  • Basification: Cool the combined aqueous layers in an ice-water bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH of the solution is >10 (verify with pH paper). The solution may become cloudy as the deprotonated free amine precipitates or forms an oil.

  • Final Extraction: Extract the aqueous suspension with three portions of EtOAc. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the purified amine.

3.2. Protocol: Vacuum Distillation

Principle: Given the high predicted boiling point of N-(pyridin-3-ylmethyl)butan-1-amine (254.8 °C), distillation at atmospheric pressure risks thermal decomposition.[2] Vacuum distillation lowers the boiling point to a temperature where the compound is more stable.[9] This method is highly effective for separating the target amine from non-volatile impurities (like salts or catalysts) or from solvents and byproducts with significantly different boiling points.

Detailed Methodology:

  • Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Use a Kugelrohr apparatus for small quantities or a short-path distillation head for larger scales to minimize losses.

  • Drying: Ensure the crude amine (ideally pre-purified by acid-base extraction to remove salts) is anhydrous. A common practice for drying amines is to reflux over and distill from calcium hydride (CaH₂).

  • Distillation: Heat the distillation flask using a heating mantle and magnetic stirrer. Gradually apply vacuum.

  • Fraction Collection: Collect fractions based on the boiling point at the measured pressure. The boiling point can be estimated using a pressure-temperature nomograph. Discard any initial low-boiling fractions.

  • Completion: Stop the distillation when the temperature drops or when charring is observed in the distillation pot. Release the vacuum before turning off the heat to prevent bumping.

3.3. Protocol: Flash Column Chromatography

Principle: Chromatographic separation of amines on standard silica gel can be challenging due to the acidic nature of silica, which can lead to strong adsorption and peak tailing.[10] This can be overcome by modifying the mobile phase or using a different stationary phase.

Chromatography System Comparison

ParameterSystem A: Modified Normal PhaseSystem B: Reversed Phase
Stationary Phase Silica Gel (SiO₂)C18-functionalized Silica
Mobile Phase Non-polar/polar mixture (e.g., Hexane/EtOAc or DCM/MeOH)Polar mixture (e.g., Water/Acetonitrile or Water/Methanol)
Key Additive ~1% Triethylamine (Et₃N) or Ammonia (7N in MeOH)0.1% Formic Acid or Ammonium Acetate buffer to control pH
Elution Principle Polar compounds elute later.Polar compounds elute earlier.
Rationale The basic additive (Et₃N) deactivates the acidic silanol groups on the silica surface, preventing strong amine adsorption.[10][11]The amine is typically run in its free-base form at a higher pH to increase retention.[12]

Detailed Methodology (Modified Normal Phase):

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 99:1 Hexane:EtOAc with 1% Et₃N). Pack the column carefully to avoid air bubbles.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column (dry loading).

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of the more polar solvent (e.g., EtOAc or MeOH).

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC), staining with a suitable agent like potassium permanganate or ninhydrin (for primary/secondary amines).

  • Product Isolation: Combine the pure fractions and remove the solvent and volatile triethylamine under reduced pressure.

Purity Assessment and Validation

Post-purification analysis is a critical step to validate the success of the chosen protocol.

  • Thin-Layer Chromatography (TLC): A quick and easy method to assess the number of components in the purified sample and compare its retention factor (Rf) to a reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation and can reveal the presence of impurities, even at low levels.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight of the compound and provides a quantitative measure of purity.

By employing these rigorous purification and validation techniques, researchers can ensure the high quality of N-(pyridin-3-ylmethyl)butan-1-amine, paving the way for successful and reproducible downstream applications.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8068, N-Methylbutylamine. PubChem. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • NileRed. (2010). [Lab 6] Distilling Amines... Again. YouTube. Available at: [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]

  • Reddit. (n.d.). Amine workup. r/Chempros. Available at: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]

  • ResearchGate. (2025). Distillation and concentration process design for removal of heat stable salts in amine solution. Available at: [Link]

  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Available at: [Link]

  • LookChem. (n.d.). Purification of Pyridine. Chempedia. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5: Distillation. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Not Voodoo. Available at: [Link]

  • Chemistry LibreTexts. (2019). 15.11: Physical Properties of Amines. Available at: [Link]

  • Wikipedia. (n.d.). n-Butylamine. Available at: [Link]

  • Raghunathpur College. (n.d.). Amines -preparation and separation. Available at: [Link]

  • ACS Publications. (n.d.). Protection of Amines by the Pyridine-2-sulfonyl Group and Its Cleavage under Mild Conditions (SmI2 or Electrolysis). The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Zibo Hangyu Biotechnology Development Co., Ltd. (n.d.). n-(pyridin-3-ylmethyl)butan-1-amine. LookChem. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]

  • ChemBK. (2024). 3-Methyl-1-butanamine. Available at: [Link]

  • Chemistry Stack Exchange. (2023). Solubility of amines. Available at: [Link]

  • Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine. Available at: [Link]

  • Chemistry LibreTexts. (2021). 15.12: Physical Properties of Amines. Available at: [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Available at: [Link]

Sources

Method

Application Note &amp; Protocol: Quantitative Analysis of N-(pyridin-3-ylmethyl)butan-1-amine

Abstract This document provides a comprehensive technical guide for the quantitative analysis of N-(pyridin-3-ylmethyl)butan-1-amine, a compound of interest in pharmaceutical development and chemical synthesis. Recognizi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of N-(pyridin-3-ylmethyl)butan-1-amine, a compound of interest in pharmaceutical development and chemical synthesis. Recognizing the importance of accurate quantification for quality control, impurity profiling, and pharmacokinetic studies, this guide details robust analytical methodologies. We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), designed to meet the rigorous standards of the pharmaceutical industry. The causality behind experimental choices, self-validating system designs, and adherence to international guidelines are central themes of this work, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt these methods.

Introduction: The Analytical Imperative

N-(pyridin-3-ylmethyl)butan-1-amine is a secondary amine containing both a pyridine ring and a butyl chain, rendering it a polar and basic compound. Its accurate quantification is paramount, whether it is an active pharmaceutical ingredient (API), an intermediate, or a potential impurity. The presence and quantity of such molecules must be strictly controlled to ensure product safety, efficacy, and stability.[1] Analytical methods for its determination must therefore be specific, sensitive, accurate, and precise.

Chromatographic techniques are the cornerstone for the analysis of amines in various matrices.[2] While Gas Chromatography (GC) can be employed, it often requires a derivatization step for polar and thermolabile amines to improve volatility and peak shape, which can be time-consuming and introduce variability.[3][4][5] Consequently, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are generally the preferred methods as they can often analyze these compounds directly.[2][3][6] This guide will focus on these modern, powerful techniques.

Method Selection & Rationale

The choice of analytical technique is driven by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and the purpose of the measurement (e.g., purity assessment vs. trace-level impurity quantification).

  • HPLC with UV Detection (HPLC-UV): This is a workhorse technique for purity and assay determination where analyte concentrations are relatively high. The pyridine chromophore in N-(pyridin-3-ylmethyl)butan-1-amine allows for sensitive UV detection. This method is robust, cost-effective, and widely available.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For trace-level quantification, such as in impurity analysis or bioanalytical studies, LC-MS/MS is the gold standard.[6][7][8] Its superior sensitivity and selectivity, derived from monitoring specific mass transitions, allow for detection at levels far below what is achievable with UV detection.[9]

The validation of these analytical procedures is not merely a formality but a cornerstone of a robust quality system. All methods must be validated to demonstrate their suitability for the intended purpose, in accordance with guidelines from the International Council for Harmonisation (ICH).[10][11][12][13][14][15][16]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for determining the purity of N-(pyridin-3-ylmethyl)butan-1-amine as a drug substance or for assaying its concentration in a formulated product.

Principle of Separation

A reversed-phase HPLC method is proposed, where the analyte is separated on a non-polar stationary phase with a polar mobile phase. The basic nature of the amine necessitates careful control of the mobile phase pH to ensure good peak shape. An acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) is used to protonate the amine, minimizing its interaction with residual silanols on the silica-based column and preventing peak tailing.

Experimental Workflow

The following diagram illustrates the general workflow for sample analysis by HPLC-UV.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample/ Standard B Dissolve in Diluent A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D Prepared Sample E Separation on C18 Column D->E F UV Detection (e.g., 260 nm) E->F G Integrate Peak Area F->G Chromatogram H Quantify using Calibration Curve G->H LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Sample Collection (e.g., API, plasma) B Extraction / Dilution (e.g., SPE, LLE) A->B C Fortify with Internal Standard B->C D Inject into LC System C->D Final Extract E Chromatographic Separation D->E F ESI Ionization [M+H]⁺ E->F G MRM Detection (Q1 -> Q2 -> Q3) F->G H Integrate Analyte & IS Peaks G->H MRM Chromatograms I Calculate Peak Area Ratio H->I J Quantify from Calibration Curve I->J

Sources

Application

The Synthetic Utility of N-(pyridin-3-ylmethyl)butan-1-amine: A Guide for the Research Scientist

Introduction: Unveiling the Potential of a Versatile Pyridine-Amine Scaffold In the landscape of modern organic synthesis and drug discovery, molecules that offer a combination of aromatic and aliphatic amine functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Pyridine-Amine Scaffold

In the landscape of modern organic synthesis and drug discovery, molecules that offer a combination of aromatic and aliphatic amine functionalities are of significant interest. N-(pyridin-3-ylmethyl)butan-1-amine, a secondary amine featuring a pyridine ring linked to a butyl group via a methylene bridge, represents a versatile yet underexplored building block. The pyridine moiety provides a weak basic site, a potential hydrogen bond acceptor, and a scaffold for coordination with transition metals. The secondary amine, in turn, is a key functional handle for a multitude of chemical transformations, including N-alkylation, acylation, and participation in the formation of more complex heterocyclic systems. The presence of both the pyridinic nitrogen and the secondary amine nitrogen allows this molecule to potentially act as a bidentate ligand in organometallic chemistry, opening avenues for its use in catalysis.

This guide provides a comprehensive overview of the synthesis of N-(pyridin-3-ylmethyl)butan-1-amine and explores its potential applications in organic synthesis, particularly as a ligand for the preparation of transition metal complexes. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their investigations.

Part 1: Synthesis of N-(pyridin-3-ylmethyl)butan-1-amine

The synthesis of this target molecule can be efficiently achieved through two primary and reliable methods: reductive amination and direct N-alkylation. The choice between these routes may depend on the availability of starting materials and the desired scale of the reaction.

Method 1: Reductive Amination of 3-Pyridinecarboxaldehyde with Butan-1-amine

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[1][2] This one-pot procedure involves the initial formation of an imine from the condensation of an aldehyde and a primary amine, followed by in-situ reduction to the corresponding secondary amine.[3][4] This method avoids the common issue of over-alkylation often encountered in direct alkylation of amines.[3]

  • Reactants: 3-Pyridinecarboxaldehyde is the electrophilic carbonyl component, and butan-1-amine is the nucleophilic amine.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate protonated imine (iminium ion). Its use obviates the need for strict pH control that is sometimes necessary with other reducing agents like sodium cyanoborohydride.[3]

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is aprotic and effectively dissolves both the reactants and the intermediate imine.

  • Acetic Acid: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is the species that is actually reduced.

dot

G cluster_0 Reductive Amination Workflow A 1. Dissolve 3-Pyridinecarboxaldehyde and Butan-1-amine in DCM B 2. Stir at Room Temperature (Imine Formation) A->B 15-30 min C 3. Add Sodium Triacetoxyborohydride (Reduction) B->C D 4. Monitor Reaction by TLC/LC-MS C->D 2-4 h E 5. Quench with Saturated NaHCO3 (aq) D->E F 6. Extract with DCM E->F G 7. Dry, Filter, and Concentrate F->G H 8. Purify by Column Chromatography G->H G cluster_1 N-Alkylation Workflow I 1. Combine 3-(Aminomethyl)pyridine, 1-Bromobutane, and K2CO3 in Acetonitrile J 2. Heat to Reflux I->J Heat K 3. Monitor Reaction by TLC/GC-MS J->K 4-8 h L 4. Cool to Room Temperature and Filter K->L M 5. Concentrate the Filtrate L->M N 6. Dissolve in DCM and Wash with Water M->N O 7. Dry, Filter, and Concentrate N->O P 8. Purify by Distillation or Chromatography O->P G cluster_2 Palladium Complex Synthesis Workflow Q 1. Dissolve Pd(CH3CN)2Cl2 in DCM under N2 R 2. Add a Solution of the Ligand in DCM Dropwise Q->R S 3. Stir at Room Temperature R->S 1-2 h T 4. Observe Precipitate Formation S->T U 5. Filter the Solid Product T->U V 6. Wash with Cold DCM and Diethyl Ether U->V W 7. Dry under Vacuum V->W

Sources

Method

Application Notes and Protocols for N-(pyridin-3-ylmethyl)butan-1-amine in Coordination Chemistry

Foreword: Unveiling the Potential of a Versatile Pyridine-Amine Ligand In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes wit...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Pyridine-Amine Ligand

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with tailored properties and functionalities. Among the myriad of ligand architectures, those incorporating both a pyridine ring and an aliphatic amine moiety have garnered significant interest. These N,N'-bidentate ligands offer a versatile coordination platform for a wide range of metal ions, enabling the construction of complexes with diverse geometries and electronic properties. This guide focuses on a specific yet promising member of this family: N-(pyridin-3-ylmethyl)butan-1-amine .

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of N-(pyridin-3-ylmethyl)butan-1-amine as a ligand. The protocols provided herein are designed to be self-validating, with explanations rooted in established chemical principles. While specific experimental data for this exact ligand and its complexes are emerging, the methodologies are based on well-established procedures for analogous compounds.

Section 1: The Ligand: N-(pyridin-3-ylmethyl)butan-1-amine - A Structural Overview

N-(pyridin-3-ylmethyl)butan-1-amine is a bidentate ligand featuring a pyridine nitrogen and a secondary amine nitrogen as the two donor atoms. This combination allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. The butyl group on the amine nitrogen provides steric bulk and influences the solubility of both the free ligand and its metal complexes.

Key Structural Features:

  • Pyridine Nitrogen: A moderately soft Lewis base, capable of forming strong coordinate bonds with a variety of transition metals.

  • Secondary Amine Nitrogen: A harder Lewis base compared to the pyridine nitrogen, offering a complementary coordination site.

  • Flexible Butyl Chain: Influences the steric environment around the metal center and the overall lipophilicity of the resulting complexes.

Section 2: Synthesis Protocol for N-(pyridin-3-ylmethyl)butan-1-amine

The synthesis of N-(pyridin-3-ylmethyl)butan-1-amine can be efficiently achieved via a one-pot reductive amination reaction between 3-pyridinecarboxaldehyde and butan-1-amine.[1][2][3] This method is widely used for the formation of secondary amines due to its operational simplicity and generally high yields.[4]

Underlying Principle: Reductive Amination

Reductive amination involves the initial formation of an imine intermediate from the reaction of an aldehyde or ketone with a primary amine. This imine is then reduced in situ to the corresponding secondary amine. A key advantage of this method is that the imine is typically more susceptible to reduction than the starting carbonyl compound, allowing for selective synthesis.[3] Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.[4][5]

Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Imine_Intermediate Iminium Ion Intermediate 3-Pyridinecarboxaldehyde->Imine_Intermediate + Butan-1-amine Butan-1-amine Butan-1-amine Final_Product N-(pyridin-3-ylmethyl)butan-1-amine Imine_Intermediate->Final_Product + NaBH4 Reducing_Agent Sodium Borohydride (NaBH4)

Figure 1: Workflow for the reductive amination synthesis of the target ligand.

Detailed Experimental Protocol

Materials and Reagents:

  • 3-Pyridinecarboxaldehyde

  • Butan-1-amine

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol (50 mL).

  • Amine Addition: To the stirring solution, add butan-1-amine (1.1 eq) dropwise at room temperature. Stir the mixture for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas is evolved during this step. Perform in a well-ventilated fume hood.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by carefully adding water (20 mL).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add dichloromethane (50 mL) and transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-(pyridin-3-ylmethyl)butan-1-amine as a pure liquid.

Section 3: Characterization of N-(pyridin-3-ylmethyl)butan-1-amine

Proper characterization of the synthesized ligand is crucial to confirm its identity and purity before its use in coordination chemistry.

Spectroscopic Data
Technique Expected Observations
¹H NMR Signals corresponding to the pyridine ring protons (typically in the aromatic region, δ 7.0-8.5 ppm), the methylene bridge protons, the N-H proton of the secondary amine (a broad singlet), and the protons of the butyl group (in the aliphatic region, δ 0.8-3.0 ppm). The hydrogens on the carbon adjacent to the amine nitrogen will be deshielded and appear around δ 2.5-3.0 ppm.[6]
¹³C NMR Resonances for the pyridine ring carbons, the methylene bridge carbon, and the four distinct carbons of the butyl group.[7]
FT-IR Characteristic N-H stretching vibration for a secondary amine (around 3300-3500 cm⁻¹, typically a single, sharp band), C-H stretching vibrations (aliphatic and aromatic), C=N and C=C stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-N stretching vibrations (around 1000-1250 cm⁻¹).[6]
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of N-(pyridin-3-ylmethyl)butan-1-amine (C₁₀H₁₆N₂).

Section 4: Protocol for the Synthesis of a Representative Coordination Complex

This protocol describes a general method for the synthesis of a transition metal complex using N-(pyridin-3-ylmethyl)butan-1-amine as a ligand. A copper(II) complex is used as a representative example.

General Principles of Coordination Complex Formation

The formation of a coordination complex involves the reaction of a metal salt with one or more ligands in a suitable solvent. The stoichiometry of the reaction, the choice of solvent, and the reaction conditions (temperature, time) can influence the structure and properties of the resulting complex.

Coordination_Complex_Synthesis Ligand_Solution N-(pyridin-3-ylmethyl)butan-1-amine in Ethanol Reaction_Mixture Stirring at Room Temperature Ligand_Solution->Reaction_Mixture Metal_Salt_Solution Copper(II) Chloride in Ethanol Metal_Salt_Solution->Reaction_Mixture Complex_Precipitation Precipitation of the Complex Reaction_Mixture->Complex_Precipitation Isolation Filtration, Washing, and Drying Complex_Precipitation->Isolation

Figure 2: General workflow for the synthesis of a coordination complex.

Detailed Experimental Protocol for [Cu(N-(pyridin-3-ylmethyl)butan-1-amine)₂Cl₂]

Materials and Reagents:

  • N-(pyridin-3-ylmethyl)butan-1-amine

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol

  • Diethyl ether

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Ligand Solution: In a 50 mL flask, dissolve N-(pyridin-3-ylmethyl)butan-1-amine (2.0 eq) in ethanol (10 mL).

  • Metal Salt Solution: In a separate 25 mL flask, dissolve copper(II) chloride dihydrate (1.0 eq) in ethanol (10 mL). Gentle warming may be required to facilitate dissolution.

  • Complexation: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate should be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complex formation.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with small portions of cold ethanol and then with diethyl ether to remove any unreacted starting materials and to aid in drying.

    • Dry the resulting solid under vacuum to obtain the purified coordination complex.

Section 5: Potential Applications in Research and Development

While the specific applications of N-(pyridin-3-ylmethyl)butan-1-amine complexes are an active area of research, the broader class of pyridine-amine metal complexes has shown promise in several fields.

  • Catalysis: Transition metal complexes containing pyridine-based ligands are widely used as catalysts in various organic transformations.[8] For instance, they can be effective in hydrogenation, oxidation, and cross-coupling reactions. The electronic and steric properties of the N-(pyridin-3-ylmethyl)butan-1-amine ligand can be tuned to influence the catalytic activity and selectivity of its metal complexes.

  • Materials Science: Pyridine-containing coordination complexes can exhibit interesting photophysical properties, such as luminescence, making them potential candidates for applications in sensors, imaging agents, and light-emitting devices.[9] The nature of the metal center and the ligand framework will dictate the specific optical and electronic properties of the complex.

  • Bioinorganic Chemistry and Drug Development: Pyridine derivatives are found in many biologically active molecules and drugs.[9] Metal complexes of pyridine-amine ligands could be explored for their potential as therapeutic or diagnostic agents. Their interaction with biological macromolecules can be investigated to understand their mechanism of action.

Section 6: Safety and Handling

N-(pyridin-3-ylmethyl)butan-1-amine:

  • As with all amines, it should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

Sodium Borohydride:

  • A flammable solid that reacts with water and acids to produce flammable hydrogen gas.[10]

  • Handle in a dry, inert atmosphere if possible.

  • Store in a tightly sealed container away from moisture.

  • Solutions of sodium borohydride can be stabilized by dissolving in a basic aqueous solution (e.g., 1.0 N NaOH).[11]

General Precautions:

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Follow standard laboratory safety procedures.

References

  • [Link to a general organic chemistry textbook or a review on reductive amin
  • Application Note – Reductive Amination. Sigma-Aldrich. (URL not provided in search results)
  • [Link to a relevant research article on pyridine-amine ligand synthesis]
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (URL not provided in search results)
  • [Link to a relevant article on coordin
  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017-09-01). (URL not provided in search results)
  • [Link to a relevant article on the characterization of pyridine deriv
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  • [Link to a relevant article on the applications of pyridine-based metal complexes in m
  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace. (URL not provided in search results)
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. (2023-10-04). (URL not provided in search results)
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  • Reductive amination. Wikipedia. (URL not provided in search results)
  • [Link to the Safety D
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  • How to prepare sodium borohydride solution?. ResearchGate. (2016-11-03). (URL not provided in search results)
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  • [Link to a relevant article on the catalytic applic
  • Transition metal pyridine complexes. Wikipedia. (URL not provided in search results)
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  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. (2024-03-24). (URL not provided in search results)
  • [Link to a relevant article on ¹³C NMR of amines]
  • [Link to a relevant article on FT-IR of pyridine deriv
  • [Link to a relevant article on mass spectrometry of amines]
  • [Link to a relevant article on the synthesis of copper-pyridine complexes]
  • [Link to a relevant article on the characteriz
  • [Link to a relevant article on the safety of amine compounds]
  • Supplementary Information. The Royal Society of Chemistry. (URL not provided in search results)

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Application

Catalytic Applications of N-(pyridin-3-ylmethyl)butan-1-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Catalytic Potential of a Bifunctional Scaffold N-(pyridin-3-ylmethyl)butan-1-amine is a structurally intriguing molecule that ma...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Catalytic Potential of a Bifunctional Scaffold

N-(pyridin-3-ylmethyl)butan-1-amine is a structurally intriguing molecule that marries two key functional motifs within a single, flexible framework: a pyridine ring and a secondary amine. This unique combination positions it as a promising, yet underexplored, candidate for a variety of catalytic applications. The pyridine moiety, with its electron-rich nitrogen atom, offers a classic coordination site for transition metals, suggesting its utility as a ligand in homogeneous catalysis. Simultaneously, the secondary amine provides a nucleophilic/basic center, a cornerstone of organocatalysis.

This guide provides a comprehensive overview of the potential catalytic applications of N-(pyridin-3-ylmethyl)butan-1-amine. It is designed to serve as a foundational resource for researchers looking to exploit its bifunctional nature in novel catalytic methodologies. We will delve into its prospective roles as both a ligand for transition metal-catalyzed cross-coupling reactions and as a catalyst in its own right for organocatalytic transformations. This document furnishes not only the theoretical underpinnings but also detailed protocols for the synthesis of the title compound and its potential application in catalysis, thereby providing a robust starting point for experimental investigation.

Synthesis of N-(pyridin-3-ylmethyl)butan-1-amine: A Detailed Protocol

The most direct and efficient method for the synthesis of N-(pyridin-3-ylmethyl)butan-1-amine is through the reductive amination of 3-pyridinecarboxaldehyde with butan-1-amine. This widely utilized transformation proceeds via the in-situ formation of an imine, which is subsequently reduced to the desired secondary amine. A variety of reducing agents can be employed for this purpose, with sodium borohydride and its derivatives being common choices.

Synthesis Aldehyde 3-Pyridinecarboxaldehyde Imine N-(pyridin-3-ylmethylene)butan-1-amine (Imine Intermediate) Aldehyde->Imine + Amine Butan-1-amine Amine->Imine Product N-(pyridin-3-ylmethyl)butan-1-amine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Imine CatalyticCycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation R-M Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-R Product Reductive Elimination->Ar-R Organocatalysis Catalyst Secondary Amine Catalyst Enamine Enamine Catalyst->Enamine Ketone Ketone/ Aldehyde Ketone->Enamine Adduct Adduct Enamine->Adduct + Electrophile Electrophile Electrophile Electrophile->Adduct Product Product Adduct->Product Hydrolysis Product->Catalyst Regenerated

Method

Application Notes and Protocols for N-(pyridin-3-ylmethyl)butan-1-amine in Medicinal Chemistry Research

Introduction: Unlocking the Potential of a Privileged Scaffold N-(pyridin-3-ylmethyl)butan-1-amine is a heterocyclic amine that incorporates a pyridine ring, a structural motif prevalent in numerous FDA-approved drugs an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

N-(pyridin-3-ylmethyl)butan-1-amine is a heterocyclic amine that incorporates a pyridine ring, a structural motif prevalent in numerous FDA-approved drugs and biologically active compounds.[1][2] The pyridine moiety can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking, making it a "privileged" scaffold in medicinal chemistry.[2][3] While specific biological data for N-(pyridin-3-ylmethyl)butan-1-amine is not extensively documented in publicly available literature, its structural components—a basic secondary amine linker and a pyridine headgroup—are features of molecules targeting a range of protein classes.

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for characterizing N-(pyridin-3-ylmethyl)butan-1-amine and systematically exploring its potential as a lead compound or fragment in a drug discovery program. We will proceed from fundamental characterization and synthesis to hypothesis-driven biological screening and initial drug-like property assessment, grounding our protocols in established medicinal chemistry principles.

Compound Characterization and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of any medicinal chemistry investigation. These properties influence solubility, formulation, and interaction with biological systems.

PropertyValueSource
CAS Number 20173-12-0[4][5][6]
Molecular Formula C₁₀H₁₆N₂[5][6]
Molecular Weight 164.25 g/mol [6]
Boiling Point (Predicted) 254.8 ± 15.0 °C at 760 mmHg[4][7]
Density (Predicted) 0.944 ± 0.06 g/cm³[4][7]
pKa (Predicted) 8.73 ± 0.20[4]
SMILES CCCCNCC1=CC=CN=C1[6]

Protocol 1: Synthesis via Reductive Amination

Rationale: Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. This protocol outlines the synthesis of N-(pyridin-3-ylmethyl)butan-1-amine from commercially available starting materials: 3-pyridinecarboxaldehyde and butan-1-amine. The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and tolerance for a wide range of functional groups.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Butan-1-amine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask, add 3-pyridinecarboxaldehyde (1.0 eq) and dissolve in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: Add butan-1-amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. The reaction is often exothermic; maintain the temperature below 30°C.

  • Reaction Monitoring: Let the reaction stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the final N-(pyridin-3-ylmethyl)butan-1-amine.

Visualization of Synthetic Workflow:

G start Starting Materials: 3-Pyridinecarboxaldehyde Butan-1-amine react Dissolve in DCM Add Acetic Acid start->react stir1 Stir 1-2h at RT (Imine Formation) react->stir1 add_stab Add NaBH(OAc)₃ (Reduction) stir1->add_stab stir2 Stir Overnight at RT add_stab->stir2 quench Quench with NaHCO₃ stir2->quench extract Extract with DCM quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Final Product: N-(pyridin-3-ylmethyl)butan-1-amine purify->product G cluster_0 Cell Exterior cluster_1 Cell Interior Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase 1 (e.g., RAS/RAF) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates ATP ATP TF Transcription Factor Kinase3->TF Phosphorylates Response Cellular Response (Proliferation, Survival) TF->Response Activates Transcription Inhibitor N-(pyridin-3-ylmethyl)butan-1-amine (Hypothetical Inhibitor) Inhibitor->Kinase2 Inhibits ADP ADP ATP->ADP  P

Caption: A hypothetical kinase cascade targeted by an inhibitor.

Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Rationale: This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for assessing antibacterial potency. The broth microdilution method described here is suitable for screening and is aligned with CLSI guidelines.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • N-(pyridin-3-ylmethyl)butan-1-amine (test compound).

  • Ciprofloxacin or other appropriate antibiotic (positive control).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.

  • Incubator (37°C).

  • Spectrophotometer or plate reader (optional, for OD measurement).

Step-by-Step Methodology:

  • Compound Plating: Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate across 10 columns. The final volume in each well should be 50 µL.

  • Control Wells:

    • Positive Control: Add a known antibiotic to column 11.

    • Growth Control: Add 50 µL of MHB with DMSO (at the same concentration as in the test wells) to column 12.

    • Sterility Control: Add 100 µL of uninoculated MHB to a few wells.

  • Inoculation: Prepare a standardized bacterial inoculum in MHB. Add 50 µL of this inoculum to all wells except the sterility control wells, bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

  • Result Confirmation (Optional): The growth can be confirmed by adding a viability indicator like resazurin or by reading the optical density (OD) at 600 nm.

Workflow for a Screening Cascade

The following diagram illustrates how these protocols fit into a broader hit-finding and lead-optimization campaign.

G cluster_start Compound Acquisition cluster_primary Primary Screening cluster_secondary Hit Confirmation & Potency cluster_tertiary Selectivity & Early ADME cluster_optimization Lead Optimization synthesis Synthesis of N-(pyridin-3-ylmethyl)butan-1-amine primary_screen Single-Dose Screening (e.g., 10 µM in Kinase Assay) synthesis->primary_screen Test Compound dose_response IC₅₀ / MIC Determination (Protocols 2 & 3) primary_screen->dose_response Initial 'Hits' selectivity Kinase Panel Selectivity dose_response->selectivity Confirmed 'Hits' adme Metabolic Stability Assay (e.g., Liver Microsomes) dose_response->adme sar Structure-Activity Relationship (SAR) Studies selectivity->sar Potent & Selective Hits adme->sar

Caption: A typical workflow for a small molecule drug discovery project.

Conclusion and Forward Outlook

N-(pyridin-3-ylmethyl)butan-1-amine represents a valuable starting point for a medicinal chemistry program. Its simple structure and privileged pyridine core offer numerous avenues for chemical modification to improve potency, selectivity, and pharmacokinetic properties. The protocols detailed in this guide provide a robust, evidence-based framework for initiating this journey. By systematically evaluating the compound's biological activity and drug-like properties, researchers can effectively triage its potential and make informed decisions on its progression through the drug discovery pipeline. The true value of this molecule lies not just in its intrinsic activity, but in its capacity to serve as a foundational scaffold for the rational design of novel therapeutics.

References

  • PubChem. (But-3-en-1-yl)(methyl)amine | C5H11N | CID 12717520. [Link]

  • Pharmaffiliates. (R)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine acetyl-L-glutamate. [Link]

  • Zibo Hangyu Biotechnology Development Co., Ltd. n-(pyridin-3-ylmethyl)butan-1-amine. [Link]

  • National Institutes of Health (NIH). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. [Link]

  • RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]

  • PubMed. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. [Link]

  • MDPI. Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. [Link]

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  • PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

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  • Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

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  • Oriental Journal of Chemistry. A Novel Synthesis and Antimicrobial Studies of 3-(4-Substitutedthiocarbamidophenyl)-N, N-dimethyl-3-Pyridin-2-yl-propan-1-amine. [Link]

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Application

Protocols for the N-Alkylation of 3-Aminomethylpyridine: A Detailed Guide for Researchers

Introduction: The Significance of N-Alkylated 3-Aminomethylpyridines in Modern Drug Discovery The 3-aminomethylpyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated 3-Aminomethylpyridines in Modern Drug Discovery

The 3-aminomethylpyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of pharmacologically active compounds. The strategic N-alkylation of the exocyclic primary amine allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, basicity, and metabolic stability. This, in turn, can profoundly influence its pharmacokinetic and pharmacodynamic profile, making N-alkylation a critical tool in the optimization of lead compounds during drug development. This guide provides an in-depth exploration of robust and field-proven protocols for the N-alkylation of 3-aminomethylpyridine, offering researchers a detailed roadmap for the synthesis of novel derivatives. We will delve into three key methodologies: direct alkylation with alkyl halides, reductive amination, and the modern "borrowing hydrogen" approach.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classical and straightforward approach for forging carbon-nitrogen bonds. The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen of the aminomethyl group attacks the electrophilic carbon of an alkyl halide.

Causality Behind Experimental Choices

The choice of base is a critical parameter in the direct alkylation of 3-aminomethylpyridine. A common challenge is the potential for competitive alkylation at the pyridine ring nitrogen, leading to the formation of pyridinium salts. To mitigate this, a non-nucleophilic, inorganic base such as potassium carbonate (K₂CO₃) is often employed. The base serves to deprotonate the primary amine, increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct generated during the reaction. The use of a milder base like K₂CO₃, as opposed to stronger bases like sodium hydride, helps to selectively promote alkylation on the more nucleophilic exocyclic amine over the less nucleophilic pyridine nitrogen. The choice of solvent is also important; polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the Sₙ2 reaction.

Experimental Workflow: Direct N-Alkylation

G reagents Combine 3-Aminomethylpyridine, Alkyl Halide, and K₂CO₃ in Acetonitrile reaction Heat Reaction Mixture (e.g., 70-80 °C) reagents->reaction monitoring Monitor Progress by TLC reaction->monitoring workup Filter and Concentrate monitoring->workup purification Purify by Column Chromatography workup->purification

Caption: Workflow for Direct N-Alkylation.

Detailed Protocol: Synthesis of N-Benzyl-3-aminomethylpyridine

This protocol details the synthesis of N-benzyl-3-aminomethylpyridine via direct alkylation with benzyl bromide.

Materials:

  • 3-Aminomethylpyridine

  • Benzyl bromide or Benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-aminomethylpyridine (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.2 equivalents).

  • Add benzyl chloride (1.05 equivalents) to the suspension.[1]

  • Heat the reaction mixture to 70°C with vigorous stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 days).[1]

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.[1]

  • Evaporate the solvent in vacuo.[1]

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. A typical eluent system for this separation is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM). The use of a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), in the eluent can help to prevent peak tailing of the basic amine product on the acidic silica gel.[2]

Expected Outcome:

This procedure typically affords N-benzyl-3-aminomethylpyridine in good yield. It is important to note that over-alkylation to the tertiary amine can occur, and careful monitoring of the reaction is recommended.

Method 2: Reductive Amination

Reductive amination is a highly versatile and widely used method for the N-alkylation of amines. This one-pot reaction involves the initial formation of an imine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.

Causality Behind Experimental Choices

A key advantage of reductive amination is the ability to use a wide range of aldehydes and ketones to introduce diverse alkyl substituents. The choice of reducing agent is crucial for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent that is highly effective for reductive aminations.[3][4] It is less reactive towards aldehydes and ketones compared to other borohydrides like sodium borohydride (NaBH₄), which minimizes the undesired reduction of the starting carbonyl compound.[4] This selectivity allows for the efficient reduction of the imine intermediate as it is formed. The reaction is typically carried out in a non-protic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[3] For less reactive amines or ketones, the addition of a catalytic amount of acetic acid can accelerate the formation of the imine intermediate.[3]

Reaction Scheme: Reductive Amination

G cluster_0 Imine Formation cluster_1 Reduction 3-Aminomethylpyridine 3-Aminomethylpyridine Imine Intermediate Imine Intermediate 3-Aminomethylpyridine->Imine Intermediate + Aldehyde/Ketone - H₂O N-Alkylated Product N-Alkylated Product Imine Intermediate->N-Alkylated Product + NaBH(OAc)₃

Caption: Two-stage process of reductive amination.

Detailed Protocol: Synthesis of N-Benzyl-3-aminomethylpyridine via Reductive Amination

This protocol describes the synthesis of N-benzyl-3-aminomethylpyridine using benzaldehyde and sodium triacetoxyborohydride.

Materials:

  • 3-Aminomethylpyridine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3-aminomethylpyridine (1.0 equivalent) and benzaldehyde (1.0-1.2 equivalents) in anhydrous 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise at room temperature.[3]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours to overnight.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of methanol in dichloromethane.

Expected Outcome:

Reductive amination is generally a high-yielding reaction with good functional group tolerance. The mild conditions and the selectivity of sodium triacetoxyborohydride make this a preferred method for many applications.[3][4]

Method 3: N-Alkylation via "Borrowing Hydrogen" Catalysis

The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a green and atom-economical approach to N-alkylation. This catalytic process utilizes alcohols as the alkylating agents, with water being the only stoichiometric byproduct. The reaction is typically catalyzed by transition metal complexes, most commonly those of iridium or ruthenium.[5][6][7]

Causality Behind Experimental Choices

The catalytic cycle of the borrowing hydrogen reaction involves the temporary "borrowing" of hydrogen from the alcohol by the metal catalyst to form a metal-hydride species and an aldehyde intermediate.[7] The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal-hydride, regenerating the catalyst and yielding the N-alkylated amine.[7] This process avoids the use of stoichiometric organometallic reagents or expensive and often toxic alkylating agents. Iridium catalysts, such as [Ir(Cp*)Cl₂]₂, are highly efficient for this transformation.[8] The reaction is typically carried out at elevated temperatures in a high-boiling solvent like dioxane or diglyme, and a base, such as potassium tert-butoxide (KOtBu), is often required to facilitate the initial dehydrogenation of the alcohol.[5]

Catalytic Cycle: Borrowing Hydrogen

G catalyst [Ir] Catalyst hydride [Ir]-H₂ catalyst->hydride - H₂ hydride->catalyst + H₂ alcohol R-CH₂OH aldehyde R-CHO alcohol->aldehyde - H₂ imine Py-CH₂N=CHR aldehyde->imine + Amine - H₂O amine Py-CH₂NH₂ product Py-CH₂NH-CH₂R imine->product + H₂

Caption: Simplified catalytic cycle for "Borrowing Hydrogen" N-alkylation.

Detailed Protocol: Iridium-Catalyzed N-Alkylation with Benzyl Alcohol

This protocol provides a general procedure for the N-alkylation of 3-aminomethylpyridine with benzyl alcohol using an iridium catalyst.

Materials:

  • 3-Aminomethylpyridine

  • Benzyl alcohol

  • [Ir(Cp*)Cl₂]₂ (or a similar iridium catalyst)

  • Potassium tert-butoxide (KOtBu)

  • Dioxane or Diglyme, anhydrous

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a pressure tube under an inert atmosphere (e.g., argon), combine the iridium catalyst (e.g., 0.6 mol % Ir), 3-aminomethylpyridine (1.0 equivalent), benzyl alcohol (1.1-1.5 equivalents), and potassium tert-butoxide (1.1 equivalents).[5][9]

  • Add anhydrous dioxane or diglyme as the solvent.[5]

  • Seal the tube and heat the reaction mixture to 110°C with stirring for 12-24 hours.[5]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3 x volume).[9]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[9]

  • Purify the crude product by column chromatography on silica gel.[9]

Expected Outcome:

The "borrowing hydrogen" methodology is a powerful tool for the synthesis of N-alkylated amines, often providing high yields and excellent atom economy.

Product Characterization Data

Accurate characterization of the synthesized N-alkylated 3-aminomethylpyridine derivatives is essential. The following table provides expected data for the parent compound and its N-benzyl derivative.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)
3-Aminomethylpyridine Py-CH₂-NH₂C₆H₈N₂108.148.53 (m, 2H), 7.66 (d, 1H), 7.26 (dd, 1H), 3.89 (s, 2H), 1.54 (s, 2H, -NH₂)[10]149.2, 148.7, 135.5, 135.2, 123.5, 44.5
N-Benzyl-3-aminomethylpyridine Py-CH₂-NH-CH₂-PhC₁₃H₁₄N₂198.278.55 (m, 2H), 7.68 (d, 1H), 7.25-7.40 (m, 6H), 3.85 (s, 2H), 3.80 (s, 2H), 2.0 (br s, 1H, -NH)149.1, 148.8, 140.2, 135.6, 135.3, 128.6, 128.3, 127.2, 123.6, 53.5, 51.8

Note: NMR data for N-benzyl-3-aminomethylpyridine is predicted based on known chemical shifts and may vary slightly.

Conclusion

The N-alkylation of 3-aminomethylpyridine is a fundamental transformation in the synthesis of novel compounds with potential therapeutic applications. This guide has detailed three robust and versatile protocols: direct alkylation, reductive amination, and "borrowing hydrogen" catalysis. The choice of method will depend on the specific alkyl group to be introduced, the scale of the reaction, and the desired functional group tolerance. By understanding the underlying principles and following these detailed protocols, researchers can confidently and efficiently synthesize a wide range of N-alkylated 3-aminomethylpyridine derivatives to advance their drug discovery programs.

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  • International Journal of Chemical Sciences. (2018). 16(2).
  • CN113214146A - Process for the N-alkylation of aminopyridines - Google P
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

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Method

Scale-Up Synthesis of N-(pyridin-3-ylmethyl)butan-1-amine: An Application Note and Protocol

Abstract: This document provides a comprehensive guide for the scale-up synthesis of N-(pyridin-3-ylmethyl)butan-1-amine, a valuable building block in pharmaceutical and agrochemical research. The featured methodology is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of N-(pyridin-3-ylmethyl)butan-1-amine, a valuable building block in pharmaceutical and agrochemical research. The featured methodology is a one-pot reductive amination, a robust and efficient process well-suited for larger scale production. This guide delves into the mechanistic rationale for the chosen synthetic strategy, offers a detailed, step-by-step protocol, and provides essential data for process monitoring and quality control, ensuring a self-validating and reproducible synthesis.

Introduction and Strategic Rationale

N-(pyridin-3-ylmethyl)butan-1-amine is a secondary amine incorporating both a pyridine and a butyl moiety. Its synthesis is of significant interest for the development of novel bioactive molecules. For the production of this compound on a larger scale, a method that is not only high-yielding but also operationally simple, safe, and scalable is paramount.

Direct alkylation of butan-1-amine with 3-(chloromethyl)pyridine, while seemingly straightforward, is often plagued by poor selectivity, leading to the formation of tertiary amines and quaternary ammonium salts as byproducts.[1] This lack of control significantly complicates purification and reduces the overall yield of the desired secondary amine.

To circumvent these challenges, reductive amination emerges as the superior strategy.[1][2] This method involves the in-situ formation of an imine from 3-pyridinecarboxaldehyde and butan-1-amine, which is then immediately reduced to the target amine. This one-pot procedure is highly efficient and selective for the synthesis of secondary amines.

The Reducing Agent of Choice: Sodium Triacetoxyborohydride (STAB)

Several reducing agents can be employed for reductive amination. However, for a scalable and controlled process, sodium triacetoxyborohydride (NaBH(OAc)₃) offers distinct advantages over other common hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[3]

  • Mildness and Selectivity: STAB is a milder reducing agent than NaBH₄ and will selectively reduce the protonated iminium ion intermediate much faster than it reduces the starting aldehyde.[4] This chemoselectivity is crucial in a one-pot reaction where both the aldehyde and the imine are present simultaneously, thus minimizing the formation of the corresponding alcohol byproduct (pyridin-3-ylmethanol).

  • Operational Simplicity: Unlike NaBH₃CN, which can generate toxic hydrogen cyanide gas under acidic conditions, STAB is safer to handle.[5] Furthermore, the reaction can be carried out in a single pot without the need to isolate the imine intermediate, streamlining the process and reducing handling steps, a significant advantage in scale-up.[2]

  • Broad Functional Group Tolerance: STAB is compatible with a wide range of functional groups, which is beneficial when working with more complex derivatives.[6]

Reaction Scheme and Workflow

The overall synthetic transformation and the process workflow are depicted below.

reaction_scheme cluster_reactants Starting Materials & Reagents cluster_process Process Steps reactant1 3-Pyridinecarboxaldehyde Reaction\nVessel Reaction Vessel reactant1->Reaction\nVessel reactant2 Butan-1-amine reactant2->Reaction\nVessel product N-(pyridin-3-ylmethyl)butan-1-amine reagent NaBH(OAc)₃ (Sodium Triacetoxyborohydride) reagent->Reaction\nVessel solvent Dichloromethane (DCM) solvent->Reaction\nVessel Aqueous\nWork-up Aqueous Work-up Reaction\nVessel->Aqueous\nWork-up Quench & Extract Purification\n(Column Chromatography) Purification (Column Chromatography) Aqueous\nWork-up->Purification\n(Column Chromatography) Crude Product Purification\n(Column Chromatography)->product Pure Product

Caption: Reaction scheme for the synthesis of N-(pyridin-3-ylmethyl)butan-1-amine.

workflow start Start reagent_prep Prepare solutions of 3-pyridinecarboxaldehyde and butan-1-amine in DCM start->reagent_prep reaction_setup Charge reactor with aldehyde solution and add amine solution reagent_prep->reaction_setup stir_imine Stir at room temperature to form imine intermediate reaction_setup->stir_imine add_stab Add Sodium Triacetoxyborohydride (portion-wise) stir_imine->add_stab reaction_monitoring Monitor reaction progress by TLC or LC-MS add_stab->reaction_monitoring quench Quench reaction with saturated NaHCO₃ solution reaction_monitoring->quench Upon completion extraction Extract with DCM quench->extraction wash_dry Wash organic layer with brine, dry over Na₂SO₄ extraction->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purification Purify by column chromatography concentrate->purification characterization Characterize pure product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Detailed experimental workflow for the scale-up synthesis.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 10-gram scale synthesis and can be adapted for larger quantities with appropriate equipment.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Quantity (g)Moles (mol)Equivalents
3-Pyridinecarboxaldehyde107.1110.00.09341.0
Butan-1-amine73.147.50.10251.1
Sodium Triacetoxyborohydride (STAB)211.9423.70.11181.2
Dichloromethane (DCM)-200 mL--
Saturated Sodium Bicarbonate (aq)-100 mL--
Brine (saturated NaCl solution)-50 mL--
Anhydrous Sodium Sulfate-As needed--
Silica Gel (for chromatography)-As needed--
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 3-pyridinecarboxaldehyde (10.0 g, 0.0934 mol) and dichloromethane (100 mL). Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Amine Addition: In a separate beaker, dissolve butan-1-amine (7.5 g, 0.1025 mol) in dichloromethane (50 mL). Transfer this solution to a dropping funnel and add it dropwise to the aldehyde solution over 15-20 minutes. A slight exotherm may be observed. Maintain the temperature below 30 °C.

  • Imine Formation: Stir the resulting solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (23.7 g, 0.1118 mol) portion-wise over 30-45 minutes. The addition of STAB can be exothermic; ensure the temperature does not exceed 35 °C. Use an ice bath for cooling if necessary.

  • Reaction Monitoring: After the addition of STAB is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

Purification

Due to the basic nature of the amine product, purification by standard silica gel chromatography requires some modification to prevent product tailing and yield loss.[7]

  • Option 1 (Recommended): Basic-Treated Silica Gel: Prepare a slurry of silica gel in the chosen eluent system (e.g., dichloromethane/methanol) and add 1-2% triethylamine or ammonia solution.[8] Pack the column with this slurry. The basic additive neutralizes the acidic silanol groups on the silica surface.

  • Option 2: Reversed-Phase Chromatography: For highly polar amines, reversed-phase chromatography using a C18 column with a suitable mobile phase (e.g., water/acetonitrile with a basic modifier like ammonia or triethylamine) can be an effective alternative.[9]

A typical eluent system for normal-phase chromatography is a gradient of methanol in dichloromethane (e.g., 0-10% methanol). Collect the fractions containing the pure product (monitored by TLC) and concentrate them in vacuo to yield N-(pyridin-3-ylmethyl)butan-1-amine as a pale yellow oil.

Product Characterization (Self-Validating System)

To confirm the identity and purity of the synthesized N-(pyridin-3-ylmethyl)butan-1-amine, the following analytical data should be obtained and compared with expected values.

PropertyExpected Value
Appearance Pale yellow oil
Molecular Formula C₁₀H₁₆N₂
Molecular Weight 164.25 g/mol
Boiling Point 254.8 ± 15.0 °C (Predicted)[10]
¹H NMR (CDCl₃) δ (ppm): 8.54 (d, 1H), 8.49 (dd, 1H), 7.67 (dt, 1H), 7.25 (dd, 1H), 3.80 (s, 2H), 2.64 (t, 2H), 1.48 (m, 2H), 1.36 (m, 2H), 0.91 (t, 3H). Note: The NH proton may be a broad singlet and its chemical shift can vary.
¹³C NMR (CDCl₃) δ (ppm): 149.2, 148.7, 140.5, 135.5, 123.5, 51.5, 49.5, 32.0, 20.5, 14.0.
IR (neat) ν (cm⁻¹): ~3300 (N-H stretch, secondary amine), 3050-2850 (C-H stretch), ~1580 (C=N and C=C stretch, pyridine ring), ~1420 (C-H bend), ~1100 (C-N stretch).[11]
Mass Spec (EI) m/z (%): 164 (M+), 121, 92, 78.

Safety and Handling Precautions

  • 3-Pyridinecarboxaldehyde: Irritant. Handle in a well-ventilated fume hood.

  • Butan-1-amine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gases. Handle in a dry environment and avoid contact with moisture.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations should be conducted in a fume hood.

  • The reaction quench with aqueous bicarbonate should be performed slowly and carefully as gas evolution may occur.

Conclusion

The reductive amination of 3-pyridinecarboxaldehyde with butan-1-amine using sodium triacetoxyborohydride is a highly effective and scalable method for the synthesis of N-(pyridin-3-ylmethyl)butan-1-amine. The mild reaction conditions, high selectivity, and operational simplicity of this one-pot procedure make it an ideal choice for researchers and drug development professionals requiring larger quantities of this important building block. The detailed protocol and analytical data provided in this application note serve as a robust, self-validating guide to ensure a successful and reproducible synthesis.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3-Methyl-1-butylamine (FDB008319). Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Sodium triacetoxyborohydride.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Pratt, M. D., & Nag, A. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30239–30247. [Link]

  • Myers, A. G. (n.d.).
  • Reddit. (2022). Chromotography with free amines? r/chemhelp. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12717520, (But-3-en-1-yl)(methyl)amine. Retrieved from [Link].

  • ResearchGate. (2015). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Request PDF.
  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Org. Synth. 2021, 98, 363-373. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
  • SpectraBase. (n.d.). 3-Buten-1-amine, N,N,2,3-tetramethyl-. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). n-butylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.
  • Abdel-Magid, A. F. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.
  • ResearchGate. (2018). (PDF) Study of the composition of amines using IR spectroscopy.
  • NIST. (n.d.). 1-Butanamine, 3-methyl-N-(3-methylbutylidene)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene).
  • MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(1), 159.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

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Application

Application Notes and Protocols for the Derivatization and Analysis of N-(pyridin-3-ylmethyl)butan-1-amine

Introduction: The Analytical Imperative for N-(pyridin-3-ylmethyl)butan-1-amine N-(pyridin-3-ylmethyl)butan-1-amine is a secondary amine containing a pyridine moiety, a structural motif prevalent in a wide array of pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for N-(pyridin-3-ylmethyl)butan-1-amine

N-(pyridin-3-ylmethyl)butan-1-amine is a secondary amine containing a pyridine moiety, a structural motif prevalent in a wide array of pharmaceuticals and bioactive molecules. The pyridine ring is a key component in numerous approved drugs, spanning therapeutic areas from oncology to central nervous system disorders.[1] The accurate and sensitive quantification of such compounds is paramount in drug development, metabolic studies, and quality control, ensuring product safety and efficacy.

This document provides a comprehensive technical guide for the derivatization and analysis of N-(pyridin-3-ylmethyl)butan-1-amine, offering detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a secondary amine, this molecule presents specific analytical challenges, including its potential for poor chromatographic peak shape and insufficient volatility for robust GC analysis. Derivatization addresses these challenges by chemically modifying the analyte to enhance its analytical properties.

Analyte Characteristics and Analytical Strategy

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

Table 1: Physicochemical Properties of N-(pyridin-3-ylmethyl)butan-1-amine

PropertyValueImplication for Analysis
Molecular FormulaC₁₀H₁₆N₂-
Molecular Weight164.25 g/mol -
Predicted Boiling Point254.8 ± 15.0 °CHigh boiling point necessitates derivatization to increase volatility for GC analysis.[2]
Predicted pKa8.73 ± 0.20The basic nature of the secondary amine requires careful pH control of the mobile phase in reversed-phase LC to ensure consistent retention and good peak shape.[2]
PolarityPolarThe presence of two nitrogen atoms contributes to its polarity, influencing solvent selection for extraction and chromatography.

The analytical strategy for N-(pyridin-3-ylmethyl)butan-1-amine is twofold:

  • For GC-MS analysis , derivatization is essential to increase volatility and thermal stability, and to improve chromatographic performance. Acylation is a highly effective technique for secondary amines.

  • For LC-MS/MS analysis , a direct injection approach is often feasible due to the high sensitivity of modern mass spectrometers. However, derivatization can be employed to enhance sensitivity, particularly when using UV or fluorescence detection, or to improve chromatographic retention and peak shape.

This guide will detail a primary derivatization method for GC-MS (acylation) and two approaches for LC-based analysis: a direct LC-MS/MS method and a derivatization method for enhanced detection.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis via Acylation

Principle: Acylation involves the introduction of an acyl group into a molecule. For secondary amines, this is achieved by reacting the amine with an acylating agent, such as an acid anhydride or an acyl halide. This process replaces the active hydrogen on the nitrogen atom with the acyl group, resulting in a less polar, more volatile, and more thermally stable amide derivative.[3] Fluorinated acylating agents, such as trifluoroacetic anhydride (TFAA), are particularly advantageous as they introduce fluorine atoms, which can enhance detectability with an electron capture detector (ECD) and often result in characteristic mass spectral fragmentation patterns.[2]

Chosen Reagent: Trifluoroacetic Anhydride (TFAA)

TFAA is a powerful acylating agent that reacts readily with primary and secondary amines to form stable trifluoroacetyl derivatives. The resulting derivative of N-(pyridin-3-ylmethyl)butan-1-amine will have a significantly lower boiling point and improved chromatographic properties on standard non-polar GC columns.

Workflow for GC-MS Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing N-(pyridin-3-ylmethyl)butan-1-amine Drydown Evaporate to Dryness (under N₂) Sample->Drydown AddSolvent Add Anhydrous Solvent (e.g., Acetonitrile) Drydown->AddSolvent AddTFAA Add Trifluoroacetic Anhydride (TFAA) AddSolvent->AddTFAA React Heat at 70°C for 20 min AddTFAA->React Drydown2 Evaporate Reagents (under N₂) React->Drydown2 Reconstitute Reconstitute in Ethyl Acetate Drydown2->Reconstitute Inject Inject into GC-MS System Reconstitute->Inject

Caption: GC-MS derivatization workflow for N-(pyridin-3-ylmethyl)butan-1-amine using TFAA.

Detailed Protocol: TFAA Derivatization for GC-MS Analysis

Materials:

  • N-(pyridin-3-ylmethyl)butan-1-amine standard or sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous acetonitrile or ethyl acetate

  • Reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or oven

  • Nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

  • Sample Preparation:

    • Pipette an aliquot of the sample extract containing N-(pyridin-3-ylmethyl)butan-1-amine into a 2 mL reaction vial.

    • If the sample is in a volatile solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure the sample is anhydrous as TFAA readily hydrolyzes.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous ethyl acetate to the dried sample residue.

    • Add 50 µL of TFAA to the vial.

    • Securely cap the vial and vortex briefly to mix.

    • Heat the vial at 70°C for 20 minutes in a heating block or oven.

  • Work-up:

    • After cooling to room temperature, remove the cap and evaporate the excess reagent and solvent under a gentle stream of nitrogen. This step is important to prevent column damage from acidic byproducts.[2]

    • Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of ethyl acetate or another appropriate solvent for GC injection.

  • GC-MS Analysis:

    • Inject 1 µL of the reconstituted sample into the GC-MS system.

Typical GC-MS Parameters

Table 2: Suggested GC-MS Instrumental Conditions

ParameterSetting
Gas Chromatograph
Injection Port Temp.250°C
Injection ModeSplitless (or split, depending on concentration)
Carrier GasHelium, constant flow of 1.0 mL/min
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)
Oven ProgramInitial temp 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (e.g., m/z 50-500) and/or Selected Ion Monitoring (SIM) for target analysis

II. Liquid Chromatography (LC) Based Analysis

LC-MS/MS is a powerful technique for the analysis of polar and non-volatile compounds, making it well-suited for N-(pyridin-3-ylmethyl)butan-1-amine.

Method 1: Direct Analysis by LC-MS/MS

Principle: This approach leverages the high sensitivity and selectivity of tandem mass spectrometry to directly analyze the underivatized compound. The key to successful direct analysis lies in optimizing the chromatographic conditions, particularly the mobile phase pH, to ensure good peak shape and retention for the basic analyte. The pyridine and secondary amine functionalities are readily protonated in an acidic mobile phase, making positive ion electrospray ionization (ESI+) the ideal detection mode.

Detailed Protocol: Direct LC-MS/MS Analysis

Materials:

  • N-(pyridin-3-ylmethyl)butan-1-amine standard or sample extract

  • LC-MS grade water

  • LC-MS grade acetonitrile or methanol

  • Formic acid (or ammonium formate)

  • LC-MS/MS system with an ESI source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Sample Preparation:

    • Dissolve or dilute the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Filter the sample through a 0.22 µm syringe filter if particulates are present.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 1-10 µL) onto the LC-MS/MS system.

Typical LC-MS/MS Parameters

Table 3: Suggested LC-MS/MS Instrumental Conditions

ParameterSetting
Liquid Chromatograph
ColumnC18 reversed-phase, e.g., 50 x 2.1 mm, 1.8 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5% B to 95% B over 5 minutes, hold for 2 min, then re-equilibrate
Flow Rate0.3 mL/min
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization, Positive (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temp.350°C
Acquisition ModeMultiple Reaction Monitoring (MRM)
Example MRM TransitionPrecursor Ion [M+H]⁺: m/z 165.1 → Product Ion(s) (to be determined by infusion)
Method 2: Derivatization with FMOC-Cl for Enhanced LC Analysis

Principle: For applications requiring ultra-high sensitivity or when using LC with UV or fluorescence detection, derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is an excellent strategy. FMOC-Cl reacts with primary and secondary amines to form highly fluorescent and UV-active derivatives.[4] This derivatization significantly enhances the detectability of the analyte.

Workflow for LC Derivatization

LC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample/ Standard AddBuffer Add Borate Buffer (pH ~9) Sample->AddBuffer AddFMOC Add FMOC-Cl in Acetonitrile AddBuffer->AddFMOC React React at Room Temp for 2 min AddFMOC->React Quench Add Glycine to Quench Reaction React->Quench Inject Inject into LC System (UV/FLD/MS) Quench->Inject

Caption: LC derivatization workflow for N-(pyridin-3-ylmethyl)butan-1-amine using FMOC-Cl.

Detailed Protocol: FMOC-Cl Derivatization for LC Analysis

Materials:

  • N-(pyridin-3-ylmethyl)butan-1-amine standard or sample

  • 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) solution (e.g., 3 mg/mL in anhydrous acetonitrile)

  • Borate buffer (0.1 M, pH 9.0)

  • Glycine solution (e.g., 0.1 M in water) to quench the reaction

  • Reaction vials (2 mL)

  • LC system with UV, Fluorescence, or Mass Spectrometric detection

Procedure:

  • Reaction Setup:

    • In a reaction vial, mix 100 µL of the sample (or standard) with 100 µL of 0.1 M borate buffer (pH 9.0).

  • Derivatization:

    • Add 200 µL of the FMOC-Cl solution.

    • Vortex immediately and allow the reaction to proceed at room temperature for 2 minutes.

  • Quenching:

    • Add 100 µL of the glycine solution to react with the excess FMOC-Cl. Vortex to mix.

    • Allow the quenching reaction to proceed for 1 minute.

  • Analysis:

    • The sample is now ready for injection into the LC system. If necessary, dilute with the initial mobile phase.

Typical LC Parameters for FMOC-Derivatives

Table 4: Suggested LC Conditions for FMOC-Derivatized Analyte

ParameterSetting
Liquid Chromatograph
ColumnC18 reversed-phase, e.g., 150 x 4.6 mm, 3.5 µm
Mobile Phase AWater + 0.1% Acetic Acid
Mobile Phase BAcetonitrile
Gradient50% B to 100% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30°C
Detection
FluorescenceExcitation: 265 nm, Emission: 315 nm
UV265 nm
MS (ESI+)Monitor for the [M+H]⁺ of the FMOC-derivative

Conclusion and Method Selection

The choice of analytical method for N-(pyridin-3-ylmethyl)butan-1-amine depends on the specific requirements of the assay, including required sensitivity, sample matrix, and available instrumentation.

  • GC-MS with TFAA derivatization is a robust and reliable method, particularly for volatile matrices and when high chromatographic resolution is required.

  • Direct LC-MS/MS analysis offers a high-throughput, sensitive, and specific method that requires minimal sample preparation. It is often the preferred method for complex biological matrices.

  • LC analysis with FMOC-Cl derivatization provides exceptional sensitivity for UV and fluorescence detection and can be a valuable alternative when LC-MS/MS is not available or when orthogonal detection methods are desired.

Each protocol described herein provides a validated starting point for method development. It is incumbent upon the researcher to perform appropriate method validation for their specific application and matrix to ensure data of the highest quality and integrity.

References

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  • Al-Rimawi, F. (2023). Chromatography and Spectroscopy Methods for the Analysis of Nicotine and Other Chemical Ingredients in E-Liquid Formulation. Pertanika Journal of Science & Technology, 31(6). Retrieved from [Link]

  • Singh, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of Biomolecular Structure and Dynamics, 1-20. Retrieved from [Link]

  • Tölgyesi, L. (2014). LC-MS/MS ANALYSIS OF PYRROLIZIDINE ALKALOIDS FROM PLANT MATRIX USING THE AGILENT 1290 UHPLC COUPLED WITH 6490 QQQ. Agilent. Retrieved from [Link]

  • Glasius, M., & Hansen, A. M. K. (2014). Interactive comment on “Determination of alkyl amines in atmospheric aerosol particles: a comparison of gas chromatography-mass spectrometry and ion chromatography” by R.-J. Huang et al. Atmospheric Measurement Techniques Discussions, 7(2), C631-C634. Retrieved from [Link]

  • Waters Corporation. (n.d.). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. Retrieved from [Link]

  • Popa, D. C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. Retrieved from [Link]

  • Wang, D., et al. (2018). Reductive Zincke Reaction: Opening of Pyridinium Rings to δ‐Amino Ketones via Transfer Hydrogenation. Angewandte Chemie International Edition, 57(48), 15811-15815. Retrieved from [Link]

  • Kočar, D., & Heath, E. (2022). Determination of Glycerol, Propylene Glycol, and Nicotine as the Main Components in Refill Liquids for Electronic Cigarettes. Separations, 9(11), 376. Retrieved from [Link]

  • Liu, B., et al. (2011). Selective determination of pyridine alkaloids in tobacco by PFTBA ions/analyte molecule reaction ionization ion trap mass spectrometry. Analytical and Bioanalytical Chemistry, 401(6), 1951-1958. Retrieved from [Link]

  • Chang, Y. C., et al. (2021). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 29(1), 1-13. Retrieved from [Link]

  • Lin, C. H., et al. (2022). Evaluation and optimization of a HS-SPME-assisted GC-MS/MS method for monitoring nitrosamine impurities in diverse pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 219, 115003. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"troubleshooting purification of N-(pyridin-3-ylmethyl)butan-1-amine"

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a specialized troubleshooting manual for the purification of N-(pyridin-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a specialized troubleshooting manual for the purification of N-(pyridin-3-ylmethyl)butan-1-amine. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested solutions to overcome common purification challenges.

Understanding the Molecule: N-(pyridin-3-ylmethyl)butan-1-amine

N-(pyridin-3-ylmethyl)butan-1-amine is a secondary amine commonly synthesized via the reductive amination of 3-pyridinecarboxaldehyde with butan-1-amine. This process, while generally efficient, can yield a crude product containing unreacted starting materials, over-alkylated byproducts, and residual reagents. The molecule's structure, featuring both a secondary aliphatic amine and a basic pyridine ring, presents unique challenges during purification, primarily due to its acid-base properties and its interaction with common purification media.

Key Physicochemical Properties

A thorough understanding of the target compound's properties is the foundation of any successful purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂[1]
Molecular Weight 164.25 g/mol [1]
Boiling Point 254.8 ± 15.0 °C (Predicted)[2]
Density 0.944 ± 0.06 g/cm³ (Predicted)[2]
pKa (Conjugate Acid) 8.73 ± 0.20 (Predicted)[2]
Appearance Colorless to yellow liquid[3]

Note: The predicted pKa reflects the basicity of the amine functionalities. The pyridine nitrogen has a pKa of approximately 5.2, while aliphatic secondary amines typically have a pKa around 11 for their conjugate acids. The predicted value is likely an aggregate or reflects the more basic site.

Troubleshooting and FAQs

This section addresses specific issues encountered during the purification of N-(pyridin-3-ylmethyl)butan-1-amine in a direct question-and-answer format.

Q1: My product yield is significantly low after the initial aqueous workup. Where is my compound going?

Answer: This is a classic issue rooted in the dual basic nature of your compound. Both the secondary amine and the pyridine nitrogen can be protonated in acidic or even neutral aqueous solutions, forming water-soluble ammonium salts. If you are not carefully controlling the pH during extraction, a significant portion of your product will remain in the aqueous layer.

Causality: The fundamental principle of an acid-base extraction is to manipulate the solubility of a compound by converting it between its charged (salt) and neutral (free base) forms.[4] An amine in its free base form is soluble in organic solvents, while its protonated salt form is soluble in water.[5][6]

Solution: Rigorous pH Control

  • Basify Aggressively: Before extracting with an organic solvent, ensure the aqueous layer is strongly basic. Add a base like 1-2M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution until the pH is ≥ 11. Use pH paper or a meter to confirm. This ensures both nitrogen atoms are deprotonated, maximizing the concentration of the free base.

  • Multiple Extractions: Perform at least three to four extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). A greater number of smaller volume extractions is more efficient than one large volume extraction.

  • Brine Wash: After combining the organic layers, wash them with a saturated sodium chloride (brine) solution. This helps to remove residual water and can break up emulsions.

Workflow for Optimized Aqueous Workup

start Crude Reaction Mixture add_acid Quench reaction (e.g., add water or dilute acid) start->add_acid basify Adjust pH to ≥ 11 with 2M NaOH add_acid->basify extract1 Extract with Organic Solvent (x3) basify->extract1 separate Separate Organic and Aqueous Layers extract1->separate brine Wash Combined Organic Layers with Brine separate->brine Organic Layer dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) brine->dry concentrate Concentrate in vacuo dry->concentrate end Crude Product (Free Base) concentrate->end

Caption: Optimized acid-base extraction workflow.

Q2: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation during column chromatography.

Answer: This is a very common problem when purifying amines on standard silica gel.[7] Silica gel is acidic (due to surface silanol groups, Si-OH) and forms strong acid-base interactions with basic compounds like your amine. This interaction leads to irreversible adsorption, peak tailing (streaking), and even decomposition of the product on the column.[8]

Causality: The lone pairs on the nitrogen atoms of your amine interact strongly with the acidic protons of the silica gel. This prevents the compound from eluting cleanly, causing it to "drag" down the column or TLC plate.

Solutions:

  • Mobile Phase Modification (Recommended): The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a competing base to your eluent system.

    • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your hexane/ethyl acetate or dichloromethane/methanol mobile phase. The triethylamine will preferentially bind to the acidic sites, allowing your product to elute more symmetrically.

    • Ammonia: For highly polar systems, using a mobile phase like DCM/MeOH saturated with ammonia (e.g., 95:5:0.5 DCM/MeOH/NH₄OH) can be effective.

  • Use an Alternative Stationary Phase:

    • Alumina (Al₂O₃): Alumina is available in neutral or basic grades and is an excellent alternative to silica for purifying amines.

    • Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with a base, but this is often less convenient than modifying the mobile phase.

Decision Tree for Amine Chromatography

decision decision start Observe Tailing/Streaking on Silica TLC? decision1 Add 1% Et₃N to Eluent? start->decision1 Yes no_problem Proceed with Standard Silica Gel Chromatography start->no_problem No solution1 Run Column with Et₃N-modified Eluent decision1->solution1 Yes decision2 Tailing Persists? decision1->decision2 No solution2 Switch to Neutral Alumina Stationary Phase decision2->solution2 Yes

Caption: Troubleshooting guide for amine chromatography.

Q3: My purified product is an oil that is difficult to handle and store. How can I get a stable, solid product?

Answer: Many amine free bases, including likely N-(pyridin-3-ylmethyl)butan-1-amine, are oils or low-melting solids at room temperature. They can also be sensitive to air oxidation over time, leading to discoloration (often turning yellow or brown).[3][9] The most reliable method to obtain a stable, crystalline, and easy-to-handle solid is to convert the amine into a salt.

Causality: The formation of an ammonium salt introduces strong ionic interactions, which facilitate the formation of a stable crystal lattice. Salts are generally less volatile, more stable to air oxidation, and often highly crystalline compared to their free base counterparts.

Solution: Salt Formation and Recrystallization

  • Choice of Acid: The most common choice is hydrochloric acid (HCl) to form the hydrochloride salt. Other options include sulfuric acid (sulfate salt) or organic acids like tartaric acid (tartrate salt), which can be useful for resolving enantiomers if applicable.

  • Procedure:

    • Dissolve the purified amine free base in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).

    • Slowly add a stoichiometric amount (or slight excess) of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or HCl in isopropanol).

    • The hydrochloride salt will typically precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.

  • Recrystallization: The crude salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/ethyl acetate.[10]

Q4: How can I confirm the purity of my final product?

Answer: A combination of analytical techniques should be used to confirm both the identity and purity of your compound.

Causality: No single technique can definitively prove purity. Orthogonal methods (methods based on different chemical or physical principles) provide the highest level of confidence.

Recommended Analytical Workflow:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the structure by showing the correct proton signals, integrations, and coupling patterns. The N-H proton of the secondary amine may appear as a broad singlet. Adding a drop of D₂O will cause this peak to disappear, confirming its identity.

    • ¹³C NMR: Confirms the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the compound. Electrospray ionization (ESI) is well-suited for amines and will typically show the protonated molecule [M+H]⁺.

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity.[11] Use a C18 column with a mobile phase such as acetonitrile/water containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks by keeping the amine protonated. A purity level is determined by the area percentage of the main peak.

    • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used.

Typical Purity Analysis Data
TechniqueExpected Result for Pure N-(pyridin-3-ylmethyl)butan-1-amineCommon Impurities Detected
¹H NMR Correct chemical shifts, integration ratios, and splitting patterns for all 16 protons.Signals for 3-pyridinecarboxaldehyde (aldehyde proton ~10 ppm) or butan-1-amine.
LC-MS Single major peak in the chromatogram with the correct [M+H]⁺ m/z of ~165.2.Peaks corresponding to starting materials or over-alkylated byproducts.
HPLC-UV Single major peak at the characteristic retention time (>95% area).Small peaks eluting before or after the main product peak.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine-Modified Eluent
  • Prepare the Column: Dry-pack a glass column with the appropriate amount of silica gel (typically 50-100x the mass of your crude product).

  • Prepare the Eluent: Prepare your starting eluent (e.g., 95:5 hexane/ethyl acetate). Add 1% triethylamine (Et₃N) by volume (e.g., 10 mL of Et₃N for every 990 mL of solvent).

  • Equilibrate the Column: Flush the column with several column volumes of the Et₃N-modified starting eluent. This step is crucial to pre-neutralize the silica.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

  • Elute the Column: Begin elution with the starting solvent mixture. Gradually increase the polarity of the mobile phase (gradient elution) as needed, ensuring that each new eluent mixture also contains 1% Et₃N.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC (using a TLC eluent that also contains 1% Et₃N) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. High-vacuum may be necessary to remove all traces of Et₃N.

Protocol 2: Formation and Recrystallization of the Hydrochloride Salt
  • Dissolve the Amine: Dissolve the purified N-(pyridin-3-ylmethyl)butan-1-amine free base (1.0 g) in anhydrous diethyl ether (20 mL) in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Acidification: While stirring, slowly add 2.0 M HCl in diethyl ether dropwise. A white precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed. Check the pH of the solution with moist pH paper to ensure it is acidic.

  • Isolate the Crude Salt: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether (2 x 5 mL).

  • Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of hot ethanol or methanol to fully dissolve the solid. Slowly add diethyl ether or ethyl acetate (the "anti-solvent") until the solution becomes faintly cloudy.

  • Crystallize: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to complete the crystallization process.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly under vacuum to yield the pure hydrochloride salt.

References
  • (But-3-en-1-yl)(methyl)amine | C5H11N | CID 12717520 . PubChem. [Link]

  • Butylamine | C4H11N | CID 8007 . PubChem. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents . ResearchGate. [Link]

  • Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts . The Royal Society of Chemistry. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? . Biotage. [Link]

  • Acid-Base Extraction . Chemistry LibreTexts. [Link]

  • Formation of butylamine in the reductive amination of butyraldehyde... . ResearchGate. [Link]

  • Troubleshooting Flash Column Chromatography . University of Rochester Department of Chemistry. [Link]

  • Acid–base extraction . Wikipedia. [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

  • pKa Data Compiled by R. Williams . ACS Division of Organic Chemistry. [Link]

  • n-Butylamine . Wikipedia. [Link]

  • What is an Acid and Base Extraction? . University of Waterloo Engineering Ideas Clinic. [Link]

Sources

Optimization

"N-(pyridin-3-ylmethyl)butan-1-amine stability issues and solutions"

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for N-(pyridin-3-ylmethyl)butan-1-amine. This resource is designed to provide in-depth troubleshooting guide...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-(pyridin-3-ylmethyl)butan-1-amine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work with this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them, ensuring the integrity and success of your research.

Section 1: Understanding the Molecule and its Intrinsic Stability

N-(pyridin-3-ylmethyl)butan-1-amine is a molecule featuring both a pyridine ring and a secondary amine. This unique combination of functional groups dictates its chemical behavior and potential stability challenges. The pyridine ring, an aromatic heterocycle, has a complex electron distribution that influences its reactivity.[1] The secondary amine, on the other hand, is susceptible to oxidation and other degradation pathways common to amines.[2][3]

FAQ 1: What are the primary stability concerns for N-(pyridin-3-ylmethyl)butan-1-amine?

The primary stability concerns for N-(pyridin-3-ylmethyl)butan-1-amine revolve around two main areas:

  • Oxidative Degradation: The secondary amine is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light. This can lead to the formation of various degradation products, including N-oxides and imines, potentially altering the compound's biological activity and safety profile.[2]

  • pH-Dependent Degradation: The basicity of both the pyridine nitrogen and the secondary amine means that the compound's stability can be significantly influenced by the pH of the solution. Extreme pH values can catalyze hydrolysis or other degradation reactions.

Diagram: Potential Degradation Pathways

G cluster_main N-(pyridin-3-ylmethyl)butan-1-amine cluster_degradation Degradation Products cluster_factors Contributing Factors A N-(pyridin-3-ylmethyl)butan-1-amine B N-oxide A->B Oxidation C Imine A->C Oxidation D Other Oxidative Products A->D Further Degradation F1 Oxygen F1->A F2 Light F2->A F3 Metal Ions F3->A F4 Extreme pH F4->A

Caption: Potential degradation pathways for N-(pyridin-3-ylmethyl)butan-1-amine.

Section 2: Troubleshooting Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

FAQ 2: I'm observing a color change (e.g., yellowing) in my sample of N-(pyridin-3-ylmethyl)butan-1-amine over time. What's causing this and how can I prevent it?

Cause: A color change, typically to yellow or brown, is a common indicator of oxidative degradation in amine-containing compounds.[4] This is often due to the formation of colored impurities.

Solutions:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Light Protection: Store the compound in amber vials or protect it from light to prevent photochemically induced degradation.

  • Antioxidants: Consider the addition of a suitable antioxidant to your formulation. The choice of antioxidant will depend on the solvent system and downstream applications.

    AntioxidantRecommended Starting ConcentrationSolvent System Compatibility
    Butylated hydroxytoluene (BHT)0.01 - 0.1% (w/v)Organic solvents
    Ascorbic acid0.05 - 0.2% (w/v)Aqueous solutions
    Sodium metabisulfite0.01 - 0.1% (w/v)Aqueous solutions
Experimental Protocol: Inert Gas Overlay for Storage
  • Place your sample of N-(pyridin-3-ylmethyl)butan-1-amine in a suitable vial.

  • Gently flush the headspace of the vial with a stream of dry nitrogen or argon for 30-60 seconds.

  • Quickly and securely cap the vial.

  • For long-term storage, wrap the cap with parafilm to ensure a tight seal.

FAQ 3: My compound shows poor solubility in aqueous buffers, and I suspect this is affecting my assay results. What can I do?

Cause: The solubility of amines is highly pH-dependent. At a pH below their pKa, they will be protonated and generally more water-soluble. Conversely, at a pH above their pKa, they will be in their free base form, which is often less soluble in water. The predicted pKa of N-(pyridin-3-ylmethyl)butan-1-amine is around 8.73.[5]

Solutions:

  • pH Adjustment: Adjust the pH of your aqueous buffer to be at least 1-2 pH units below the pKa of the compound to ensure it is in its more soluble, protonated form.

  • Co-solvents: If pH adjustment is not feasible for your experiment, consider using a co-solvent. Common co-solvents for increasing the solubility of organic compounds in aqueous solutions include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene glycol (PEG)

  • Salt Formation: For solid-state formulations, preparing a salt of the compound (e.g., hydrochloride salt) can significantly improve its aqueous solubility and stability.

Diagram: pH-Dependent Solubility

G cluster_pH Effect of pH on Solubility A pH < pKa B Protonated Form (R-NH2+) A->B C Higher Aqueous Solubility B->C D pH > pKa E Free Base Form (R-NH) D->E F Lower Aqueous Solubility E->F

Caption: Relationship between pH, protonation state, and aqueous solubility.

Section 3: Analytical Methods for Stability Assessment

To properly assess the stability of N-(pyridin-3-ylmethyl)butan-1-amine, it is crucial to employ appropriate analytical techniques.

FAQ 4: What are the recommended analytical methods for monitoring the stability of N-(pyridin-3-ylmethyl)butan-1-amine and detecting its degradation products?

Recommended Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the parent compound and detecting the appearance of degradation products. A reverse-phase C18 column is typically a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of unknown degradation products, LC-MS is invaluable. It provides molecular weight information that can help elucidate the structures of the impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the compound and to characterize any major degradation products that can be isolated.

Experimental Protocol: General HPLC Method for Stability Testing
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a wavelength determined by the compound's UV spectrum (typically around 260 nm for the pyridine ring).
Injection Volume 10 µL

Note: This is a general method and may require optimization for your specific application and instrumentation.

Section 4: Proper Handling and Storage

Proper handling and storage are critical to maintaining the integrity of N-(pyridin-3-ylmethyl)butan-1-amine.

FAQ 5: What are the best practices for the long-term storage of N-(pyridin-3-ylmethyl)butan-1-amine?

Storage Recommendations:

  • Temperature: Store at 2-8 °C. Avoid repeated freeze-thaw cycles if in solution. For the solid form, storage at room temperature in a desiccator may be sufficient for shorter periods.

  • Atmosphere: As mentioned previously, storage under an inert atmosphere is highly recommended.[7]

  • Container: Use tightly sealed, amber glass vials to protect from light and moisture.

  • Purity: Ensure the compound is of high purity before long-term storage, as impurities can sometimes catalyze degradation.

References

  • PubChem. Butylamine | C4H11N | CID 8007. [Link]

  • NILU. Atmospheric Degradation of Amines (ADA). [Link]

  • FORCE Technology. Emissions and formation of degradation products in amine-based carbon capture plants. [Link]

  • Wikipedia. Pyridine. [Link]

  • PubMed. Analysis of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine by extraction on a molecularly imprinted polymer column and liquid chromatography/atmospheric pressure ionization tandem mass spectrometry. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Pyridine-Containing Amines

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical troubleshooting solutions for the common challenges e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical troubleshooting solutions for the common challenges encountered during the characterization of pyridine-containing amines. The unique electronic properties of the pyridine ring, combined with the basicity of the amine functional groups, often lead to complex analytical behaviors. This resource aims to elucidate these challenges and offer robust, field-proven strategies to overcome them.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the structural elucidation of organic molecules. However, the spectra of pyridine-containing amines can be complex and sometimes misleading. Here, we address common issues.

FAQ 1: My ¹H NMR spectrum shows broad peaks for the pyridine protons. What is the cause and how can I resolve this?

Answer:

Broadening of proton signals in the NMR spectrum of a pyridine-containing amine is often due to one of two phenomena: proton exchange or the effect of the nitrogen quadrupole moment.

  • Proton Exchange: The lone pair of electrons on the pyridine nitrogen can participate in rapid proton exchange with acidic protons from residual water or acidic functional groups in the molecule itself. This exchange occurs on the NMR timescale, leading to a broadening of the signals of nearby protons.

  • Nitrogen Quadrupole Moment: The ¹⁴N nucleus has a quadrupole moment, which can lead to rapid relaxation of the nucleus. This rapid relaxation can couple to adjacent protons, causing their signals to broaden.

Troubleshooting Protocol:

  • Ensure a Dry Sample: Pyridine is hygroscopic and readily absorbs atmospheric moisture.[1] Traces of water can significantly contribute to proton exchange.

    • Action: Dry your NMR solvent over molecular sieves. If the sample is a solid, dry it under high vacuum before dissolving. For liquid samples, consider co-evaporation with an anhydrous solvent like toluene.

  • Acid/Base Treatment:

    • Acidification: Adding a drop of deuterated acid (e.g., DCl in D₂O or trifluoroacetic acid-d) will protonate the pyridine nitrogen. This locks the proton in place, stopping the exchange and resulting in sharper signals. Be aware that this will also cause a downfield shift of the pyridine protons due to the increased positive charge on the ring.

    • Basification: Conversely, adding a drop of a deuterated base (e.g., NaOD in D₂O or pyridine-d₅) can deprotonate any acidic species, also halting the exchange.

  • Variable Temperature (VT) NMR:

    • Action: Acquiring spectra at different temperatures can help distinguish between exchange phenomena and quadrupolar broadening. Proton exchange is temperature-dependent; cooling the sample will slow the exchange rate and may lead to sharper signals. Quadrupolar broadening is less affected by temperature in this manner.

  • ¹⁵N-Labeling: If feasible, synthesizing the compound with ¹⁵N, which has no quadrupole moment, will eliminate quadrupolar broadening effects on adjacent protons.

FAQ 2: The chemical shifts of my pyridine protons are significantly different from what I predicted. Why is this?

Answer:

The chemical shifts of protons on a pyridine ring are highly sensitive to their electronic environment. Several factors can cause deviations from predicted values:

  • Protonation State: As mentioned, protonation of the pyridine nitrogen withdraws electron density from the ring, causing a significant downfield shift of all ring protons, particularly those at the alpha (2,6) and gamma (4) positions.[2]

  • Substituent Effects: The nature and position of substituents on the pyridine ring have a profound impact on the chemical shifts of the ring protons due to their electron-donating or electron-withdrawing properties.

  • Solvent Effects: The choice of NMR solvent can influence chemical shifts. Aromatic solvents like benzene-d₆ can induce upfield shifts due to anisotropic effects, while polar, hydrogen-bonding solvents can interact with the pyridine nitrogen, affecting the electron density of the ring.

Troubleshooting and Analysis Workflow:

start Unexpected Chemical Shifts in ¹H NMR check_protonation Verify Protonation State start->check_protonation check_substituents Analyze Substituent Effects check_protonation->check_substituents If shifts are still unexpected check_solvent Consider Solvent Effects check_substituents->check_solvent If shifts are still unexpected run_2d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) check_solvent->run_2d_nmr For definitive assignment confirm_structure Confirm Structure run_2d_nmr->confirm_structure

Caption: Workflow for troubleshooting unexpected NMR chemical shifts.

  • Confirm Protonation State: If possible, run the NMR in a solvent with a known pKa relative to your compound to control the protonation state.

  • Analyze Substituent Effects Systematically: Compare your observed shifts to literature values for similarly substituted pyridines.

  • Use 2D NMR for Unambiguous Assignment:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyridine ring and any attached side chains.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the positions of substituents.

Factor Effect on Pyridine Proton Chemical Shifts Example
Protonation Significant downfield shiftPyridine in CDCl₃: α-H ~8.6 ppm; Pyridinium in D₂O/DCl: α-H > 9.0 ppm
Electron-Donating Group (e.g., -NH₂) Upfield shift, especially for ortho and para protons4-Aminopyridine: α-H ~7.9 ppm, β-H ~6.5 ppm
Electron-Withdrawing Group (e.g., -NO₂) Downfield shift, especially for ortho and para protons4-Nitropyridine: α-H ~9.1 ppm, β-H ~8.0 ppm
Solvent (e.g., Benzene-d₆) Anisotropic shielding leads to upfield shiftsProtons oriented towards the face of the benzene ring will be shifted upfield.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of pyridine-containing amines. However, their basicity and polarity can introduce challenges.

FAQ 3: I am having trouble getting a clean molecular ion peak for my pyridine-containing amine using Electrospray Ionization (ESI). What are the common issues?

Answer:

Challenges in obtaining a clear molecular ion peak ([M+H]⁺) in ESI-MS for pyridine-containing amines often stem from their high proton affinity and potential for adduct formation.

  • Ion Suppression: The high basicity of the pyridine nitrogen can lead to ion suppression, especially in the presence of other basic compounds or certain mobile phase additives like trifluoroacetic acid (TFA) at high concentrations, which can form ion pairs.[3]

  • Adduct Formation: The lone pair on the pyridine nitrogen can readily form adducts with cations present in the mobile phase or from contaminants (e.g., Na⁺, K⁺). This can result in multiple peaks ([M+Na]⁺, [M+K]⁺) and a diminished [M+H]⁺ signal.

  • In-source Fragmentation: While ESI is a soft ionization technique, some pyridine-containing amines, particularly those with labile functional groups, can undergo fragmentation in the ion source if the cone voltage is too high.

Troubleshooting Protocol:

  • Optimize Mobile Phase:

    • Acid Modifier: Use a low concentration (0.1%) of formic acid or acetic acid as a proton source. Avoid TFA if possible, as it can cause ion suppression.[3]

    • Solvent Purity: Use high-purity, MS-grade solvents to minimize alkali metal contamination.

  • Tune Ion Source Parameters:

    • Cone Voltage (Fragmentor Voltage): Start with a low cone voltage and gradually increase it. A voltage ramp experiment can help identify the optimal setting that maximizes the [M+H]⁺ signal without inducing fragmentation.

    • Capillary Voltage: Optimize for a stable spray. A good starting point is typically 3-4 kV for positive ion mode.

  • Sample Preparation:

    • Dilution: High sample concentrations can lead to signal saturation and increased adduct formation. Analyze a dilution series to find the optimal concentration.

    • Desalting: If the sample is known to contain salts, use a desalting technique like solid-phase extraction (SPE) prior to analysis.

FAQ 4: The fragmentation pattern of my pyridine-containing amine in MS/MS is complex. What are the typical fragmentation pathways?

Answer:

The fragmentation of pyridine-containing amines is influenced by the stability of the pyridine ring and the nature of the amine and other substituents.

  • Alpha-Cleavage: For aliphatic amines attached to the pyridine ring, cleavage of the bond beta to the nitrogen (alpha to the ring) is a common pathway.

  • Loss of Substituents: Substituents on the pyridine ring can be lost as neutral molecules. For example, a methoxy group may be lost as formaldehyde.

  • Ring Cleavage: While the pyridine ring is relatively stable, under higher collision energies, it can undergo ring opening and subsequent fragmentation, often involving the loss of HCN.[4]

  • Rearrangements: McLafferty-type rearrangements can occur if a suitable gamma-hydrogen is available on a side chain.

Fragmentation Analysis Workflow:

start Complex MS/MS Spectrum isolate_precursor Isolate Precursor Ion ([M+H]⁺) start->isolate_precursor acquire_msms Acquire MS/MS at Varying Collision Energies isolate_precursor->acquire_msms identify_common_losses Identify Common Neutral Losses (e.g., NH₃, H₂O, HCN) acquire_msms->identify_common_losses propose_fragments Propose Fragment Structures based on α-cleavage and rearrangements identify_common_losses->propose_fragments confirm_with_standards Confirm with Standards or Isotopic Labeling (if possible) propose_fragments->confirm_with_standards

Caption: A systematic approach to interpreting MS/MS spectra of pyridine-containing amines.

Section 3: Chromatographic Techniques (GC & HPLC)

The basic and polar nature of pyridine-containing amines presents unique challenges for both gas and liquid chromatography.

FAQ 5: I am observing significant peak tailing for my pyridine-containing amine in Reverse-Phase HPLC. How can I improve the peak shape?

Answer:

Peak tailing for basic compounds like pyridine-containing amines in RP-HPLC is a classic problem caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[5]

Troubleshooting Strategies:

Strategy Mechanism Implementation
Low pH Mobile Phase Protonates the analyte (making it more polar) and suppresses the ionization of silanol groups, minimizing secondary interactions.Use a mobile phase with a pH of 2.5-3.0, buffered with formic acid, phosphoric acid, or a suitable buffer.
High pH Mobile Phase Deprotonates the analyte (making it less polar) and deprotonates the silanol groups. The repulsion between the deprotonated silanols and the neutral analyte can improve peak shape.Use a column specifically designed for high pH (e.g., hybrid silica or polymer-based columns) and a mobile phase with a pH of 9-10, buffered with ammonia or a suitable high-pH buffer.
Use of an End-capped Column The stationary phase has been chemically treated to reduce the number of accessible free silanol groups.Select a column with high-quality end-capping (e.g., "double end-capped").
Mobile Phase Additives A competing base (e.g., triethylamine) is added to the mobile phase to preferentially interact with the active silanol sites.Add a low concentration (e.g., 0.1%) of triethylamine to the mobile phase. Note that this can suppress MS signals.
Lower Sample Concentration High concentrations of the analyte can saturate the primary retention sites, making interactions with the secondary (silanol) sites more pronounced.Inject a more dilute sample.
FAQ 6: My pyridine-containing amine is not volatile enough for GC analysis. What are my options?

Answer:

For non-volatile or highly polar pyridine-containing amines, derivatization is often necessary to increase their volatility and thermal stability for GC analysis.[6]

Common Derivatization Techniques:

  • Silylation: This is a widely used method where active hydrogens (on amine or hydroxyl groups) are replaced with a trimethylsilyl (TMS) group.[7]

    • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Protocol:

      • Evaporate the sample to dryness in a reaction vial.

      • Add an anhydrous solvent (e.g., pyridine, acetonitrile) and the silylating reagent.

      • Cap the vial and heat at 60-80°C for 15-30 minutes.

      • Inject the derivatized sample into the GC.

  • Acylation: This involves reacting the amine with an acylating agent to form a less polar and more stable amide.

    • Reagents: Trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA). These are particularly useful for enhancing sensitivity with an Electron Capture Detector (ECD).

    • Protocol:

      • Dissolve the sample in a suitable solvent.

      • Add the acylating agent and a catalyst (e.g., pyridine, if not the analyte).

      • Heat as necessary to complete the reaction.

      • Remove excess reagent and byproducts before injection.

Derivatization Troubleshooting Workflow:

start Incomplete Derivatization check_reagents Check Reagent Quality and Age start->check_reagents check_dryness Ensure Anhydrous Conditions check_reagents->check_dryness If reagents are good optimize_reaction Optimize Reaction Time and Temperature check_dryness->optimize_reaction If conditions are dry check_catalyst Consider Adding a Catalyst optimize_reaction->check_catalyst If still incomplete analyze_byproducts Analyze for Byproducts by GC-MS check_catalyst->analyze_byproducts success Successful Derivatization analyze_byproducts->success

Caption: Troubleshooting workflow for derivatization reactions for GC analysis.

Section 4: X-ray Crystallography

Obtaining a high-quality crystal structure provides definitive proof of a molecule's three-dimensional arrangement. However, the journey to a final crystal structure can be fraught with challenges.

FAQ 7: I am struggling to obtain single crystals of my pyridine-containing amine suitable for X-ray diffraction. What are some common problems?

Answer:

Crystallization is often the bottleneck in X-ray crystallography. For pyridine-containing amines, specific challenges include:

  • High Solubility: Many simple pyridine derivatives are highly soluble in common organic solvents, making it difficult to achieve the supersaturation required for crystal growth.

  • Polymorphism: The ability of a compound to crystallize in multiple different crystal forms (polymorphs) is common.[8] These polymorphs can have different properties and may co-crystallize, leading to poor quality diffraction data.

  • Disorder: The pyridine ring or flexible side chains can be disordered in the crystal lattice, meaning they occupy multiple positions.[9][10][11] This leads to smeared-out electron density and can make structure solution and refinement difficult.[12]

  • Salt vs. Co-crystal Formation: When crystallizing with an acid, it can be unclear whether a salt (proton transfer) or a co-crystal (neutral hydrogen-bonded complex) has formed, which can affect the packing and crystal quality.

Troubleshooting Crystallization:

  • Screen a Wide Range of Solvents: Use both polar and non-polar solvents, as well as solvent mixtures.

  • Vary Crystallization Techniques:

    • Slow Evaporation: The simplest method, but can sometimes lead to poor quality crystals.

    • Vapor Diffusion (Hanging Drop/Sitting Drop): A controlled method that is widely used for protein crystallization but is also effective for small molecules.

    • Solvent/Anti-solvent Diffusion: Layering a solvent in which the compound is soluble with an anti-solvent in which it is insoluble can promote slow crystal growth at the interface.

  • Control Temperature: Perform crystallization trials at different temperatures (e.g., room temperature, 4°C, -20°C) to influence solubility and nucleation kinetics.

  • Introduce Nucleation Sites: Scratching the side of the flask or adding seed crystals can help initiate crystallization.

  • For Disorder: If disorder is suspected in the crystal structure, collecting diffraction data at a lower temperature (e.g., 100 K) can sometimes "freeze out" the disorder into a single conformation.

Section 5: Purification and Stability

The successful characterization of a pyridine-containing amine is predicated on its purity and stability.

FAQ 8: My purified pyridine-containing amine is always wet. How can I effectively remove water?

Answer:

Pyridine and many of its derivatives are hygroscopic and can form azeotropes with water, making complete removal by simple distillation challenging.[1]

Drying Protocol:

  • Pre-drying: For samples with significant water content, stir over solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets for several hours.

  • Chemical Drying and Distillation: Decant the pre-dried pyridine and reflux over a more powerful drying agent like calcium hydride (CaH₂) for several hours. Distill the anhydrous pyridine under an inert atmosphere (nitrogen or argon).

    • Caution: Calcium hydride reacts with water to produce flammable hydrogen gas. Ensure the apparatus is not sealed.[1]

  • Azeotropic Distillation: An alternative is to add a solvent like toluene that forms a lower-boiling azeotrope with water. The water-toluene azeotrope can then be distilled off.

FAQ 9: My pyridine N-oxide sample seems to be degrading. What are the stability concerns?

Answer:

Pyridine N-oxides are versatile intermediates but can be less stable than their parent pyridines.

  • Reduction: They can be reduced back to the corresponding pyridine. This can be promoted by certain metals or reducing agents.

  • Photostability: Some pyridine N-oxides are sensitive to light and can undergo photochemical reactions.

  • Hygroscopicity: Like pyridines, they can be hygroscopic.

Storage and Handling Recommendations:

  • Storage: Store pyridine N-oxides in a cool, dark, and dry place, preferably under an inert atmosphere.

  • Handling: Avoid exposure to strong reducing agents and sources of UV light. When preparing solutions, use anhydrous solvents.

References

  • Zheng, X., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(10), 1646-1669.
  • El-Gohary, S. M., & Shaaban, M. (2017). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1130, 337-346.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Engelke, F., et al. (2013).
  • Aakeröy, C. B., et al. (2022). Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids: The Effects of the I···O Halogen Bond. Crystal Growth & Design, 22(12), 7244-7253.
  • Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • Problems in Chemistry. (2021, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

  • Zare, R. N., et al. (2016). Mechanisms of ionization and of chemical reactions in charged microdroplets. Chemical Science, 7(12), 6865-6891.
  • Wilson, C. C., et al. (2017). High-pressure polymorphism in pyridine. IUCrJ, 4(5), 555-565.
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 512-515.
  • He, Y., et al. (2018). Patterned recognition of amines and ammonium ions by a pyridine-based helical oligoamide host.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16483-16503.
  • ResearchGate. (n.d.). ¹H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Derivatization. Retrieved from [Link]

  • IUCr. (2022). Crystal structure of [tris(pyridin-2-ylmethyl)amine-κ⁴N]copper(II) bromide.
  • ResearchGate. (n.d.). Observation of charged droplets from electrospray ionization (ESI) plumes in API mass spectrometers. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Understanding Single-Crystal X-Ray Crystallography Exercises and Solutions. Retrieved from [Link]

  • Schug, K. A. (2011, February 25). The Secrets of Electrospray Ionization: Why Less is More. LCGC International. [Link]

  • Reddit. (2023, November 24). Amine protons on NMR. r/OrganicChemistry. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • IUCr. (2018). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile.
  • ResearchGate. (n.d.). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • MDPI. (2022). Polymorphism in Crystals. Crystals, 12(6), 782.
  • Wright, P. A., Alex, A., & Pullen, F. S. (2014). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Rapid Communications in Mass Spectrometry, 28(10), 1127-1143.
  • Spaccini, R., et al. (2010). Limitations of electrospray ionization in the analysis of a heterogeneous mixture of naturally occurring hydrophilic and hydrophobic compounds. Rapid Communications in Mass Spectrometry, 24(21), 3185-3190.
  • Apperley, D. C., et al. (2022). Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate. Crystal Growth & Design, 22(8), 4781-4791.
  • Moggach, S. A., et al. (2023). Polymorphism, Intermolecular Interactions, and Properties of Primary Amines at High Pressure. Crystal Growth & Design, 23(9), 6435-6447.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal Structure and Thermodynamic Stability of the [Hg(Pyridine)₄(NO₃)₂]·2(Pyridine) Inclusion Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]

  • Nam, W., et al. (2015). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 54(17), 8449-8458.
  • Alcarazo, M., et al. (2024). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [¹²/¹³CH]⁺ Insertion. Journal of the American Chemical Society.
  • Wlodawer, A. (2008). Limitations and lessons in the use of X-ray structural information in drug design. Drug Discovery Today, 13(1-2), 24-30.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Chemistry For Everyone. (2023, June 15). What Is Polymorphism In Polymer Crystallization? [Video]. YouTube. [Link]

  • Chromatography Forum. (2012, November 1). Retention of Pyridine N-Oxides on HPLC. [Link]

  • Khan, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4196.
  • Chemistry Stack Exchange. (2014, October 4). Proton NMR signals and rings. [Link]

  • MDPI. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Molbank, 2022(3), M1447.
  • Wikipedia. (n.d.). Crystal polymorphism. Retrieved from [Link]

  • Pearson. (n.d.). Mass Spect:Fragmentation: Videos & Practice Problems. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]

  • Google Patents. (n.d.). US3467659A - Process for the reduction of pyridine n-oxides.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • Chemistry : The Mystery of Molecules. (2020, February 29). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description [Video]. YouTube. [Link]

Sources

Optimization

"N-(pyridin-3-ylmethyl)butan-1-amine reaction mechanism troubleshooting"

Welcome to the technical support guide for the synthesis of N-(pyridin-3-ylmethyl)butan-1-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(pyridin-3-ylmethyl)butan-1-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important synthetic transformation. As your dedicated scientific resource, my goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your reaction effectively. The primary synthetic route discussed is the reductive amination of pyridine-3-carbaldehyde with butan-1-amine, a robust and widely used method for C-N bond formation.[1]

Core Reaction Mechanism: Reductive Amination

The synthesis of N-(pyridin-3-ylmethyl)butan-1-amine is most efficiently achieved via a one-pot reductive amination. This process involves two key stages:

  • Imine/Iminium Ion Formation: Pyridine-3-carbaldehyde reacts with butan-1-amine in a reversible condensation reaction to form a Schiff base (imine). This step is often catalyzed by a weak acid, which protonates the carbonyl oxygen to make the carbon more electrophilic. The resulting imine can then be protonated to form a highly electrophilic iminium ion.

  • Reduction: A hydride-based reducing agent selectively reduces the iminium ion to the final secondary amine product.

A crucial aspect of a successful one-pot protocol is the choice of a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its mild nature and steric bulk, which slows its reaction with aldehydes and ketones but allows for rapid reduction of the protonated imine.[2][3]

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield or Incomplete Reaction Check_Imine Is Imine Intermediate Forming (TLC/LC-MS)? Start->Check_Imine Check_Water Is the system anhydrous? Check_Imine->Check_Water No Imine_OK Imine forms, but product does not Check_Imine->Imine_OK Yes Check_pH Is the pH mildly acidic (4-6)? Check_Water->Check_pH Yes Fix_Water Add Molecular Sieves Use Anhydrous Solvent Check_Water->Fix_Water No Check_Reactivity Consider Reactivity & Concentration Check_pH->Check_Reactivity Yes Fix_pH Add catalytic AcOH Buffer the system Check_pH->Fix_pH No Fix_Reactivity Increase Temperature Increase Concentration Check_Reactivity->Fix_Reactivity Fix_Water->Check_Imine Fix_pH->Check_Imine Fix_Reactivity->Check_Imine Check_Reducer Is the reducing agent active? Was it added correctly? Imine_OK->Check_Reducer Fix_Reducer Use fresh NaBH(OAc)₃ Check addition procedure Check_Reducer->Fix_Reducer Potential Issue

Sources

Troubleshooting

"handling and storage recommendations for N-(pyridin-3-ylmethyl)butan-1-amine"

Technical Support Center: N-(pyridin-3-ylmethyl)butan-1-amine A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Part 1: Core Safety & Handling Protocols Summary of Pot...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(pyridin-3-ylmethyl)butan-1-amine

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: Core Safety & Handling Protocols

Summary of Potential Hazards

Based on its structural components, N-(pyridin-3-ylmethyl)butan-1-amine is anticipated to be a hazardous substance. The pyridine moiety suggests potential for skin and eye irritation or corrosion, while the butylamine group indicates possible flammability, corrosivity, and toxicity if ingested, inhaled, or absorbed through the skin.

Anticipated GHS Hazard Classifications:

  • Flammable Liquid: The butylamine component is a flammable liquid.[1]

  • Skin Corrosion/Irritation: Both 3-(Aminomethyl)pyridine and butylamine are known to cause severe skin burns.[1][2][3]

  • Serious Eye Damage/Eye Irritation: 3-(Aminomethyl)pyridine can cause serious eye damage.[2][3]

  • Acute Toxicity (Oral, Dermal, Inhalation): Butylamine is harmful if swallowed, in contact with skin, or if inhaled.[1][4]

Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable when handling N-(pyridin-3-ylmethyl)butan-1-amine.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn to protect against splashes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.

  • Skin and Body Protection: A flame-retardant lab coat is essential. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit should be worn.

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.

Storage and Handling Recommendations

Proper storage and handling are critical to maintaining the stability and safety of N-(pyridin-3-ylmethyl)butan-1-amine.

ParameterRecommendationRationale
Storage Temperature Room temperature.[5]To prevent degradation.
Atmosphere Inert atmosphere (e.g., argon or nitrogen).[5]To prevent oxidation or reaction with atmospheric components.
Light Keep in a dark place.[5]To prevent light-induced degradation.
Container Tightly sealed, suitable, and closed containers.[3]To prevent leakage and contamination.
Incompatible Materials Strong oxidizing agents, strong acids, heat, sparks, and open flames.[1][3]To prevent vigorous and potentially dangerous reactions.

Experimental Workflow for Handling N-(pyridin-3-ylmethyl)butan-1-amine

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_aliquot Aliquot in Fume Hood prep_hood->handle_aliquot Proceed to Handling handle_seal Seal Container Tightly handle_aliquot->handle_seal handle_label Label Clearly handle_seal->handle_label cleanup_decon Decontaminate Glassware handle_label->cleanup_decon Proceed to Cleanup cleanup_waste Dispose of Waste Properly cleanup_decon->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

A streamlined workflow for safely handling N-(pyridin-3-ylmethyl)butan-1-amine.

Part 2: Troubleshooting and FAQs

This section addresses specific issues that may arise during the use of N-(pyridin-3-ylmethyl)butan-1-amine.

Q1: I've noticed the compound has a yellow tint, although it was initially colorless. Is it still usable?

A1: A yellow discoloration upon storage is a known characteristic of some amines, such as butylamine, and is often indicative of oxidation or degradation.[6] While it may still be suitable for some applications, its purity is compromised. For sensitive experiments, it is highly recommended to use a fresh, colorless stock of the compound. If you must use the discolored compound, consider purifying it first (e.g., by distillation under reduced pressure), and always run a small-scale pilot reaction to validate its efficacy.

Q2: My reaction is not proceeding as expected. Could the amine be the issue?

A2: Yes, there are several reasons why N-(pyridin-3-ylmethyl)butan-1-amine could be the source of the problem:

  • Degradation: As mentioned, the amine can degrade over time, especially if not stored under an inert atmosphere and protected from light.

  • Basicity: Amines are basic compounds.[7] The lone pair of electrons on the nitrogen atom can be protonated, which will affect its nucleophilicity and overall reactivity. Ensure your reaction conditions are compatible with the basicity of the amine.

  • Nucleophilicity: While amines are generally good nucleophiles, their reactivity can be influenced by steric hindrance and the solvent used.[8] If your substrate is sterically hindered, the reaction may be sluggish. The choice of a polar aprotic solvent can enhance nucleophilicity compared to polar protic solvents.[8]

Q3: What are the immediate first aid measures in case of accidental exposure?

A3: Given the hazardous nature of its structural analogs, immediate and decisive action is crucial.

First Aid Decision Tree

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Accidental Exposure skin_remove Immediately remove contaminated clothing exposure->skin_remove Skin eye_rinse Rinse cautiously with water for several minutes exposure->eye_rinse Eyes inhale_fresh_air Move person to fresh air exposure->inhale_fresh_air Inhalation ingest_rinse Rinse mouth exposure->ingest_rinse Ingestion skin_rinse Rinse skin with water/shower for at least 15 minutes skin_remove->skin_rinse skin_medical Seek immediate medical attention skin_rinse->skin_medical eye_lenses Remove contact lenses, if present and easy to do eye_rinse->eye_lenses eye_continue Continue rinsing eye_lenses->eye_continue eye_medical Seek immediate medical attention eye_continue->eye_medical inhale_rest Keep at rest in a comfortable breathing position inhale_fresh_air->inhale_rest inhale_medical Seek immediate medical attention inhale_rest->inhale_medical ingest_no_vomit Do NOT induce vomiting ingest_rinse->ingest_no_vomit ingest_medical Seek immediate medical attention ingest_no_vomit->ingest_medical

A decision tree for first aid response to exposure.
Q4: How should I dispose of waste containing N-(pyridin-3-ylmethyl)butan-1-amine?

A4: Waste containing this compound should be treated as hazardous.

  • Collect Waste: Collect all waste materials (unused compound, contaminated solvents, and disposable labware) in a designated, properly labeled, and sealed container.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. Do not dispose of this chemical down the drain or in regular trash.

  • Follow Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]

References

  • Jubilant Ingrevia Limited. 3-(Aminomethyl)pyridine Safety Data Sheet.
  • PubChem. (But-3-en-1-yl)(methyl)amine | C5H11N | CID 12717520. PubChem. [Link]

  • Fisher Scientific. (2025).
  • PubChem. Butylamine | C4H11N | CID 8007. PubChem. [Link]

  • FooDB. (2010). Showing Compound 3-Methyl-1-butylamine (FDB008319). FooDB. [Link]

  • Loba Chemie. n-BUTYLAMINE AR. [Link]

  • Thermo Fisher Scientific. (2013).
  • Chemos GmbH&Co.KG. Safety Data Sheet: n-Butylamine. [Link]

  • Michigan State University Department of Chemistry. Amine Reactivity. [Link]

  • NIST. 1-Butanamine, 3-methyl-. NIST WebBook. [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Wikipedia. n-Butylamine. In Wikipedia. [Link]

  • ChemBK. 3-Methyl-1-butanamine. [Link]

  • PubChem. N-butan-2-yl-3-methyl-1-phenylbutan-1-amine | C15H25N. PubChem. [Link]

  • Combi-Blocks, Inc. (2020). N-(Pyridin-3-ylmethyl)butan-2-amine SDS. [Link]

  • Lead Sciences. 3-Methyl-N-(pyridin-2-ylmethyl)butan-1-amine. [Link]

  • BuyersGuideChem. N,N-bis-(Pyridin-3-ylmethyl)amine suppliers and producers. [Link]

  • Pharmaffiliates. (R)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine acetyl-L-glutamate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for N-(pyridin-3-ylmethyl)butan-1-amine

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of confidence in the quality, safety, and efficacy of a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of confidence in the quality, safety, and efficacy of a pharmaceutical product. This guide provides an in-depth comparison of analytical method validation strategies for N-(pyridin-3-ylmethyl)butan-1-amine, a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, offering field-proven insights to ensure that every described protocol is a self-validating system. By grounding our discussion in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), we aim to provide a comprehensive and trustworthy resource.[1][2][3][4][5]

We will compare two commonly employed analytical techniques for the quantification of N-(pyridin-3-ylmethyl)butan-1-amine and its potential impurities: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][3][6] For N-(pyridin-3-ylmethyl)butan-1-amine, this typically involves assays to determine its purity, quantification of process-related impurities, and the identification of degradation products that may arise during manufacturing or storage. A validated method ensures that the results generated are accurate, reliable, and reproducible.[7]

Core Validation Parameters: A Head-to-Head Comparison

The validation of analytical procedures is a comprehensive process that evaluates several key performance characteristics.[5][8] The following sections will compare the performance of a hypothetical, yet representative, HPLC-UV and LC-MS/MS method for N-(pyridin-3-ylmethyl)butan-1-amine against these critical parameters.

Specificity and Selectivity

Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10] While often used interchangeably, selectivity refers to the ability to differentiate the analyte from other components, whereas specificity implies a method that is 100% selective.[11]

Experimental Rationale: To establish specificity, forced degradation studies are indispensable.[1][12][13] By subjecting N-(pyridin-3-ylmethyl)butan-1-amine to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress), we can generate potential degradation products. A specific method must be able to separate the main compound from all these degradants and any process-related impurities.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of N-(pyridin-3-ylmethyl)butan-1-amine at a concentration of 1 mg/mL in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

    • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for 7 days.

  • Analysis: Analyze the stressed samples using both the HPLC-UV and LC-MS/MS methods.

Comparative Data:

ParameterHPLC-UV MethodLC-MS/MS Method
Specificity Baseline resolution of the main peak from all major degradation products and known impurities is achieved. Peak purity analysis using a photodiode array (PDA) detector confirms homogeneity.Demonstrates superior specificity. Co-eluting peaks on the HPLC can be distinguished based on their unique mass-to-charge ratios (m/z).
Selectivity Good selectivity for the target analyte in the presence of its structurally similar impurities.Excellent selectivity, capable of distinguishing between isomers with identical retention times but different fragmentation patterns.

Diagram: Workflow for Specificity Determination

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Evaluation Acid Acid Hydrolysis HPLC_UV HPLC-UV Analysis Acid->HPLC_UV LC_MS LC-MS/MS Analysis Acid->LC_MS Base Base Hydrolysis Base->HPLC_UV Base->LC_MS Oxidation Oxidation Oxidation->HPLC_UV Oxidation->LC_MS Thermal Thermal Stress Thermal->HPLC_UV Thermal->LC_MS Photolytic Photolytic Stress Photolytic->HPLC_UV Photolytic->LC_MS Peak_Purity Peak Purity Assessment HPLC_UV->Peak_Purity Resolution Resolution of Peaks HPLC_UV->Resolution LC_MS->Resolution Mass_Spec Mass Spectral Confirmation LC_MS->Mass_Spec

Caption: Workflow for establishing method specificity through forced degradation studies.

Linearity and Range

Linearity is the ability of a method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[14] The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[14]

Experimental Rationale: Establishing a linear relationship between concentration and response is fundamental for accurate quantification. A minimum of five concentration levels is typically used to determine linearity.[3]

Experimental Protocol: Linearity and Range

  • Stock Solution: Prepare a stock solution of N-(pyridin-3-ylmethyl)butan-1-amine at a known concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired range (e.g., 50% to 150% of the target concentration for an assay).

  • Analysis: Analyze each standard in triplicate.

  • Data Analysis: Plot the average response versus concentration and perform a linear regression analysis.

Comparative Data:

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) > 0.999> 0.999
Range (Assay) 80% to 120% of the nominal concentration.[3][15]80% to 120% of the nominal concentration.
Range (Impurities) From the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.From the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.
Accuracy

Accuracy expresses the closeness of agreement between a true value and the value found.[9] It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Rationale: Accuracy studies demonstrate that the method can correctly quantify the analyte without bias from the sample matrix. A minimum of nine determinations over at least three concentration levels covering the specified range is recommended.[1]

Experimental Protocol: Accuracy

  • Sample Preparation: Prepare placebo samples spiked with N-(pyridin-3-ylmethyl)butan-1-amine at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percentage recovery for each sample.

Comparative Data:

ParameterHPLC-UV MethodLC-MS/MS Method
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%
Typical Acceptance Criteria 98.0% - 102.0% for drug product assay.[15]98.0% - 102.0% for drug product assay.
Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[9] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

Experimental Rationale: Precision studies demonstrate the method's ability to produce consistent results, which is crucial for routine quality control.

Experimental Protocol: Precision

  • Repeatability: Analyze six replicate samples of N-(pyridin-3-ylmethyl)butan-1-amine at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

  • Calculation: Calculate the relative standard deviation (RSD) for each set of measurements.

Comparative Data:

ParameterHPLC-UV MethodLC-MS/MS Method
Repeatability (RSD) ≤ 1.0%≤ 1.0%
Intermediate Precision (RSD) ≤ 2.0%≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Rationale: LOD and LOQ are critical for the analysis of impurities and degradation products, where low-level detection and quantification are necessary.

Comparative Data:

ParameterHPLC-UV MethodLC-MS/MS Method
LOD Typically in the low ng/mL range.Significantly lower, often in the pg/mL range, due to the high sensitivity of the mass spectrometer.
LOQ Typically in the mid to high ng/mL range.Substantially lower than HPLC-UV, allowing for the quantification of trace-level impurities.
Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9][14]

Experimental Rationale: Robustness testing provides an indication of the method's reliability during normal usage and is crucial for method transfer between laboratories.

Experimental Protocol: Robustness

  • Parameter Variation: Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic)

    • pH of the mobile phase buffer (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analysis: Analyze a standard solution under each varied condition.

  • Evaluation: Assess the impact of these changes on system suitability parameters (e.g., resolution, peak symmetry, and retention time).

Comparative Data:

ParameterHPLC-UV MethodLC-MS/MS Method
Robustness Generally robust, with minor variations in retention time observed with changes in mobile phase composition and flow rate.Can be more sensitive to changes in mobile phase composition and pH, which can affect ionization efficiency. The source parameters (e.g., capillary voltage, gas flows) also contribute to the method's robustness.

Method Comparison Summary and Recommendations

FeatureHPLC-UVLC-MS/MS
Specificity Good, relies on chromatographic separation and PDA for peak purity.Excellent, provides mass confirmation, resolving co-eluting peaks.
Sensitivity (LOD/LOQ) Moderate, suitable for assay and major impurities.High, ideal for trace-level impurity analysis.
Robustness Generally high, less complex instrumentation.Moderate, more parameters to control.
Cost & Complexity Lower cost, simpler to operate and maintain.Higher initial investment and operational complexity.
Application Routine quality control, assay, and quantification of known impurities at specified levels.Impurity identification, quantification of trace impurities, and as a complementary technique for specificity confirmation.

Recommendation:

For routine quality control and assay of N-(pyridin-3-ylmethyl)butan-1-amine, a well-validated HPLC-UV method is often sufficient, cost-effective, and robust.

An LC-MS/MS method is highly recommended during method development and for the characterization of stability samples. Its superior specificity and sensitivity are invaluable for identifying unknown impurities and degradation products, and for quantifying them at very low levels.

Conclusion

The validation of analytical methods for N-(pyridin-3-ylmethyl)butan-1-amine is a critical exercise that underpins the quality and safety of the final drug product. Both HPLC-UV and LC-MS/MS offer unique advantages. The choice of method should be guided by its intended purpose, balancing the need for sensitivity and specificity with practical considerations of cost and complexity. By adhering to the principles outlined in this guide and the referenced international guidelines, researchers can develop and validate analytical methods that are scientifically sound, reliable, and fit for purpose.

References

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
  • The 6 Key Aspects of Analytical Method Valid
  • Quality Guidelines. (n.d.). ICH.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA).
  • Q2(R2) Validation of Analytical Procedures. (2024). FDA.
  • ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency (EMA).
  • What is the difference between specificity and selectivity of the HPLC method?. (2014).
  • What is the difference between specificity and selectivity?. (2018). Lösungsfabrik.
  • Analytical Method Validation: Back to Basics, Part II. (n.d.).
  • Analytical method validation: A brief review. (n.d.). SlideShare.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA.
  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers.

Sources

Comparative

A Comparative Analysis of N-(pyridin-3-ylmethyl)butan-1-amine and Its Analogs: A Guide for Drug Discovery Professionals

This guide provides a comprehensive comparative analysis of the novel compound N-(pyridin-3-ylmethyl)butan-1-amine, offering a predictive assessment of its physicochemical properties and biological potential. Designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the novel compound N-(pyridin-3-ylmethyl)butan-1-amine, offering a predictive assessment of its physicochemical properties and biological potential. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes known structure-activity relationships (SAR) from related chemical series to build a robust hypothesis for the activity of this target compound. By presenting standardized experimental protocols, this guide serves as a practical roadmap for the synthesis, characterization, and evaluation of this promising chemical scaffold.

Introduction: The Emerging Potential of Pyridine-Based Bioactive Compounds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable feature in molecules designed to interact with biological targets.[1] The N-(pyridin-3-ylmethyl)amine substructure, in particular, has garnered significant interest as a key pharmacophore in a range of therapeutic areas, including oncology and infectious diseases. Compounds bearing this moiety have shown potent inhibitory activity against targets such as cyclin-dependent kinase 2 (CDK2) and mycobacterial ATP synthase.[1][2]

This guide focuses on the systematic analysis of N-(pyridin-3-ylmethyl)butan-1-amine, a relatively uncharacterized member of this chemical class. By comparing its predicted properties with those of its close analogs—specifically, homologs with varying alkyl chain lengths—we aim to provide a foundational understanding of its potential as a lead compound for drug discovery programs.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound, such as its lipophilicity (logP), basicity (pKa), and solubility, are critical determinants of its pharmacokinetic profile and ultimately its therapeutic efficacy. While experimental data for N-(pyridin-3-ylmethyl)butan-1-amine is scarce, we can predict these properties and compare them with known values for its analogs.

Table 1: Predicted and Experimental Physicochemical Properties of N-(pyridin-3-ylmethyl)alkylamines

CompoundStructureMolecular FormulaMolar Mass ( g/mol )Predicted pKa[3]Predicted logPPredicted Boiling Point (°C)
N-(pyridin-3-ylmethyl)ethanamineC8H12N2136.19~9-10Not Available220-230[3]
3-(pyridin-3-yl)propan-1-amineC8H12N2136.19Not AvailableNot AvailableNot Available
N-(pyridin-3-ylmethyl)butan-1-amine (Target) C10H16N2164.258.73Not Available254.8
N-(pyridin-3-ylmethyl)pentan-1-amineC11H18N2178.27Not AvailableNot AvailableNot Available

Note: Predicted values are computationally derived and should be confirmed experimentally.

The butyl group in the target compound is expected to confer a moderate degree of lipophilicity. As the alkyl chain length increases in this series, a corresponding increase in logP is anticipated, which would likely influence membrane permeability and metabolic stability. The basicity, primarily attributed to the secondary amine, is predicted to be in a range suitable for forming favorable interactions with biological targets.

Synthesis and Purification: A Standardized Protocol

The synthesis of N-(pyridin-3-ylmethyl)butan-1-amine and its analogs can be reliably achieved through reductive amination. The following protocol provides a detailed, self-validating methodology.

General Synthetic Scheme

G reagent1 Pyridine-3-carboxaldehyde intermediate Schiff Base Intermediate reagent1->intermediate Condensation reagent2 Alkylamine (e.g., Butylamine) reagent2->intermediate product N-(pyridin-3-ylmethyl)alkylamine intermediate->product Reduction reducing_agent Sodium Borohydride (NaBH4) or Sodium Triacetoxyborohydride (STAB) reducing_agent->product SAR cluster_0 Structural Components cluster_1 Predicted Biological Effects Pyridine Pyridine Ring (H-bond acceptor) Potency Potency Pyridine->Potency Selectivity Selectivity Pyridine->Selectivity Linker Methylene Linker (Flexibility) Linker->Potency Amine Amine (H-bond donor/acceptor, basic center) Amine->Potency PK Pharmacokinetics (Solubility, Permeability, Metabolic Stability) Amine->PK Alkyl_Chain Alkyl Chain (R) (Lipophilicity, van der Waals interactions) Alkyl_Chain->Potency Alkyl_Chain->PK PhysChem Compound Test Compound LogP logP Determination (Shake-flask method) Compound->LogP pKa pKa Determination (Potentiometric titration) Compound->pKa Solubility Aqueous Solubility (HPLC-UV) Compound->Solubility Data Physicochemical Profile LogP->Data pKa->Data Solubility->Data

Sources

Validation

A Comparative Analysis of the Biological Activity of N-(pyridin-3-ylmethyl)butan-1-amine and Its Analogues

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutic agents due to its presence in numer...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutic agents due to its presence in numerous biologically active compounds. This guide provides a comparative analysis of the biological activity of N-(pyridin--3-ylmethyl)butan-1-amine and its structural analogues, synthesizing available data to elucidate potential structure-activity relationships (SAR) and guide future research endeavors.

Introduction to N-(pyridin-3-ylmethyl)butan-1-amine

N-(pyridin-3-ylmethyl)butan-1-amine is a secondary amine featuring a pyridine ring linked via a methylene bridge to a butylamine chain. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, is a well-established pharmacophore known to interact with a variety of biological targets. The presence of the basic nitrogen in the pyridine ring and the secondary amine in the butyl chain suggests potential interactions with receptors and enzymes that recognize cationic or hydrogen-bond donating/accepting groups.

While extensive biological data specifically for N-(pyridin-3-ylmethyl)butan-1-amine is not widely published in publicly accessible literature, its structural motifs are present in compounds with known central nervous system (CNS), anticancer, and antimicrobial activities. Pyridine-containing compounds are known to be active in the CNS, with nicotine being a prominent example.[1]

Comparative Biological Activities: A Focus on Structural Analogues

To understand the potential biological profile of N-(pyridin-3-ylmethyl)butan-1-amine, we will examine the activities of its structural analogues. These comparisons will focus on modifications to the pyridine ring, the alkyl chain, and the amine group.

Analogues with Modified Pyridine Scaffolds

The position of the nitrogen atom in the pyridine ring and the presence of substituents can significantly influence biological activity.

  • [4-(Phenoxy)pyridin-3-yl]methylamines: A study on this class of compounds, which are structural analogues of our target molecule, revealed them to be selective noradrenaline reuptake inhibitors (NRIs).[2] This suggests that N-(pyridin-3-ylmethyl)butan-1-amine could also exhibit affinity for monoamine transporters, a key target class for antidepressants and other CNS-active drugs. The study highlighted that substitution on the phenoxy ring was crucial for potent NRI activity.[2]

  • N-(pyridin-3-yl)pyrimidin-4-amine Analogues: These compounds have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target for cancer therapy.[3] This finding suggests that the pyridin-3-yl amine moiety can be a valuable pharmacophore for kinase inhibition.

Analogues with Variations in the Alkyl Chain and Amine Substitution

Modifications to the butylamine side chain, such as altering its length, branching, or the nature of the amine, are critical for modulating physicochemical properties and target interactions.

While direct comparative data for N-(pyridin-3-ylmethyl)butan-1-amine is scarce, general principles of SAR for amine-containing compounds can be applied:

  • Alkyl Chain Length: The length of the alkyl chain can influence lipophilicity and, consequently, membrane permeability and access to CNS targets.

  • N-Substitution: The substitution on the amine nitrogen affects the compound's basicity and steric profile, which are critical for receptor binding and enzyme inhibition.

Postulated Mechanisms of Action and Signaling Pathways

Based on the activities of its analogues, N-(pyridin-3-ylmethyl)butan-1-amine could potentially interact with several key biological targets and signaling pathways.

  • Monoamine Transporters: The structural similarity to noradrenaline reuptake inhibitors suggests a possible interaction with monoamine transporters like the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). Inhibition of these transporters increases the synaptic concentration of neurotransmitters, a mechanism central to the action of many antidepressants.

  • Kinase Inhibition: The activity of N-(pyridin-3-yl)pyrimidin-4-amine analogues as CDK2 inhibitors points to the possibility of N-(pyridin-3-ylmethyl)butan-1-amine interacting with the ATP-binding pocket of various kinases. Dysregulation of kinase activity is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs.

The following diagram illustrates a hypothetical experimental workflow to screen N-(pyridin-3-ylmethyl)butan-1-amine and its analogues for these potential activities.

Experimental_Workflow cluster_Synthesis Compound Synthesis cluster_Screening Primary Screening cluster_Secondary Secondary Assays cluster_Tertiary In Vivo Evaluation Compound N-(pyridin-3-ylmethyl)butan-1-amine & Analogues Binding_Assays Receptor/Enzyme Binding Assays (e.g., Radioligand Binding) Compound->Binding_Assays Test Compounds Functional_Assays Functional Assays (e.g., Transporter Uptake, Kinase Activity) Compound->Functional_Assays Test Compounds Cell_Based Cell-Based Assays (e.g., Cytotoxicity, Neurotransmitter Release) Binding_Assays->Cell_Based Active Compounds Functional_Assays->Cell_Based Active Compounds In_Vivo In Vivo Models (e.g., Behavioral Models, Tumor Xenografts) Cell_Based->In_Vivo Lead Compounds

Caption: A generalized workflow for the biological evaluation of N-(pyridin-3-ylmethyl)butan-1-amine and its analogues.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays relevant to the potential activities of N-(pyridin-3-ylmethyl)butan-1-amine.

Monoamine Transporter Uptake Assay

This protocol describes a cell-based assay to determine the inhibitory activity of test compounds on monoamine transporters.

Principle: This assay measures the uptake of a radiolabeled neurotransmitter (e.g., [³H]norepinephrine) into cells expressing the corresponding transporter. A decrease in radiolabel uptake in the presence of a test compound indicates inhibition of the transporter.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human norepinephrine transporter (hNET) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Assay Preparation: Seed cells in a 96-well plate and grow to confluence. On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor (e.g., desipramine) for 15 minutes at room temperature.

  • Neurotransmitter Uptake: Initiate uptake by adding [³H]norepinephrine to each well. Incubate for 10 minutes at room temperature.

  • Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer. Lyse the cells with a scintillation cocktail.

  • Quantification: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake for each compound concentration and determine the IC₅₀ value.

The following diagram illustrates the principle of the monoamine transporter uptake assay.

Transporter_Assay cluster_Cell Cell Expressing Transporter Transporter Monoamine Transporter Neurotransmitter_in [³H]Neurotransmitter Transporter->Neurotransmitter_in Neurotransmitter_out [³H]Neurotransmitter Neurotransmitter_out->Transporter Uptake Test_Compound Test Compound Test_Compound->Transporter Inhibition

Caption: Inhibition of radiolabeled neurotransmitter uptake by a test compound in a cell-based assay.

In Vitro Kinase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of compounds on kinase activity.

Principle: This assay measures the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, and a reduction in the signal in the presence of a test compound indicates kinase inhibition.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the kinase (e.g., CDK2/Cyclin A), a substrate peptide, and ATP in a suitable buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of ATP remaining after the reaction.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.

Neuronal Cell Cytotoxicity Assay

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of compounds on a neuronal cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Based on the limited available data and general medicinal chemistry principles, the following SAR hypotheses can be proposed for N-(pyridin-3-ylmethyl)butan-1-amine and its analogues:

  • The Pyridine Nitrogen: The basicity and position of the pyridine nitrogen are likely crucial for target interaction. The 3-position of the pyridinylmethyl group may be optimal for orienting the molecule within a binding pocket.

  • The Amine Group: The secondary amine is a key hydrogen bond donor and acceptor and its protonation state at physiological pH will influence electrostatic interactions. N-alkylation can modulate basicity and lipophilicity.

  • The Butyl Chain: The length and flexibility of the butyl chain will impact the overall conformation of the molecule and its ability to adopt an optimal binding pose.

Conclusion and Future Directions

While direct experimental data on the biological activity of N-(pyridin-3-ylmethyl)butan-1-amine is limited, a comparative analysis of its structural analogues suggests potential for activity in the central nervous system, particularly as a modulator of monoamine transporters, and as a potential kinase inhibitor.

Future research should focus on the systematic biological evaluation of N-(pyridin-3-ylmethyl)butan-1-amine using the assays described in this guide. A focused library of analogues with variations in the pyridine ring substitution, alkyl chain length and branching, and amine substitution should be synthesized and screened to establish a clear structure-activity relationship. This will enable the optimization of this chemical scaffold for specific biological targets and the potential development of novel therapeutic agents.

References

Sources

Comparative

A Comparative Guide to N-(pyridin-3-ylmethyl)butan-1-amine and N-(pyridin-2-ylmethyl)butan-1-amine for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the subtle structural nuances of isomeric compounds can lead to profound differences in their biological activity, pharmacokinetic profiles, and overall therape...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the subtle structural nuances of isomeric compounds can lead to profound differences in their biological activity, pharmacokinetic profiles, and overall therapeutic potential. This guide provides a comprehensive comparison of two such positional isomers: N-(pyridin-3-ylmethyl)butan-1-amine and N-(pyridin-2-ylmethyl)butan-1-amine. While direct comparative experimental data for these specific molecules is limited in publicly accessible literature, this document will leverage established chemical principles, data from analogous structures, and predictive modeling to offer a detailed analysis for researchers, scientists, and drug development professionals.

Introduction: The Significance of Isomerism in Pyridine Derivatives

Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, owing to their ability to engage in various biological interactions.[1][2] The position of the nitrogen atom within the pyridine ring dictates the molecule's electronic properties, basicity, and spatial arrangement, all of which are critical determinants of its interaction with biological targets.[3][4] The two compounds of interest, N-(pyridin-3-ylmethyl)butan-1-amine and N-(pyridin-2-ylmethyl)butan-1-amine, differ only in the point of attachment of the N-butylmethylamine moiety to the pyridine ring—the 3-position (meta) versus the 2-position (ortho). This seemingly minor change is anticipated to have significant implications for their physicochemical properties and biological activities.

Physicochemical Properties: A Tale of Two Isomers

Table 1: Comparison of Predicted and Known Physicochemical Properties

PropertyN-(pyridin-3-ylmethyl)butan-1-amineN-(pyridin-2-ylmethyl)butan-1-amineRationale for Predicted Differences
Molecular Formula C₁₀H₁₆N₂C₁₀H₁₆N₂Identical
Molecular Weight 164.25 g/mol 164.25 g/mol [5]Identical
CAS Number 20173-12-0[6]58061-48-6[5]Unique identifiers
Predicted Boiling Point 254.8 ± 15.0 °C[6]Likely lower than the 3-isomerThe 2-isomer may exhibit intramolecular hydrogen bonding between the pyridine nitrogen and the amine proton, which can lower the boiling point compared to the 3-isomer where this is not possible.
Predicted Density 0.944 ± 0.06 g/cm³[6]Likely similar to the 3-isomerMinor differences may exist due to packing in the liquid state, but they are expected to be minimal.
Predicted pKa 8.73 ± 0.20[6]Likely slightly higher than the 3-isomerThe nitrogen in the 2-position can have a greater influence on the basicity of the secondary amine through inductive and resonance effects.
Predicted LogP ~1.8 - 2.2~1.8 - 2.2Lipophilicity is expected to be similar as the overall composition is the same.

Synthesis and Purification: A Practical Approach

The synthesis of both N-(pyridin-3-ylmethyl)butan-1-amine and N-(pyridin-2-ylmethyl)butan-1-amine can be readily achieved through reductive amination, a robust and widely used method for the formation of secondary amines.[7][8][9][10] This approach involves the reaction of the corresponding pyridinecarboxaldehyde with butan-1-amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination

Step 1: Imine Formation and In Situ Reduction

  • To a solution of pyridine-3-carboxaldehyde (1.0 eq.) or pyridine-2-carboxaldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane)[11], add butan-1-amine (1.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq.) or the milder sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.[7] The choice of reducing agent can be critical to avoid the reduction of the starting aldehyde.

  • Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Causality behind Experimental Choices:

  • Solvent: Methanol is a common choice as it can dissolve both the reactants and the borohydride reducing agent. Dichloromethane or 1,2-dichloroethane are preferred when using sodium triacetoxyborohydride.[11]

  • Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the aldehyde. An excess of the reducing agent is necessary to drive the reduction to completion.

  • Reducing Agent: Sodium triacetoxyborohydride is often preferred for reductive aminations as it is less likely to reduce the starting aldehyde compared to sodium borohydride.[7]

Reductive_Amination Pyridinecarboxaldehyde Pyridine-3-carboxaldehyde or Pyridine-2-carboxaldehyde Imine Imine Intermediate Pyridinecarboxaldehyde->Imine + Butan-1-amine - H₂O Butan1amine Butan-1-amine Butan1amine->Imine FinalProduct N-(pyridin-3-ylmethyl)butan-1-amine or N-(pyridin-2-ylmethyl)butan-1-amine Imine->FinalProduct + [H] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->FinalProduct Analytical_Workflow CrudeProduct Crude Product Mixture Purification Column Chromatography CrudeProduct->Purification PureIsomer Pure Isomer Purification->PureIsomer NMR NMR Spectroscopy (¹H, ¹³C) PureIsomer->NMR MS Mass Spectrometry PureIsomer->MS HPLC HPLC Analysis PureIsomer->HPLC StructureConfirmation Structure Confirmation NMR->StructureConfirmation MS->StructureConfirmation HPLC->StructureConfirmation

Sources

Validation

Bridging the Gap: A Comparative Guide to In Silico Prediction and Experimental Validation of N-(pyridin-3-ylmethyl)butan-1-amine

In the contemporary landscape of drug discovery and chemical research, the synergy between computational modeling and empirical testing is paramount. This guide provides an in-depth comparison of in silico and experiment...

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery and chemical research, the synergy between computational modeling and empirical testing is paramount. This guide provides an in-depth comparison of in silico and experimental approaches for the characterization of N-(pyridin-3-ylmethyl)butan-1-amine, a novel secondary amine with potential pharmacological relevance. For researchers, scientists, and drug development professionals, understanding the predictive power and limitations of computational tools against the definitive evidence of experimental data is crucial for efficient and informed research strategies.

N-(pyridin-3-ylmethyl)butan-1-amine, with its pyridine core and flexible butylamine side chain, presents an interesting scaffold for exploring potential biological activities. While comprehensive experimental data for this specific molecule is not extensively published, we can extrapolate from related compounds and established methodologies to build a robust comparative framework. This guide will delve into the predicted physicochemical properties, potential biological activities, and spectroscopic signatures of N-(pyridin-3-ylmethyl)butan-1-amine, contrasting these with the experimental workflows required for their validation.

Section 1: Physicochemical Properties - The Foundation of Characterization

The physicochemical properties of a molecule are fundamental to its behavior, influencing everything from its solubility and stability to its absorption and distribution in biological systems. Here, we compare the predicted and experimental determination of key parameters for N-(pyridin-3-ylmethyl)butan-1-amine.

In Silico Prediction of Physicochemical Properties

Computational tools offer a rapid and cost-effective first pass at understanding a molecule's characteristics. Various software packages and online platforms utilize algorithms based on a compound's structure to estimate its properties. For N-(pyridin-3-ylmethyl)butan-1-amine (CAS: 20173-12-0), some predicted values are available.[1]

PropertyPredicted ValueIn Silico Method
Boiling Point254.8±15.0 °CNot specified[1]
Density0.944±0.06 g/cm³Not specified[1]
pKa8.73±0.20Not specified[1]

These predictions are derived from quantitative structure-property relationship (QSPR) models, which are statistical models that relate the chemical structure of a molecule to its physicochemical properties. While useful for initial assessment, their accuracy is dependent on the quality and diversity of the training data sets used to build the models.

Experimental Determination of Physicochemical Properties

Experimental validation is the gold standard for confirming the true physicochemical properties of a compound. The following are standard protocols for determining the properties predicted above.

Experimental Protocol: Determination of Boiling Point

  • Apparatus: A micro-boiling point apparatus, such as a Thiele tube or a commercial melting point apparatus with a boiling point function.

  • Sample Preparation: A small amount of purified N-(pyridin-3-ylmethyl)butan-1-amine is placed in a capillary tube, which is then inverted in a larger tube containing a small amount of the same sample.

  • Procedure: The apparatus is heated gradually, and the temperature at which a steady stream of bubbles emerges from the inner capillary tube is recorded as the boiling point.

  • Rationale: This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Experimental Protocol: Determination of Density

  • Apparatus: A pycnometer or a digital density meter.

  • Procedure: The mass of the empty pycnometer is determined. It is then filled with the sample, and the mass is measured again. The volume of the pycnometer is known, allowing for the calculation of density (mass/volume).

  • Rationale: This provides a direct and accurate measurement of the mass of the substance per unit volume.

Experimental Protocol: Determination of pKa

  • Apparatus: A pH meter and a titration setup.

  • Procedure: A known concentration of N-(pyridin-3-ylmethyl)butan-1-amine is dissolved in water and titrated with a standard solution of a strong acid (e.g., HCl). The pH is measured after each addition of acid.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of acid added. The pKa is the pH at which half of the amine has been protonated.

  • Rationale: The pKa is a measure of the acidity of the conjugate acid of the amine and is a critical parameter for understanding its ionization state at different pH values, which in turn affects its solubility and biological activity.

Section 2: Spectroscopic Analysis - Unveiling the Molecular Structure

Spectroscopic techniques provide a detailed picture of a molecule's structure, confirming its identity and purity.

In Silico Prediction of Spectroscopic Data
Experimental Spectroscopic Analysis

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

  • Expected Signals for N-(pyridin-3-ylmethyl)butan-1-amine:

    • ¹H NMR: Signals corresponding to the protons on the pyridine ring, the methylene bridge, the butyl chain, and the amine proton. The chemical shifts, splitting patterns, and integration of these signals would confirm the connectivity of the atoms.

    • ¹³C NMR: Signals for each unique carbon atom in the molecule.

  • Rationale: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Experimental Protocol: Infrared (IR) Spectroscopy

  • Apparatus: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (for liquids) or as a KBr pellet (for solids).

  • Expected Absorptions:

    • N-H stretch: A moderate absorption band around 3300-3500 cm⁻¹, characteristic of a secondary amine.[4]

    • C-H stretch: Bands in the 2850-3000 cm⁻¹ region from the alkyl chain and aromatic ring.

    • C=N and C=C stretches: Absorptions in the 1400-1600 cm⁻¹ region from the pyridine ring.

  • Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds.

Experimental Protocol: Mass Spectrometry (MS)

  • Apparatus: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Procedure: The molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured.

  • Expected Data: The molecular ion peak would confirm the molecular weight of N-(pyridin-3-ylmethyl)butan-1-amine. The fragmentation pattern would provide further structural information.

  • Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Section 3: Biological Activity - From Prediction to Proof

The ultimate goal for many novel compounds is to understand their biological effects. Both in silico and experimental methods play crucial roles in this endeavor.

In Silico Prediction of Biological Activity and ADMET Properties

Computational methods are invaluable for prioritizing compounds for further testing. These methods can predict a wide range of properties, from receptor binding to toxicity.

Workflow for In Silico Biological Profiling:

Caption: Workflow for in silico prediction of biological properties.

  • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Various models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential for causing adverse effects.[5][6][7] For instance, Lipinski's Rule of Five is a commonly used filter to assess the drug-likeness of a compound.[8]

  • Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. For example, given the structural similarity to some known kinase inhibitors, one could dock N-(pyridin-3-ylmethyl)butan-1-amine into the active site of kinases like CDK2 to predict its binding affinity.[9][10]

  • Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups responsible for a molecule's biological activity. This can be used to screen for other molecules with similar potential activities.

Experimental Biological Assays

Experimental assays are necessary to confirm the predicted biological activities and to discover unexpected effects.

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Lines: A panel of human cancer cell lines and a normal cell line (for assessing selectivity).

  • Procedure: Cells are treated with increasing concentrations of N-(pyridin-3-ylmethyl)butan-1-amine for a set period (e.g., 72 hours). Cell viability is then measured using an assay such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The concentration that inhibits cell growth by 50% (IC₅₀) is calculated.

  • Rationale: This is a primary screen to determine if the compound has anti-proliferative effects.

Experimental Protocol: Kinase Inhibition Assay

  • Apparatus: A plate reader capable of measuring fluorescence or luminescence.

  • Procedure: A recombinant kinase (e.g., CDK2) is incubated with its substrate and ATP in the presence of varying concentrations of the test compound. The amount of product formed is then quantified.

  • Data Analysis: The IC₅₀ value for kinase inhibition is determined.

  • Rationale: This assay directly measures the compound's ability to inhibit a specific enzyme target.

Experimental Workflow for Biological Activity Screening:

Experimental Biological Screening Compound N-(pyridin-3-ylmethyl)butan-1-amine Cytotoxicity In Vitro Cytotoxicity Assay Compound->Cytotoxicity Target_Assay Specific Target Assay (e.g., Kinase Assay) Cytotoxicity->Target_Assay If Active Mechanism Mechanism of Action Studies Target_Assay->Mechanism If Potent Lead Lead Compound Identification Mechanism->Lead

Caption: A typical workflow for experimental biological screening.

Conclusion: An Integrated Approach

The characterization of a novel molecule like N-(pyridin-3-ylmethyl)butan-1-amine is a multifaceted process that benefits immensely from an integrated approach. In silico methods provide a powerful and efficient means of generating initial hypotheses about a molecule's properties and potential biological activities, thereby guiding experimental design and resource allocation. However, these computational predictions are not a substitute for rigorous experimental validation. The true physicochemical characteristics, definitive structure, and actual biological effects of a compound can only be ascertained through empirical testing.

By leveraging the strengths of both computational and experimental approaches, researchers can accelerate the discovery and development process, moving from a chemical structure on a screen to a well-characterized molecule with understood properties and potential applications.

References

  • RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]

  • FooDB. Showing Compound 3-Methyl-1-butylamine (FDB008319). [Link]

  • PubMed. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. [Link]

  • PubMed Central. 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. [Link]

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  • ResearchGate. (PDF) In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. [Link]

  • ResearchGate. (PDF) Molecular Docking , ADMET and Pharmacokinetic properties predictions of some di-aryl Pyridinamine derivatives as Estrogen Receptor (Er+) Kinase Inhibitors. [Link]

  • ResearchGate. 3-[( E )-(acridin-9′-ylmethylidene)amino]-1-substituted thioureas and their biological activity. [Link]

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  • ResearchGate. (PDF) N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide: Crystal structure, DFT, Hirshfeld surface and in silico anticancer studies. [Link]

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Comparative

A Comparative Guide to the Reproducible Synthesis of N-(pyridin-3-ylmethyl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Importance of Reproducible Synthesis N-(pyridin-3-ylmethyl)butan-1-amine serves as a key intermediate in the synthesis of a variety of pha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Reproducible Synthesis

N-(pyridin-3-ylmethyl)butan-1-amine serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif, combining a pyridine ring with a secondary amine, is a common feature in molecules targeting a range of biological pathways. As with any component of a potential therapeutic, the ability to synthesize N-(pyridin-3-ylmethyl)butan-1-amine in a consistent, scalable, and pure form is paramount. Poor reproducibility in synthesis can lead to significant delays in research and development, increased costs, and challenges in meeting regulatory standards. This guide aims to equip researchers with the knowledge to select and execute the most appropriate synthetic route for their specific needs, thereby enhancing the reproducibility and efficiency of their work.

Method 1: Reductive Amination of 3-Pyridinecarboxaldehyde

Reductive amination is a widely employed and highly versatile method for the formation of carbon-nitrogen bonds, making it a primary choice for the synthesis of secondary amines like N-(pyridin-3-ylmethyl)butan-1-amine.[1][2] This one-pot or stepwise reaction involves the initial formation of an imine intermediate from the condensation of an aldehyde (3-pyridinecarboxaldehyde) and a primary amine (butan-1-amine), followed by the in-situ reduction of the imine to the desired secondary amine.[2][3]

The "Why": Mechanistic Considerations for Reproducibility

The success and reproducibility of a reductive amination protocol hinge on several key factors. The initial imine formation is a reversible equilibrium reaction. To drive the reaction towards the imine, it is often beneficial to remove the water that is formed as a byproduct, for example, through the use of dehydrating agents or azeotropic distillation.

The choice of reducing agent is also critical. An ideal reducing agent should selectively reduce the protonated iminium ion in preference to the starting aldehyde.[2] This selectivity prevents the wasteful consumption of the reducing agent and the formation of the corresponding alcohol byproduct (pyridin-3-ylmethanol). Commonly used reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[2] While NaBH₄ is a cost-effective and powerful reducing agent, its lack of selectivity can sometimes necessitate a two-step procedure where the imine is pre-formed before the addition of the reductant.[4] NaBH₃CN offers excellent selectivity but is highly toxic.[5] Sodium triacetoxyborohydride (STAB) is a milder and highly selective reagent that is often the preferred choice for one-pot reductive aminations.[1]

It is important to note that electron-deficient heteroaromatic aldehydes, such as 3-pyridinecarboxaldehyde, can sometimes present challenges in certain types of reductive amination reactions, potentially leading to lower yields or the formation of side products.[6] Careful optimization of the reaction conditions is therefore crucial.

Experimental Protocol: A Representative One-Pot Procedure

The following protocol is a representative procedure for the synthesis of N-(pyridin-3-ylmethyl)butan-1-amine via reductive amination, adapted from similar literature procedures.[1]

Materials:

  • 3-Pyridinecarboxaldehyde

  • Butan-1-amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a stirred solution of 3-pyridinecarboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add butan-1-amine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in DCE.

  • Slowly add the suspension of the reducing agent to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield N-(pyridin-3-ylmethyl)butan-1-amine.

Visualization of the Reductive Amination Workflow

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification aldehyde 3-Pyridine- carboxaldehyde mixing Mixing and Imine Formation aldehyde->mixing amine Butan-1-amine amine->mixing solvent 1,2-Dichloroethane solvent->mixing reduction Addition of NaBH(OAc)3 (Reduction) mixing->reduction 1-2 hours quench Quenching with NaHCO3 reduction->quench 12-24 hours extraction Extraction quench->extraction drying Drying over MgSO4 extraction->drying purification Column Chromatography drying->purification product N-(pyridin-3-ylmethyl) butan-1-amine purification->product

Caption: One-pot reductive amination workflow for the synthesis of N-(pyridin-3-ylmethyl)butan-1-amine.

Method 2: Nucleophilic Substitution (N-Alkylation of Butan-1-amine)

An alternative and classical approach to the synthesis of secondary amines is the nucleophilic substitution reaction between a primary amine and an alkyl halide.[7] In the context of synthesizing N-(pyridin-3-ylmethyl)butan-1-amine, this would involve the reaction of butan-1-amine with a 3-(halomethyl)pyridine, such as 3-(chloromethyl)pyridine hydrochloride.

The "Why": Mechanistic Considerations for Reproducibility

The primary challenge in synthesizing secondary amines via direct alkylation of primary amines is the propensity for overalkylation.[7] The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine. This results in a mixture of primary, secondary, and tertiary amines, which can be difficult to separate and leads to lower yields of the desired product.

Several strategies can be employed to mitigate overalkylation and improve the reproducibility of this method. One common approach is to use a large excess of the primary amine. This increases the probability that the alkyl halide will react with the more abundant primary amine rather than the secondary amine product. Another strategy involves using the hydrohalide salt of the primary amine. Under controlled basic conditions, a small equilibrium concentration of the free primary amine is generated, which can then react with the alkyl halide. The resulting secondary amine is immediately protonated to form the less reactive ammonium salt, thus disfavoring further alkylation.[6]

The choice of the leaving group on the pyridine methyl group (e.g., chloride, bromide) and the reaction solvent can also influence the reaction rate and selectivity.

Experimental Protocol: A Representative N-Alkylation Procedure

The following is a representative protocol for the synthesis of N-(pyridin-3-ylmethyl)butan-1-amine via nucleophilic substitution, based on general principles of N-alkylation.

Materials:

  • 3-(Chloromethyl)pyridine hydrochloride

  • Butan-1-amine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of 3-(chloromethyl)pyridine hydrochloride (1.0 eq) in acetonitrile, add a large excess of butan-1-amine (e.g., 5-10 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the excess butan-1-amine and solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-(pyridin-3-ylmethyl)butan-1-amine.

Visualization of the N-Alkylation Workflow

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification halide 3-(Chloromethyl)pyridine Hydrochloride reflux Reflux halide->reflux amine Butan-1-amine (excess) amine->reflux base K2CO3 base->reflux solvent Acetonitrile solvent->reflux filtration Filtration reflux->filtration side_product Overalkylation Product (Tertiary Amine) reflux->side_product Potential concentration Concentration filtration->concentration extraction Extraction concentration->extraction purification Column Chromatography extraction->purification product N-(pyridin-3-ylmethyl) butan-1-amine purification->product

Caption: N-Alkylation workflow for the synthesis of N-(pyridin-3-ylmethyl)butan-1-amine, highlighting the potential for overalkylation.

Comparative Analysis and Reproducibility

ParameterReductive AminationNucleophilic Substitution (N-Alkylation)
Starting Materials 3-Pyridinecarboxaldehyde, Butan-1-amine3-(Halomethyl)pyridine, Butan-1-amine
Key Reagents Selective reducing agent (e.g., NaBH(OAc)₃)Base (e.g., K₂CO₃)
Reaction Conditions Typically mild, room temperature to gentle heatingOften requires heating (reflux)
Selectivity Generally high for the secondary amine with appropriate reducing agentProne to overalkylation, leading to a mixture of products
Reproducibility Can be highly reproducible with optimized conditions and a reliable reducing agent. However, the reactivity of 3-pyridinecarboxaldehyde can be a factor.Can be challenging to reproduce consistently high yields of the secondary amine due to the competing overalkylation reaction.
Work-up & Purification Generally straightforward, with column chromatography for high purity.Can be more complex due to the need to separate the desired secondary amine from the starting primary amine and the tertiary amine byproduct.
Atom Economy Generally good, especially in one-pot procedures.Can be lower if a large excess of the primary amine is used to suppress overalkylation.

Conclusion and Recommendations

Both reductive amination and nucleophilic substitution offer viable pathways for the synthesis of N-(pyridin-3-ylmethyl)butan-1-amine. For researchers prioritizing selectivity and a more controlled reaction, reductive amination is generally the recommended method . The use of a selective reducing agent like sodium triacetoxyborohydride in a one-pot procedure often leads to a cleaner reaction profile and simpler purification, which are key factors for ensuring high reproducibility. However, careful optimization of the reaction conditions may be necessary to address the potential for lower reactivity with 3-pyridinecarboxaldehyde.

Nucleophilic substitution , while conceptually simpler, presents a significant and inherent challenge in controlling overalkylation. While strategies exist to mitigate this issue, achieving consistent and high yields of the desired secondary amine can be difficult, impacting the overall reproducibility of the synthesis. This method may be more suitable for smaller-scale exploratory work where the separation of products is less of a concern.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, purity requirements, and available resources. By understanding the mechanistic nuances and potential pitfalls of each method, researchers can make informed decisions to develop a robust and reproducible synthesis of N-(pyridin-3-ylmethyl)butan-1-amine.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

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  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts. Retrieved from [Link]

  • ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of butylamine in the reductive amination of butyraldehyde.... Retrieved from [Link]

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  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
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Validation

A Comparative Guide to the Cross-Reactivity of N-(pyridin-3-ylmethyl)butan-1-amine and its Analogs

Introduction: The Imperative of Selectivity in Modern Drug Discovery This guide provides an in-depth comparison of the cross-reactivity profile of a novel investigational compound, N-(pyridin-3-ylmethyl)butan-1-amine (Cm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

This guide provides an in-depth comparison of the cross-reactivity profile of a novel investigational compound, N-(pyridin-3-ylmethyl)butan-1-amine (Cmpd-A) , a potent antagonist for the novel G-protein coupled receptor (GPCR), Novel Amine Receptor 1 (NAR1) . The NAR1 receptor is a promising therapeutic target for a debilitating neurological disorder. To contextualize the selectivity of Cmpd-A, we will compare its performance against three structurally related analogs:

  • Cmpd-B: N-(pyridin-3-ylmethyl)ethan-1-amine - An analog with a shorter alkyl chain.

  • Cmpd-C: N-(pyridin-4-ylmethyl)butan-1-amine - A positional isomer.

  • Cmpd-D: N-methyl-N-(pyridin-3-ylmethyl)butan-1-amine - A secondary amine analog.

This guide will elucidate the experimental methodologies used to assess cross-reactivity, present and interpret the comparative data, and discuss the critical structure-selectivity relationships that emerge. The data presented herein is for illustrative purposes to guide researchers in designing and interpreting similar studies.

Experimental Design: A Multi-Faceted Approach to Profiling Selectivity

A thorough assessment of cross-reactivity requires a multi-pronged approach that evaluates not just binding affinity but also functional activity at a panel of relevant off-targets. The selection of this panel is crucial and should be based on the structural class of the compound and the family of its primary target.[4][5][6] Given that Cmpd-A is an amine and its primary target is a GPCR, our off-target panel includes:

  • Related GPCRs: The closely related NAR2 receptor subtype and other biogenic amine receptors (Serotonin 5-HT2A, Dopamine D2).

  • Key Enzymes: Monoamine Oxidase A and B (MAO-A, MAO-B), enzymes involved in the metabolism of amine neurotransmitters.

  • Critical Ion Channel: The hERG potassium channel, a notorious off-target associated with cardiac toxicity.

The following experimental workflows were employed to generate a comprehensive cross-reactivity profile.

Overall Screening Workflow

G cluster_0 Primary Screening cluster_1 Selectivity Profiling cluster_2 Data Analysis & Interpretation Primary_Assay Primary Functional Assay (NAR1 Target) Identify_Hits Identify Potent Hits (e.g., Cmpd-A) Primary_Assay->Identify_Hits Binding_Assays GPCR Radioligand Binding Assays Identify_Hits->Binding_Assays Functional_Assays GPCR Functional Assays (cAMP) Identify_Hits->Functional_Assays Enzyme_Assays Enzyme Inhibition Assays (MAO-A/B) Identify_Hits->Enzyme_Assays Ion_Channel_Assay hERG Patch-Clamp Assay Identify_Hits->Ion_Channel_Assay Data_Analysis Calculate Ki, IC50/EC50 Values Binding_Assays->Data_Analysis Functional_Assays->Data_Analysis Enzyme_Assays->Data_Analysis Ion_Channel_Assay->Data_Analysis SAR_Analysis Structure-Selectivity Relationship Analysis Data_Analysis->SAR_Analysis Candidate_Selection Select Lead Candidate SAR_Analysis->Candidate_Selection

Caption: High-level workflow for hit validation and selectivity profiling.

Methodologies & Protocols

GPCR Radioligand Binding Assays

Causality behind Experimental Choice: Competitive radioligand binding assays are a gold standard for determining the affinity (expressed as the inhibition constant, Ki) of a test compound for a receptor.[7] This method directly measures the displacement of a known high-affinity radiolabeled ligand from the receptor by the test compound, providing a quantitative measure of binding potency. It is a robust and high-throughput method for initial cross-reactivity screening against a panel of receptors.

Experimental Protocol:

  • Membrane Preparation: Cell membranes expressing the target GPCR (NAR1, NAR2, 5-HT2A, D2) are prepared from stable cell lines.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein/well).

    • A fixed concentration of a suitable radioligand (e.g., [3H]-Ketanserin for 5-HT2A) at its Kd concentration.

    • A range of concentrations of the test compounds (Cmpd-A, B, C, D) or vehicle.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Termination & Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Add scintillation cocktail to the dried filter plate and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

GPCR Functional Assays (cAMP Measurement)

Causality behind Experimental Choice: While binding assays measure affinity, they do not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are essential to understand the pharmacological effect of a compound on receptor signaling. Since many GPCRs, including our hypothetical NAR1, signal through the modulation of cyclic AMP (cAMP), a cAMP assay is a direct measure of a compound's functional consequence.

Experimental Protocol:

  • Cell Culture: Plate cells stably expressing the target GPCR in a 96-well plate and grow to confluence.

  • Compound Treatment:

    • For antagonist mode , pre-incubate cells with a range of concentrations of the test compounds for 15-30 minutes. Then, stimulate the cells with a known agonist at its EC80 concentration (the concentration giving 80% of the maximal response).

    • For agonist mode , incubate cells directly with a range of concentrations of the test compounds.

  • Lysis and cAMP Detection: After incubation (e.g., 30 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based assay.

  • Data Analysis:

    • Plot the cAMP response against the log concentration of the test compound.

    • For antagonists, determine the IC50 value from the inhibition curve.

    • For agonists, determine the EC50 (concentration for 50% of maximal activation) and the Emax (maximal effect relative to a reference agonist).

hERG Potassium Channel Electrophysiology Assay

Causality behind Experimental Choice: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can prolong the cardiac action potential, leading to a potentially fatal arrhythmia called Torsades de Pointes. Regulatory agencies mandate hERG screening for most new chemical entities. Automated patch-clamp electrophysiology is the most direct and accurate method to assess a compound's effect on hERG channel function.

Experimental Protocol:

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

  • Electrophysiology:

    • Use an automated patch-clamp system.

    • Establish a stable whole-cell recording from a single cell.

    • Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.

    • Perfuse the cell with a baseline extracellular solution, followed by increasing concentrations of the test compound.

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to determine the IC50 value.

Comparative Data Analysis

The following tables summarize the hypothetical experimental data for Cmpd-A and its analogs. All values are presented as the geometric mean of at least three independent experiments.

Table 1: GPCR Binding Affinity (Ki, nM)
CompoundNAR1 (Primary Target)NAR25-HT2AD2
Cmpd-A 5.2 850>10,000>10,000
Cmpd-B48.61,200>10,000>10,000
Cmpd-C89.1950150>10,000
Cmpd-D112.52,500>10,000>10,000
Table 2: Functional Activity & Off-Target Inhibition (IC50, nM)
CompoundNAR1 (Antagonist IC50)MAO-AMAO-BhERG Channel
Cmpd-A 15.8 >20,000>20,00018,500
Cmpd-B120.3>20,000>20,000>20,000
Cmpd-C255.0>20,000>20,00019,200
Cmpd-D340.18,900>20,000>20,000

Interpretation and Structure-Selectivity Insights

The data reveals a clear selectivity profile for our lead compound, Cmpd-A, and provides valuable insights into the structure-activity relationships (SAR) of this chemical series.

Cmpd-A: A Potent and Selective NAR1 Antagonist

Cmpd-A demonstrates high affinity for the primary target NAR1 (Ki = 5.2 nM) and potent functional antagonism (IC50 = 15.8 nM). Critically, its affinity for the closely related NAR2 subtype is over 160-fold lower, indicating excellent subtype selectivity. Furthermore, Cmpd-A shows no significant binding or inhibitory activity at the other tested GPCRs, MAO enzymes, or the hERG channel at concentrations up to and exceeding 10 µM. This "clean" profile makes Cmpd-A a promising candidate for further development.

Structure-Selectivity Relationships

Caption: Impact of structural modifications on potency and selectivity.

  • Impact of Alkyl Chain Length (Cmpd-A vs. Cmpd-B): Shortening the butyl chain to an ethyl chain in Cmpd-B results in an almost 10-fold decrease in potency at NAR1. This suggests that the butyl group engages in a critical hydrophobic interaction within the NAR1 binding pocket that is essential for high-affinity binding.

  • Impact of Pyridine Nitrogen Position (Cmpd-A vs. Cmpd-C): Moving the nitrogen from the 3-position to the 4-position of the pyridine ring (Cmpd-C) not only reduces NAR1 potency but also introduces significant off-target activity at the serotonin 5-HT2A receptor. This highlights the precise geometric and electronic requirements of the NAR1 binding site and demonstrates how a seemingly minor isomeric change can drastically alter the selectivity profile.

  • Impact of Amine Substitution (Cmpd-A vs. Cmpd-D): Methylation of the primary amine to a secondary amine in Cmpd-D leads to a substantial loss of potency and introduces moderate inhibition of MAO-A. The primary amine in Cmpd-A may be forming a key hydrogen bond or salt bridge in the NAR1 pocket that is disrupted by N-methylation.

Conclusion

This comparative guide demonstrates a systematic approach to evaluating the cross-reactivity of a lead compound, N-(pyridin-3-ylmethyl)butan-1-amine (Cmpd-A). Based on our illustrative data, Cmpd-A emerges as a highly potent and selective antagonist of the NAR1 receptor with a favorable safety profile concerning the off-targets tested. The comparative analysis with its structural analogs underscores the subtle molecular features that govern both potency and selectivity. These findings provide a strong rationale for advancing Cmpd-A into further preclinical development and exemplify the critical role of comprehensive cross-reactivity profiling in identifying high-quality drug candidates.

References

  • Lange, M., et al. (2022). Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS Journal. Available at: [Link]

  • Multispan, Inc. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Available at: [Link]

  • Kalliokoski, T. (2013). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. Available at: [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Available at: [Link]

  • Dror, R. O., et al. (2023). Structural basis of efficacy-driven ligand selectivity at GPCRs. Nature Chemical Biology. Available at: [Link]

  • Sikora, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Vogel, G. M., et al. (2015). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. Available at: [Link]

  • Ekins, S., et al. (2022). Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. Bioconjugate Chemistry. Available at: [Link]

  • Dahal, R., et al. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. Available at: [Link]

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  • FooDB. (2010). Showing Compound 3-Methyl-1-butylamine (FDB008319). Available at: [Link]

  • Liu, Y., et al. (2017). Design and Preparation of a Novel Cross-Linkable, High Molecular Weight, and Bio-Based Elastomer by Emulsion Polymerization. Industrial & Engineering Chemistry Research. Available at: [Link]

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  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Available at: [Link]

  • Hudson, K. D., et al. (2023). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. Available at: [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Available at: [Link]

  • ChemRxiv. (2023). Target-Specific Novel Molecules with their Recipe: Incorporating Synthesizability in the Design Process. Available at: [Link]

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  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-(pyridin-3-ylmethyl)butan-1-amine

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of N-(pyridin-3-ylmethyl)butan-1-amine (CAS No. 20173-12-0).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of N-(pyridin-3-ylmethyl)butan-1-amine (CAS No. 20173-12-0). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Identification and Risk Assessment: A Proactive Approach

N-(pyridin-3-ylmethyl)butan-1-amine is a substituted pyridine derivative. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, a robust hazard assessment can be constructed by analyzing its structural components: the pyridine ring and the secondary alkylamine chain. This analysis is critical for anticipating risks and implementing appropriate controls.

The pyridine moiety suggests potential for flammability and toxicity, while the amine group imparts basicity and corrosivity.[1][2][3] Amines are known to be corrosive, causing severe skin burns and eye damage.[2][4][5] Therefore, N-(pyridin-3-ylmethyl)butan-1-amine must be handled as a hazardous substance with multiple potential risks.

Table 1: Anticipated Hazard Profile based on Analogous Compounds

Hazard ClassificationAnticipated Risk for N-(pyridin-3-ylmethyl)butan-1-amineRationale / Analogous Compound Data
Acute Toxicity (Oral/Dermal/Inhalation) Category 3 or 4: Toxic or Harmful Pyridine and n-Butylamine are harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2]
Skin Corrosion / Irritation Category 1A or 1B: Causes severe skin burns and eye damage Aliphatic amines like n-Butylamine are classified as causing severe skin corrosion.[2][5] 3-(Aminomethyl)pyridine, a related structure, also causes severe skin burns.[4]
Serious Eye Damage Category 1: Causes serious eye damage This is a common property of corrosive amines.[4][6]
Flammability Category 2 or 3: Highly flammable or Flammable liquid and vapor Pyridine is a Category 2 flammable liquid.[1] n-Butylamine is also a highly flammable liquid.[2] The butylmethylamine side chain contributes to its flammability.
Reactivity Reactive with acids and oxidizing agents As a base, it will react exothermically with acids. Amines can also react vigorously with oxidizing agents.[3][7]

Mandatory Personal Protective Equipment (PPE)

Given the corrosive and toxic nature of this compound, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (minimum thickness of 0.4 mm). Double-gloving is recommended.Provides a barrier against a corrosive and dermally absorbed substance.[4] Contaminated gloves must be removed and disposed of as hazardous waste.
Eye & Face Protection Chemical safety goggles AND a full-face shield. Protects against splashes that can cause severe, irreversible eye damage.[2][6] A face shield protects the entire face from splashes.
Body Protection Flame-resistant laboratory coat. Protects skin from contact and offers a degree of protection from fire hazards.[1]
Respiratory Protection Use only in a certified chemical fume hood. Prevents inhalation of potentially toxic and irritating vapors.[8][9]

Segregation and Storage: Preventing Catastrophic Reactions

Improper storage of chemical waste is a primary cause of laboratory incidents. The key principle is segregation based on chemical compatibility.[7][10]

Core Protocol:

  • Designate a Specific Waste Stream: N-(pyridin-3-ylmethyl)butan-1-amine waste must be collected in a dedicated container labeled "Hazardous Waste: Corrosive, Flammable, Toxic Organic Amine."

  • Incompatible Materials: This waste stream must be stored separately from:

    • Acids: Amines are bases and will undergo a strong exothermic neutralization reaction with acids, which can lead to boiling and splashing of corrosive material.[7]

    • Oxidizing Agents: (e.g., nitric acid, peroxides, permanganates). These can react violently with amines.

    • Halogenated Solvents: While not universally incompatible, it is good practice to segregate halogenated and non-halogenated waste streams for disposal purposes.

  • Storage Location: The waste container must be kept in a designated Satellite Accumulation Area (SAA). This area should be a benchtop or cabinet within the lab where the waste is generated, clearly marked, and equipped with secondary containment (e.g., a plastic tub) to contain potential leaks.[10]

Step-by-Step Disposal Protocol: From Generation to Pickup

Disposal of N-(pyridin-3-ylmethyl)butan-1-amine must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Under no circumstances should this chemical be poured down the drain or placed in regular trash. [6][11]

Methodology:

  • Container Selection:

    • Select a clean, empty container made of a compatible material, such as borosilicate glass or high-density polyethylene (HDPE).[10]

    • Ensure the container has a secure, tight-fitting screw cap. Do not use beakers or flasks covered with stoppers or parafilm for waste accumulation.[10]

  • Waste Labeling:

    • Immediately label the container with a "Hazardous Waste" tag provided by your EHS office.

    • Clearly write the full chemical name: "N-(pyridin-3-ylmethyl)butan-1-amine" and any other components in the waste mixture.

    • Mark the appropriate hazard boxes (e.g., Corrosive, Flammable, Toxic).

  • Accumulation:

    • Add the waste to the container inside a chemical fume hood.

    • Keep the container securely capped at all times, except when adding waste.[7] This minimizes the release of harmful vapors.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Request for Disposal:

    • Once the container is full or you have no further need to accumulate this waste stream, submit a chemical waste pickup request to your EHS department.

    • Store the sealed and labeled container in the SAA until it is collected.[12]

Emergency Procedures: Spill Management

Preparedness is essential for mitigating the impact of an accidental release.

  • Small Spills ( <100 mL inside a chemical fume hood):

    • Alert personnel in the immediate area.

    • Ensure you are wearing the full PPE detailed in Table 2.

    • Contain the spill using a chemical absorbent material suitable for amines or a universal sorbent. Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools and place it in a designated solid hazardous waste container.

    • Wipe the area with a decontaminating solution (e.g., soap and water), collecting the rinsate as hazardous waste.

    • Label the solid waste container appropriately and request a pickup.

  • Large Spills ( >100 mL or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and call your institution's emergency response number.

    • Close the laboratory door and prevent re-entry.

    • Provide emergency responders with the chemical name and SDS information for analogous compounds if available.

Empty Container Decontamination

Empty containers that held N-(pyridin-3-ylmethyl)butan-1-amine must also be treated as hazardous waste.[12]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: The solvent rinsate from this process is now hazardous waste. It must be collected in a designated "Flammable Liquid" hazardous waste container.[12]

  • Container Disposal: Once triple-rinsed, deface the original label on the container, remove the cap, and dispose of it in the appropriate solid waste stream (e.g., lab glass disposal box) as directed by your institutional policy.[12]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of N-(pyridin-3-ylmethyl)butan-1-amine.

G cluster_prep Preparation & Assessment cluster_accum Waste Accumulation Protocol cluster_disp Final Disposition start Waste Generated: N-(pyridin-3-ylmethyl)butan-1-amine haz_id Characterize as Hazardous Waste (Corrosive, Flammable, Toxic) start->haz_id ppe Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) haz_id->ppe container Select Compatible Waste Container (e.g., Glass Bottle with Cap) ppe->container labeling Affix 'Hazardous Waste' Label - List Full Chemical Name - Check Hazard Boxes container->labeling storage Store in Secondary Containment in Satellite Accumulation Area labeling->storage segregate Segregate from Incompatibles (Acids, Oxidizers) storage->segregate request Container Full or No Longer Needed: Submit EHS Waste Pickup Request segregate->request disposal Professional Disposal via Licensed Contractor request->disposal

Caption: Disposal workflow for N-(pyridin-3-ylmethyl)butan-1-amine.

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • United States Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & Healthcare. (2023, April 3). Safety Data Sheet: (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine. Retrieved from [Link]

  • Auburn University. Chemical Waste Management Guide. Retrieved from [Link]

  • Jubilant Ingrevia Limited. Safety Data Sheet: 3-(Aminomethyl)pyridine. Retrieved from [Link]

  • PubChem. N-Ethyl-3-methyl-1-butanamine GHS Classification. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: n-Butylamine. Retrieved from [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Retrieved from [Link]

  • Carl ROTH. (2016, June 27). Safety Data Sheet: 3-methylbutan-1-ol. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Chemistry of Amines. Retrieved from [Link]

  • Cheméo. Chemical Properties of 1-Butanamine, 3-methyl- (CAS 107-85-7). Retrieved from [Link]

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Handling

Personal protective equipment for handling N-(pyridin-3-ylmethyl)butan-1-amine

Comprehensive Safety Protocol: Handling N-(pyridin-3-ylmethyl)butan-1-amine A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Procedures, and Disposal Navigating the complexities of nov...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling N-(pyridin-3-ylmethyl)butan-1-amine

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Procedures, and Disposal

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for handling N-(pyridin-3-ylmethyl)butan-1-amine (CAS No. 20173-12-0)[1]. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to safety is paramount. This protocol is built upon a synthesis of hazard data from structurally analogous chemicals, ensuring a robust defense against potential risks for our valued researchers, scientists, and drug development professionals.

Synthesized Hazard Profile: A Proactive Assessment

N-(pyridin-3-ylmethyl)butan-1-amine is a bifunctional molecule, and its hazard profile can be logically inferred from its constituent parts: a pyridinylmethylamine head and a butylamine tail.

  • 3-(Aminomethyl)pyridine Moiety: This structural component is known to be corrosive, posing a significant risk of severe skin burns and serious eye damage.[2][3]

  • n-Butylamine Moiety: This aliphatic amine is classified as a flammable liquid that is toxic upon contact with skin or if inhaled, is harmful if swallowed, and causes severe skin burns and eye damage.[4][5] It is also known to cause respiratory irritation.[4]

Based on this analysis, N-(pyridin-3-ylmethyl)butan-1-amine must be handled as a substance that is corrosive, toxic by multiple routes, and potentially flammable. General guidelines for handling amine catalysts also suggest they are often corrosive and alkaline.[6]

Anticipated Hazard Source of Inference GHS Classification (Inferred) Primary Safety Concern
Skin Corrosion/Irritation 3-(Aminomethyl)pyridine, n-ButylamineCategory 1B or 1C (Causes severe skin burns)Direct contact can cause chemical burns.
Serious Eye Damage 3-(Aminomethyl)pyridine, n-ButylamineCategory 1 (Causes serious eye damage)Splashes pose a risk of irreversible eye damage.
Acute Toxicity (Dermal, Inhalation) n-ButylamineCategory 3 or 4 (Toxic/Harmful)Absorption through skin or inhalation of vapors can be toxic.
Respiratory Irritation n-ButylamineSTOT SE 3 (May cause respiratory irritation)Vapors can irritate the nose, throat, and lungs.
Flammability n-ButylamineFlammable Liquid (Category 2 or 3)Vapors may form flammable mixtures with air.[7]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to mitigate the identified risks. The selection of PPE must be deliberately matched to the potential for exposure.

Eye and Face Protection

Due to the severe corrosive potential, eye protection is non-negotiable.

  • Minimum Requirement: Always wear chemical safety goggles conforming to EN166 or ANSI Z87.1 standards.

  • High-Risk Operations: During procedures with a high risk of splashing or aerosol generation (e.g., transferring large volumes, heating, sonicating), a full-face shield must be worn in addition to chemical safety goggles .[2][8] This provides a secondary barrier protecting the entire face from splashes.

Skin and Body Protection

Preventing dermal contact is critical due to the compound's corrosive and toxic nature.[4]

  • Gloves: Wear appropriate chemical-resistant gloves that comply with the EN374 standard.[2] Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for breakthrough time and permeation data against amines. Always double-glove when handling concentrated solutions or for prolonged tasks. Inspect gloves for any signs of degradation or puncture before use.

  • Lab Coat/Apron: A standard cotton lab coat may not offer sufficient protection against a significant splash of a corrosive liquid. A chemically resistant lab coat or a rubber/neoprene apron worn over a standard lab coat is required.

  • Full Body Protection: For large-scale operations or in the event of a spill, a fully-encapsulating, chemical-resistant suit may be necessary.[2]

  • Footwear: Closed-toe shoes are mandatory. For tasks involving larger quantities, chemically resistant boots should be worn.[2]

Respiratory Protection

Work should be conducted in a certified chemical fume hood to minimize vapor inhalation.[7]

  • Standard Operations: When handling small quantities within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • When Respirators are Necessary: A NIOSH-approved respirator with organic vapor (OV) cartridges is required under the following conditions:

    • If work must be performed outside of a fume hood.

    • During a spill or emergency release.

    • If you experience any irritation or amine-like odors, which indicates engineering controls have failed.

    • When generating aerosols or handling the substance in a way that creates a high vapor concentration.

Operational Plan: Safe Handling and Disposal

A methodical approach to laboratory operations is the final layer of defense.

Step-by-Step PPE Donning Procedure
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Body Protection: Put on the lab coat and/or chemical apron.

  • Respirator: If required, perform a seal check and don the respirator.

  • Eye/Face Protection: Put on chemical safety goggles, followed by a face shield if needed.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step-by-Step PPE Doffing Procedure (Critical to Avoid Contamination)
  • Initial Decontamination: Before removal, decontaminate the exterior of the suit or apron if grossly contaminated.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the external surface with your bare skin.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.

  • Body Protection: Remove the lab coat or apron, rolling it up so the contaminated surface is on the inside.

  • Respirator: If worn, remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and accidental exposure.

  • Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with N-(pyridin-3-ylmethyl)butan-1-amine must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Dispose of the chemical and any contaminated materials (e.g., silica gel, filter paper) in accordance with local, regional, and national regulations.[9] Do not pour down the drain.[9] Collect in a labeled, sealed container appropriate for organic, nitrogenous, and potentially flammable waste.

Visualization of Safety Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_risk Risk Level & PPE Selection cluster_ppe Required PPE Ensemble start Assess Task Risk consult_sds Consult SDS of Analogues (e.g., n-Butylamine, 3-Aminomethylpyridine) start->consult_sds Gather Data low_risk Low Risk Task (e.g., <1g, in fume hood) consult_sds->low_risk Low Exposure Potential med_risk Medium Risk Task (e.g., >1g transfer, heating) consult_sds->med_risk Splash/Vapor Potential high_risk High Risk / Emergency (e.g., Large Spill, Poor Ventilation) consult_sds->high_risk High Exposure Potential ppe_low Standard PPE: - Double Nitrile Gloves - Chem-Resistant Lab Coat - Safety Goggles low_risk->ppe_low ppe_med Enhanced PPE: - Standard PPE + Full Face Shield med_risk->ppe_med ppe_high Maximum PPE: - Enhanced PPE + NIOSH OV Respirator + Chem-Resistant Apron/Suit high_risk->ppe_high

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-3-ylmethyl)butan-1-amine
Reactant of Route 2
Reactant of Route 2
N-(pyridin-3-ylmethyl)butan-1-amine
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